molecular formula C19H23NO B1669051 Cinnamedrine CAS No. 90-86-8

Cinnamedrine

Cat. No.: B1669051
CAS No.: 90-86-8
M. Wt: 281.4 g/mol
InChI Key: YMJMZFPZRVMNCH-UHFFFAOYSA-N
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Description

Cinnamedrine is a Relaxant of Smooth Muscle.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90-86-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3

InChI Key

YMJMZFPZRVMNCH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Appearance

Solid powder

melting_point

75.0 °C

Other CAS No.

90-86-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol
cinnamedrine
cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer
cinnamedrine hydrochloride, (S-(R*,S*))-isome

Origin of Product

United States

Foundational & Exploratory

Cinnamedrine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine structurally related to ephedrine, has historically been utilized for its spasmolytic properties, particularly in the management of dysmenorrhea. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound on smooth muscle. While direct and comprehensive research on this compound's specific molecular interactions within smooth muscle cells is limited, this document synthesizes available information on its sympathomimetic and local anesthetic properties to propose a multi-faceted mechanism. This guide also outlines detailed experimental protocols to facilitate further investigation into its precise pharmacological profile.

Introduction

This compound is a synthetic compound with a pharmacological profile similar to that of ephedrine, classifying it as a sympathomimetic agent.[1] Its primary historical clinical application was as a component in over-the-counter remedies for the relief of menstrual cramps, indicating a significant relaxant effect on uterine smooth muscle.[1] Understanding the molecular basis of this action is crucial for evaluating its therapeutic potential and for the development of novel smooth muscle relaxants. This guide delineates the likely signaling pathways and molecular targets of this compound in smooth muscle, drawing parallels with related compounds and integrating its known pharmacological characteristics.

Proposed Mechanism of Action on Smooth Muscle

The smooth muscle relaxant effect of this compound is likely attributable to a combination of two primary mechanisms:

  • Sympathomimetic Activity: Interaction with adrenergic receptors on the surface of smooth muscle cells.

  • Direct Myolytic Action: Potential modulation of ion channels, leading to a non-specific relaxation, often referred to as a "papaverine-like" effect.

Sympathomimetic Action via Adrenergic Receptors

As a sympathomimetic, this compound is expected to mimic the effects of endogenous catecholamines like epinephrine and norepinephrine on smooth muscle.[1][2] In the context of uterine smooth muscle, which is the primary target for the treatment of dysmenorrhea, relaxation is predominantly mediated by the activation of β2-adrenergic receptors.

The proposed signaling pathway is as follows:

  • Receptor Binding: this compound binds to and activates β2-adrenergic receptors on the myometrial cell membrane.

  • G-Protein Activation: This binding activates the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The α-subunit of the activated Gs-protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets that promote smooth muscle relaxation, including:

    • Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its affinity for the Ca2+-calmodulin complex, thereby reducing the phosphorylation of myosin light chains and inhibiting contraction.

    • Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

G This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in MLCK (active) PKA->MLCK_in Phosphorylates MLCK_out MLCK-P (inactive) MLCK_in->MLCK_out Relaxation Relaxation MLCK_out->Relaxation Leads to

Proposed β2-Adrenergic Signaling Pathway for this compound.
Direct Myolytic Action (Papaverine-like Effect)

Studies on this compound's effects on cardiac tissue have demonstrated its ability to modulate ion channels, specifically by reducing the overshoot and maximum rate of rise of the action potential and prolonging its duration.[3] This suggests a direct effect on ion channels, a property it shares with local anesthetics.[3] In smooth muscle, a similar action could contribute to its spasmolytic effects, independent of adrenergic receptor stimulation. This is often termed a "papaverine-like" effect, which involves non-specific inhibition of smooth muscle contraction.

The potential mechanisms include:

  • Inhibition of Calcium Influx: this compound may directly block voltage-gated calcium channels (VGCCs) on the smooth muscle cell membrane. This would reduce the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction.

  • Inhibition of Phosphodiesterases (PDEs): Like papaverine, this compound might inhibit PDEs, the enzymes responsible for the breakdown of cAMP and cGMP. Inhibition of PDEs would lead to an accumulation of these cyclic nucleotides, potentiating the relaxation pathways.

Proposed Direct Myolytic Actions of this compound.

Data Presentation

As there is a paucity of published quantitative data for this compound's effects on smooth muscle, the following tables present representative data for related sympathomimetic agents and the expected effects of this compound. These values should be considered hypothetical and serve as a guide for future experimental design.

Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound in Uterine Smooth Muscle

ParameterReceptor SubtypeExpected Value (nM)Reference Compound (Example)
Binding Affinity (Ki) β2-Adrenergic50 - 200Isoproterenol (~10 nM)
α1-Adrenergic> 1000Ephedrine (>1000 nM)
Functional Potency (EC50) Uterine Relaxation100 - 500Ritodrine (~100 nM)

Table 2: Expected Effects of this compound on Key Parameters of Smooth Muscle Contraction

ParameterAgonist-Induced Contraction (e.g., Oxytocin)High K+-Induced ContractionEffect
Maximal Response (Emax) InhibitionInhibitionDecrease
Potency (EC50 of agonist) Shift to the rightShift to the rightDecrease
Intracellular Ca2+ ([Ca2+]i) DecreaseDecreaseInhibition of influx

Experimental Protocols

To elucidate the precise mechanism of action of this compound on smooth muscle, a series of in vitro experiments are required. The following protocols provide a framework for such investigations.

Isolated Uterine Smooth Muscle Contractility Assay

This protocol is designed to assess the direct effects of this compound on uterine smooth muscle contraction and relaxation.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a female rat and excise the uterine horns.

    • Place the tissue in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Dissect longitudinal strips of myometrium (approx. 10 mm in length and 2 mm in width).

  • Organ Bath Setup:

    • Mount the tissue strips in an isolated organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • Spontaneous Contractions: Record spontaneous contractions for a baseline period.

    • Agonist-Induced Contractions: Induce sustained contractions with an agonist such as oxytocin (10 nM) or a high potassium solution (e.g., 80 mM KCl).

    • This compound Administration: Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath and record the relaxant response.

    • Data Analysis: Measure the amplitude and frequency of contractions. Express the relaxant effect of this compound as a percentage of the pre-induced contraction. Calculate EC50 values.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Uterus_Excision Excise Uterine Horns Krebs_Buffer Place in Cold Krebs Buffer Uterus_Excision->Krebs_Buffer Dissect_Strips Dissect Myometrial Strips Krebs_Buffer->Dissect_Strips Mount_Tissue Mount in Organ Bath Dissect_Strips->Mount_Tissue Connect_Transducer Connect to Transducer Mount_Tissue->Connect_Transducer Equilibrate Equilibrate (1g tension) Connect_Transducer->Equilibrate Induce_Contraction Induce Contraction (Oxytocin or KCl) Equilibrate->Induce_Contraction Add_this compound Add Cumulative Doses of this compound Induce_Contraction->Add_this compound Record_Response Record Relaxation Add_this compound->Record_Response

Workflow for Isolated Uterine Strip Contractility Assay.
Intracellular Calcium Measurement

This protocol allows for the direct measurement of this compound's effect on intracellular calcium levels in smooth muscle cells.

Methodology:

  • Cell Culture: Culture primary human uterine smooth muscle cells or a suitable cell line (e.g., UT-SMC) on glass coverslips.

  • Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C.

  • Fluorescence Microscopy:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological salt solution.

  • Experimental Procedure:

    • Establish a stable baseline fluorescence ratio (340/380 nm excitation).

    • Stimulate an increase in intracellular calcium with an agonist (e.g., bradykinin) or high potassium solution.

    • Perfuse the cells with varying concentrations of this compound and record the change in the fluorescence ratio.

  • Data Analysis: Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i). Analyze the effect of this compound on basal and agonist-stimulated [Ca2+]i.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for specific adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from uterine smooth muscle tissue or cells expressing specific adrenergic receptor subtypes (e.g., CHO cells transfected with β2-adrenergic receptors).

  • Binding Reaction:

    • In a microtiter plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

  • Separation and Scintillation Counting:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound on smooth muscle, particularly its spasmolytic effect on the myometrium, is likely a multifactorial process involving both sympathomimetic and direct myolytic actions. The proposed primary pathway is the activation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation. Additionally, a direct inhibitory effect on calcium influx through voltage-gated calcium channels may contribute significantly to its overall pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for future research to definitively characterize the molecular interactions of this compound and validate these proposed mechanisms. Such studies are essential for a complete understanding of its therapeutic potential and for the rational design of new smooth muscle relaxants.

References

The Synthesis and Purification of Cinnamedrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine, is recognized for its pharmacological applications. This technical guide provides a comprehensive overview of a proposed synthesis route and subsequent purification methods for this compound, also known as N-cinnamylephedrine. The synthesis section details a plausible N-alkylation of ephedrine, and the purification section outlines methods including recrystallization and column chromatography. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of this compound.

Introduction

This compound is a chemical compound with sympathomimetic properties, structurally related to ephedrine. Its synthesis and purification are of interest to the pharmaceutical industry for potential therapeutic applications. This guide presents a detailed methodology for the laboratory-scale synthesis and purification of this compound, based on established organic chemistry principles and analogous reactions reported for similar compounds.

Synthesis of this compound (N-cinnamylephedrine)

A logical and common approach to the synthesis of N-substituted ephedrine derivatives is the N-alkylation of ephedrine. This proposed method utilizes the reaction of ephedrine with a cinnamyl halide, such as cinnamyl bromide, in the presence of a base.

Proposed Reaction Scheme

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ephedrine Ephedrine This compound This compound Ephedrine->this compound + CinnamylBromide Cinnamyl Bromide CinnamylBromide->this compound Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetonitrile) Byproduct Salt Byproduct (e.g., KBr)

Caption: N-alkylation of ephedrine with cinnamyl bromide.

Experimental Protocol: N-alkylation of Ephedrine

Materials:

  • (-)-Ephedrine

  • Cinnamyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-ephedrine (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring, add cinnamyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound product.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is essential to obtain high-purity this compound.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[1][2][3][4] The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

For a higher degree of purification or for separating complex mixtures, column chromatography is a powerful technique.

G Column Chromatography Workflow A Prepare Slurry of Stationary Phase (e.g., Silica Gel in Eluent) B Pack the Column A->B C Load Crude this compound (dissolved in minimal eluent or adsorbed onto silica) B->C D Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate gradient) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified this compound H->I

Caption: General workflow for the purification of this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio determined by TLC analysis)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. Actual results may vary based on experimental conditions.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting Material(-)-Ephedrine
Molar Ratio (Ephedrine:Cinnamyl Bromide:K₂CO₃)1 : 1.1 : 2.5
SolventAnhydrous Acetonitrile
Reaction TemperatureReflux (~82°C)
Reaction Time18 hours
Theoretical Yield (Calculated based on starting ephedrine)
Actual Yield (Crude) (Weight of crude product)
Percent Yield (Crude) (Actual Yield / Theoretical Yield) x 100%

Table 2: Purification of this compound - Purity and Recovery

Purification MethodPurity (by HPLC)Recovery Rate
Recrystallization>98%60-80%
Column Chromatography>99%50-70%

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The N-alkylation of ephedrine presents a viable synthetic route, while recrystallization and column chromatography are effective methods for achieving high purity. Researchers and drug development professionals can utilize this guide as a starting point for their work, with the understanding that optimization of reaction conditions and purification parameters may be necessary to achieve desired outcomes. Further analytical characterization, such as NMR and mass spectrometry, would be required to confirm the structure and purity of the final product.

References

Pharmacological Profile of N-cinnamylephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cinnamylephedrine, also known as cinnamedrine, is a synthetic derivative of ephedrine. Historically, it has been utilized for its sympathomimetic, antispasmodic, and local anesthetic properties. This technical guide provides a comprehensive overview of the known pharmacological profile of N-cinnamylephedrine, drawing from the available scientific literature. While quantitative data on its receptor binding affinities, functional activity, and pharmacokinetic profile are not extensively available in publicly accessible resources, this document consolidates the existing qualitative knowledge and provides a framework for future investigation. The guide outlines its known physiological effects, presumed mechanisms of action based on its structural similarity to ephedrine, and potential signaling pathways. Furthermore, it details general experimental protocols that can be employed to fully characterize its pharmacological and pharmacokinetic properties.

Introduction

N-cinnamylephedrine is a sympathomimetic agent with a chemical structure closely related to that of ephedrine.[1] It has been used in the past as a component of over-the-counter medications for the treatment of dysmenorrhea, leveraging its antispasmodic effects.[1] Additionally, it has been noted to possess local anesthetic activity.[1] Understanding the detailed pharmacological profile of N-cinnamylephedrine is crucial for exploring its full therapeutic potential and for guiding future drug development efforts. This guide aims to provide a thorough review of its known effects and to propose methodologies for its further characterization.

Physicochemical Properties

PropertyValueSource
IUPAC Name (1R,2S)-2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-olInferred from structure
Synonyms This compound, N-cinnamylephedrine[1]
Molecular Formula C₁₉H₂₃NO[1]
Molecular Weight 281.39 g/mol [1]
CAS Number 90-86-8[1]

Pharmacological Profile

Based on available literature, the pharmacological profile of N-cinnamylephedrine is characterized by three main activities: sympathomimetic effects, smooth muscle relaxation, and local anesthetic action. A study has also investigated its antiarrhythmic-like properties.

Sympathomimetic Activity

N-cinnamylephedrine is described as a sympathomimetic drug with effects similar to those of ephedrine.[1] Ephedrine exerts its effects through a mixed mechanism of action, including direct agonism at α- and β-adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic neurons. Given the structural similarity, it is highly probable that N-cinnamylephedrine shares this mechanism. The cinnamyl group attached to the nitrogen atom may influence its affinity and selectivity for different adrenergic receptor subtypes compared to ephedrine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell N_Cinnamylephedrine_indirect N-cinnamylephedrine (Indirect Action) Vesicles Norepinephrine Vesicles N_Cinnamylephedrine_indirect->Vesicles Promotes NE_release Norepinephrine Release Vesicles->NE_release Adrenergic_Receptor Adrenergic Receptor (α or β) NE_release->Adrenergic_Receptor Binds to N_Cinnamylephedrine_direct N-cinnamylephedrine (Direct Action) N_Cinnamylephedrine_direct->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Generates Cellular_Response Physiological Response Second_Messenger->Cellular_Response Leads to G cluster_0 Potential Mechanisms N_Cinn N-cinnamylephedrine Beta_Adrenergic β-Adrenergic Receptor Activation N_Cinn->Beta_Adrenergic Ca_Channel Voltage-gated Ca²⁺ Channel Blockade N_Cinn->Ca_Channel AC Adenylyl Cyclase Beta_Adrenergic->AC Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition Relaxation Smooth Muscle Relaxation MLCK_inhibition->Relaxation Ca_Influx->Relaxation G start Start prep Prepare Membranes with Adrenergic Receptors start->prep incubate Incubate Membranes with Radioligand and N-cinnamylephedrine prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Quantify Bound Radioactivity filter->count analyze Analyze Data (IC₅₀, Kᵢ) count->analyze end End analyze->end

References

The Structure-Activity Relationship of Cinnamedrine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine and a derivative of ephedrine, has a history of use as an antispasmodic. Understanding its structure-activity relationship (SAR) is crucial for the rational design of novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of the SAR of this compound, drawing heavily on the well-established principles governing the activity of its parent compound, ephedrine, and other related sympathomimetic amines. Due to a scarcity of direct quantitative SAR studies on this compound, this paper extrapolates from the extensive research on analogous compounds to elucidate the key structural determinants of its pharmacological activity. This guide includes a summary of quantitative data for related compounds, detailed experimental protocols for assessing sympathomimetic activity, and visualizations of relevant pathways and concepts.

Introduction to this compound

This compound, chemically known as N-cinnamylephedrine, is a sympathomimetic agent with a pharmacological profile similar to that of ephedrine.[1] It was previously a component of over-the-counter medications for dysmenorrhea due to its antispasmodic properties.[1] Structurally, this compound is a derivative of (-)-ephedrine, featuring a cinnamyl group attached to the nitrogen atom. This substitution is the primary structural deviation from ephedrine and is expected to significantly influence its interaction with adrenergic receptors.

The sympathomimetic effects of compounds like this compound are mediated through their interaction with the adrenergic system. This can occur via direct agonism of adrenergic receptors (α and β), by promoting the release of endogenous catecholamines like norepinephrine, or a combination of both mechanisms.[2][3] The parent molecule, ephedrine, is known to act as a mixed-acting sympathomimetic.[2]

Core Structure-Activity Relationships of Sympathomimetic Amines

The biological activity of sympathomimetic amines, including this compound, is dictated by several key structural features. The foundational structure is the β-phenylethylamine skeleton.[4][5] Modifications to this core at the aromatic ring, the side chain, and the amino group determine the potency, receptor selectivity, and metabolic stability of the compound.[4][6]

The Phenylethylamine Backbone

The β-phenylethylamine structure is the fundamental pharmacophore for most adrenergic agonists. The separation of the aromatic ring and the amino group by a two-carbon chain is critical for activity.[4]

Stereochemistry

Ephedrine has two chiral centers, giving rise to four stereoisomers: (1R,2S)- and (1S,2R)-ephedrine, and (1R,2R)- and (1S,2S)-pseudoephedrine.[7] The relative stereochemistry of the hydroxyl and amino groups significantly impacts the mechanism of action. Generally, isomers with the (1R,2S) configuration, like naturally occurring (-)-ephedrine, tend to have direct effects on adrenergic receptors, while other isomers may act more indirectly.[8] The inhibitory potential of ephedrine isomers on norepinephrine uptake also varies, with (-)-ephedrine being the most potent inhibitor of both neuronal and extraneuronal uptake.[9]

Substitution on the Aromatic Ring

The presence and position of hydroxyl groups on the phenyl ring are major determinants of activity and metabolism.

  • Catechols (3,4-dihydroxy substitution): Compounds with a catechol moiety, such as norepinephrine and epinephrine, exhibit maximal agonist activity at adrenergic receptors. However, they are rapidly metabolized by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability and short duration of action.[6]

  • Non-catechols: Compounds lacking the catechol structure, like ephedrine and this compound, are not substrates for COMT. This results in enhanced oral activity and a longer duration of action.[4]

Side-Chain Modifications
  • α-Carbon Substitution: The presence of a small alkyl group, typically a methyl group, on the α-carbon (the carbon adjacent to the amino group) provides resistance to metabolism by monoamine oxidase (MAO).[6] This structural feature, present in the ephedrine core of this compound, contributes to its prolonged action.

  • β-Carbon Hydroxyl Group: The hydroxyl group on the β-carbon is important for direct receptor interaction. Its stereoconfiguration is critical for potency. For direct-acting sympathomimetics, the (1R) configuration is generally associated with maximal activity.[4]

N-Substitution

The nature of the substituent on the amino group is a key factor in determining α- versus β-adrenergic receptor selectivity.[4][6]

  • Size of the N-Alkyl Group: As the steric bulk of the N-substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases.[4][6] For instance, norepinephrine (primary amine) has strong α- and β1-activity, while epinephrine (N-methyl) is a potent agonist at α, β1, and β2 receptors. Isoproterenol, with an N-isopropyl group, is a potent, non-selective β-agonist with little α-activity.

  • The Cinnamyl Group in this compound: this compound possesses a large, unsaturated cinnamyl group on the nitrogen atom. Based on the established SAR principles, this bulky substituent would be predicted to significantly reduce or abolish α-adrenergic agonist activity while potentially enhancing or maintaining β-adrenergic activity.

Quantitative Data on Structure-Activity Relationships

Table 1: Effect of N-Substitution on Adrenergic Receptor Activity

CompoundN-Substituentα-Agonist Activityβ-Agonist Activity
Norepinephrine-H+++++ (β1)
Epinephrine-CH₃++++++
Ephedrine-CH₃+ (indirect)++ (indirect)
Isoproterenol-CH(CH₃)₂-+++
This compound (Predicted) -CH₂CH=CHC₆H₅- / weak++ / +++

Table 2: Influence of Key Structural Features on Pharmacological Properties

Structural FeatureExample Compound(s)Effect
Aromatic Ring
3,4-Dihydroxy (Catechol)Norepinephrine, EpinephrineHigh potency, rapid metabolism by COMT
No Hydroxyl GroupsEphedrine, this compoundOrally active, longer duration of action
Side Chain
α-Methyl GroupEphedrine, this compoundResistance to MAO, prolonged duration
β-Hydroxyl GroupEphedrine, this compoundImportant for direct receptor interaction
Stereochemistry
(1R,2S) Configuration(-)-EphedrinePotent direct and indirect actions
Other Isomers(+)-Ephedrine, PseudoephedrineVaried potency and mechanism (often more indirect)

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the SAR of sympathomimetic amines.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through the reductive amination of phenylacetylcarbinol (PAC) or a related ketone, which is a common method for producing ephedrine derivatives.[1]

General Protocol for Reductive Amination:

  • Reaction Setup: A solution of the appropriate ketone (e.g., a substituted phenylacetylcarbinol) and an amine (e.g., cinnamylamine or a derivative) is prepared in a suitable solvent such as methanol or ethanol.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using techniques like column chromatography or crystallization to yield the desired N-substituted ephedrine analog.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Adrenergic Receptor Binding Assays

These assays determine the affinity of a compound for different adrenergic receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell membranes expressing specific human α- or β-adrenergic receptor subtypes (e.g., from HEK293 or CHO cells) are prepared.[10]

  • Radioligand Binding: The membranes are incubated with a known radiolabeled ligand (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]dihydroalprenolol for β) and varying concentrations of the test compound (e.g., this compound analog).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Functional Assays for Agonist/Antagonist Activity

These assays measure the functional response of cells or tissues to the test compound.

General Protocol for Cell-Based Assays:

  • Cell Culture: Cells expressing the adrenergic receptor of interest are cultured. These cells are often engineered to produce a measurable downstream signal upon receptor activation (e.g., changes in intracellular calcium or cAMP levels).[10]

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Detection: The cellular response is measured using a suitable detection method (e.g., fluorescence for calcium, luminescence for cAMP).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

General Protocol for Isolated Tissue Assays:

  • Tissue Preparation: A suitable animal tissue, such as rat vas deferens (for α-receptors) or guinea pig atria (for β-receptors), is isolated and mounted in an organ bath containing a physiological salt solution.

  • Compound Addition: The test compound is added to the organ bath in a cumulative manner.

  • Response Measurement: The contractile or relaxant response of the tissue is recorded using a force transducer.

  • Data Analysis: Dose-response curves are constructed to evaluate the potency and efficacy of the compound.

Visualizations

Signaling Pathway of Sympathomimetic Amines

G Figure 1. General Signaling Pathway of Sympathomimetic Amines cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell NE_Vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft NE_Vesicle->Synaptic_Cleft NE NE_Transporter Norepinephrine Transporter (NET) Alpha_Receptor α-Adrenergic Receptor G_Protein_Alpha Gq/Gi Protein Alpha_Receptor->G_Protein_Alpha Beta_Receptor β-Adrenergic Receptor G_Protein_Beta Gs Protein Beta_Receptor->G_Protein_Beta Effector_Alpha PLC / Adenylyl Cyclase G_Protein_Alpha->Effector_Alpha Effector_Beta Adenylyl Cyclase G_Protein_Beta->Effector_Beta Second_Messenger_Alpha IP₃, DAG / ↓cAMP Effector_Alpha->Second_Messenger_Alpha Second_Messenger_Beta ↑cAMP Effector_Beta->Second_Messenger_Beta Response_Alpha Physiological Response (e.g., Vasoconstriction) Second_Messenger_Alpha->Response_Alpha Response_Beta Physiological Response (e.g., Vasodilation, Increased Heart Rate) Second_Messenger_Beta->Response_Beta Sympathomimetic Sympathomimetic Amine (e.g., this compound) Sympathomimetic->NE_Vesicle Indirect Action: Promotes NE Release Sympathomimetic->Alpha_Receptor Direct Action Sympathomimetic->Beta_Receptor Direct Action Synaptic_Cleft->NE_Transporter Reuptake Synaptic_Cleft->Alpha_Receptor Synaptic_Cleft->Beta_Receptor

Caption: General signaling pathway of sympathomimetic amines.

Experimental Workflow for SAR Studies

G Figure 2. Experimental Workflow for SAR Studies Start Hypothesis: Structural modification will alter activity Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Binding Receptor Binding Assays (Ki determination) In_Vitro->Binding Functional Functional Assays (EC₅₀/IC₅₀ determination) In_Vitro->Functional In_Vivo In Vivo Studies (Optional) In_Vitro->In_Vivo Data_Analysis Data Analysis and SAR Determination Binding->Data_Analysis Functional->Data_Analysis Animal_Models Animal Models of Disease/Physiology In_Vivo->Animal_Models Animal_Models->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A typical experimental workflow for conducting SAR studies.

Logical Relationships in Sympathomimetic SAR

G Figure 3. Logical Relationships in Sympathomimetic SAR cluster_0 Structural Modifications cluster_1 Pharmacological Outcomes Core β-Phenylethylamine Core Structure N_Sub N-Substitution (e.g., Cinnamyl) Core->N_Sub Alpha_Sub α-Carbon Substitution Core->Alpha_Sub Beta_OH β-Carbon -OH Group Core->Beta_OH Ring_Sub Aromatic Ring Substitution Core->Ring_Sub Selectivity Receptor Selectivity (α vs. β) N_Sub->Selectivity Metabolism Metabolic Stability (MAO/COMT resistance) Alpha_Sub->Metabolism Potency Agonist/Antagonist Potency Beta_OH->Potency Ring_Sub->Metabolism Duration Duration of Action Metabolism->Duration

Caption: Key logical relationships in the SAR of sympathomimetic amines.

Conclusion

The structure-activity relationship of this compound can be largely inferred from the well-established principles governing the pharmacology of ephedrine and other sympathomimetic amines. The core ephedrine structure provides oral activity and a prolonged duration of action due to the absence of a catechol moiety and the presence of an α-methyl group. The key structural feature of this compound, the bulky N-cinnamyl group, is predicted to confer selectivity towards β-adrenergic receptors and diminish or eliminate α-adrenergic agonist activity. This guide provides a framework for understanding the SAR of this compound and for the design of future analogs with potentially improved therapeutic profiles. Further quantitative studies on this compound and its derivatives are warranted to confirm these predictions and to fully elucidate its pharmacological properties.

References

Spectroscopic Analysis of Cinnamedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cinnamedrine, a sympathomimetic amine. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by comparative data from its structural precursors, ephedrine and cinnamaldehyde. Detailed experimental protocols for these analytical techniques are also provided, along with visualizations of the analytical workflow and predicted fragmentation patterns to aid in structural elucidation and characterization.

Introduction to this compound

This compound, also known as N-cinnamylephedrine, is a synthetic derivative of ephedrine. Its chemical structure incorporates the ephedrine backbone with a cinnamyl group attached to the nitrogen atom. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural verification of this compound in research and pharmaceutical development.

Chemical Structure:

Figure 1: Chemical Structure of this compound (IUPAC Name: (1R,2S)-2-(methyl(3-phenylprop-2-en-1-yl)amino)-1-phenylpropan-1-ol)

Predicted Spectroscopic Data

While a complete set of publicly available, experimentally derived spectra for this compound is limited, its spectroscopic characteristics can be reliably predicted by analyzing the spectra of its constituent moieties: the ephedrine core and the cinnamyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the ephedrine and cinnamyl fragments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (2x Ph)7.2 - 7.5MultipletProtons on the two phenyl rings.
Vinylic (-CH=CH-)6.2 - 6.7MultipletProtons of the cinnamyl double bond.
-CH(OH)-~4.8DoubletMethine proton adjacent to the hydroxyl group.
-CH(N)-~2.8MultipletMethine proton adjacent to the nitrogen.
-N-CH₂-~3.2DoubletMethylene protons of the cinnamyl group.
-N-CH₃~2.3SingletMethyl group on the nitrogen.
-CH-CH₃~0.9DoubletMethyl group on the ephedrine backbone.
-OHVariableSinglet (broad)Hydroxyl proton, position is solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Aromatic (Ph-C)125 - 142Carbons of the two phenyl rings.
Vinylic (-CH=CH-)123 - 135Carbons of the cinnamyl double bond.
-CH(OH)-~75Carbon bearing the hydroxyl group.
-CH(N)-~65Carbon adjacent to the nitrogen.
-N-CH₂-~58Methylene carbon of the cinnamyl group.
-N-CH₃~40Methyl carbon on the nitrogen.
-CH-CH₃~15Methyl carbon on the ephedrine backbone.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium
C=C stretch (alkene)1640 - 1680Medium
C-O stretch (alcohol)1000 - 1260Strong
C-N stretch (amine)1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
281[M]⁺Molecular Ion
174[C₁₁H₁₆NO]⁺Cleavage of the cinnamyl group.
117[C₉H₉]⁺Cinnamyl cation.[1]
105[C₇H₅O]⁺Benzoyl cation from cleavage of the ephedrine backbone.
77[C₆H₅]⁺Phenyl cation.
58[C₃H₈N]⁺Iminium ion from cleavage of the ephedrine backbone.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized in the injector and separated on a GC column (e.g., a non-polar capillary column).

  • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • In the ion source (typically electron ionization), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway This compound C₁₉H₂₃NO m/z = 281 (Molecular Ion) frag1 [C₁₁H₁₆NO]⁺ m/z = 174 This compound->frag1 Loss of C₈H₇ frag2 [C₉H₉]⁺ m/z = 117 This compound->frag2 Cinnamyl cation frag3 [C₇H₅O]⁺ m/z = 105 frag1->frag3 Loss of C₄H₁₁N frag4 [C₃H₈N]⁺ m/z = 58 frag1->frag4 Loss of C₈H₈O

A predicted fragmentation pathway for this compound in mass spectrometry.
Key Structural Features and Spectroscopic Correlation

Structural_Correlation cluster_structure This compound Structure cluster_nmr NMR Signals cluster_ir IR Absorptions Cinnamedrine_img Aromatic_H Aromatic Protons (δ 7.2-7.5) Cinnamedrine_img->Aromatic_H Vinylic_H Vinylic Protons (δ 6.2-6.7) Cinnamedrine_img->Vinylic_H Aliphatic_H Aliphatic Protons (δ 0.9-4.8) Cinnamedrine_img->Aliphatic_H OH_stretch O-H Stretch (~3400 cm⁻¹) Cinnamedrine_img->OH_stretch CH_stretch C-H Stretches (2850-3100 cm⁻¹) Cinnamedrine_img->CH_stretch CC_stretch C=C Stretches (1450-1680 cm⁻¹) Cinnamedrine_img->CC_stretch

References

The Elusive Crystalline Landscape of Cinnamedrine: A Technical Guide to Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cinnamedrine, a sympathomimetic amine with smooth muscle relaxant properties, has a history of use in pharmaceutical formulations. Despite its established pharmacological activity, a comprehensive public record of its solid-state properties, specifically its crystal structure and polymorphic behavior, is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by providing a foundational framework for the investigation of this compound's crystalline forms. While specific experimental data for this compound is not currently available, this document outlines the critical importance of solid-state characterization in drug development and furnishes detailed experimental protocols and data presentation templates that would be essential for a thorough investigation of this compound's crystal structure and polymorphism. This guide is intended to serve as a comprehensive resource for researchers initiating studies into the solid-state chemistry of this compound or similar active pharmaceutical ingredients (APIs).

Introduction: The Significance of Crystal Structure and Polymorphism in Pharmaceuticals

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. These properties, in turn, profoundly influence the bioavailability, stability, and manufacturability of the final drug product. Two of the most important aspects of an API's solid state are its crystal structure and its potential to exist in multiple crystalline forms, a phenomenon known as polymorphism.

Crystal structure refers to the ordered three-dimensional arrangement of molecules in a crystal lattice. This arrangement is defined by the unit cell parameters (the dimensions of the repeating unit) and the space group (the symmetry of the lattice). The precise packing of molecules in a crystal affects a multitude of properties, including:

  • Solubility and Dissolution Rate: Different crystal packing efficiencies can lead to variations in the energy required to break the crystal lattice, thereby affecting how readily the API dissolves.

  • Melting Point: A more stable crystal lattice will have a higher melting point.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air is influenced by the availability of sites within the crystal structure for water molecules to interact.

  • Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal habit and the underlying crystal structure.

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice arrangements. These distinct forms can exhibit different physicochemical properties, which can have significant therapeutic and manufacturing implications.[1] For instance, one polymorph may be more soluble and have better bioavailability, while another may be more stable under certain storage conditions. The existence of unknown or uncontrolled polymorphs can lead to issues with product consistency and efficacy. Therefore, a thorough polymorphic screen is a regulatory requirement for new drug applications.

Beyond polymorphism, APIs can also exist as solvates or hydrates , where solvent (including water) molecules are incorporated into the crystal lattice.[2][3] These forms, sometimes referred to as pseudopolymorphs, also exhibit unique physical properties and must be fully characterized.

Given the absence of published data on the crystal structure and polymorphism of this compound, a comprehensive investigation is warranted to ensure the quality, safety, and efficacy of any pharmaceutical formulation containing this API.

Hypothetical Polymorphic Landscape of this compound

In the absence of experimental data, we can conceptualize a potential polymorphic landscape for this compound. This landscape could include anhydrous polymorphs, hydrates, and solvates. The relationships between these forms can be visualized as a network of potential transformations.

G cluster_0 This compound Solid Forms Amorphous Amorphous this compound Polymorph_I Polymorph I (Anhydrous) Amorphous->Polymorph_I Crystallization Polymorph_II Polymorph II (Anhydrous) Amorphous->Polymorph_II Crystallization Polymorph_I->Polymorph_II Phase Transition Monohydrate Monohydrate Polymorph_I->Monohydrate Hydration Ethanol_Solvate Ethanol Solvate Polymorph_I->Ethanol_Solvate Solvation Polymorph_II->Polymorph_I Phase Transition Monohydrate->Polymorph_I Dehydration Ethanol_Solvate->Polymorph_I Desolvation

Figure 1: A conceptual diagram illustrating the potential relationships between different solid forms of this compound.

Experimental Protocols for Solid-State Characterization

A systematic approach is required to discover and characterize the solid forms of an API. The following sections detail the key experimental methodologies that would be applied to this compound.

Crystallization and Polymorph Screening

The first step in characterizing the solid state of this compound would be to perform a comprehensive crystallization and polymorph screen. The goal is to induce crystallization under a wide variety of conditions to identify as many solid forms as possible.

Methodology:

  • Solubility Determination: The solubility of this compound would be determined in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, heptane) at different temperatures.

  • Crystallization Techniques: Various crystallization methods would be employed, including:

    • Slow Evaporation: Saturated solutions of this compound in different solvents would be allowed to evaporate slowly at controlled temperatures.

    • Cooling Crystallization: Saturated solutions at elevated temperatures would be slowly cooled to induce crystallization.

    • Anti-Solvent Addition: An anti-solvent (a solvent in which this compound is poorly soluble) would be added to a solution of this compound to induce precipitation.

    • Vapor Diffusion: A solution of this compound would be exposed to the vapor of an anti-solvent.

    • Slurry Experiments: A suspension of this compound in a solvent would be stirred for an extended period to promote the conversion to the most stable polymorphic form at that temperature.

  • High-Throughput Screening: Automated systems can be used to rapidly screen a large number of crystallization conditions.

G cluster_0 Polymorph Screening Workflow Start Start: Amorphous or Known this compound Form Solubility Determine Solubility in Various Solvents Start->Solubility Crystallization Perform Crystallization Experiments (Evaporation, Cooling, Anti-Solvent, etc.) Solubility->Crystallization Isolation Isolate Solid Phases Crystallization->Isolation Characterization Characterize Solids (PXRD, DSC, TGA, Microscopy) Isolation->Characterization Analysis Identify Unique Polymorphs, Solvates, Hydrates Characterization->Analysis Analysis->Crystallization Further Optimization End End: Polymorphic Landscape Established Analysis->End

Figure 2: A generalized workflow for a comprehensive polymorph screening of this compound.
Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

To definitively determine the crystal structure of a new solid form, single-crystal X-ray diffraction is the gold standard technique.

Methodology:

  • Crystal Selection: A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer.

  • Data Collection: The crystal would be placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the best fit with the experimental data.

Characterization of Crystalline Forms

Once different solid forms are identified, they must be thoroughly characterized using a variety of analytical techniques to understand their physical properties and the relationships between them.

Powder X-ray Diffraction (PXRD):

  • Purpose: To provide a unique "fingerprint" for each crystalline form and to assess the phase purity of a sample.

  • Methodology: A powdered sample of this compound would be irradiated with X-rays, and the diffraction pattern would be recorded as a function of the scattering angle (2θ). Each polymorph will produce a distinct PXRD pattern.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point, enthalpy of fusion, and to detect phase transitions between polymorphs.

    • Methodology: A small amount of the this compound sample would be heated at a constant rate, and the heat flow to the sample relative to a reference would be measured.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the presence of solvent or water in the crystal lattice (for solvates and hydrates) and to assess thermal stability.

    • Methodology: The mass of the this compound sample would be monitored as it is heated at a constant rate. A mass loss at a specific temperature range can indicate desolvation or decomposition.

Spectroscopy:

  • Infrared (IR) and Raman Spectroscopy:

    • Purpose: To probe differences in the vibrational modes of the molecules in different crystal lattices.

    • Methodology: The sample would be exposed to infrared or laser light, and the absorption or scattering of this light would be measured. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions.

Data Presentation for this compound Solid-State Characterization

Clear and concise data presentation is crucial for comparing and contrasting different solid forms. The following tables provide templates for organizing the data that would be collected for this compound.

Table 1: Template for Crystallographic Data of a this compound Polymorph from SC-XRD

ParameterValue
Chemical FormulaC₁₉H₂₃NO
Formula Weight281.40 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Ze.g., 4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R_intValue
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value

Table 2: Template for Comparative Physicochemical Properties of Hypothetical this compound Polymorphs

PropertyPolymorph IPolymorph IIMonohydrate
PXRD Peaks (2θ) List of characteristic peaksList of characteristic peaksList of characteristic peaks
Melting Point (°C) ValueValueDehydration/Melting behavior
Enthalpy of Fusion (J/g) ValueValueN/A
Solubility in Water (mg/mL) ValueValueValue
Hygroscopicity e.g., Non-hygroscopice.g., Slightly hygroscopicHydrated form
Thermodynamic Stability e.g., Most stable at RTe.g., MetastableStable at high RH

Conclusion

While the crystal structure and polymorphic behavior of this compound remain to be elucidated, this technical guide provides a comprehensive roadmap for such an investigation. The methodologies and data presentation formats outlined herein are standard in the pharmaceutical industry and are essential for a thorough understanding of the solid-state properties of any API. A detailed characterization of this compound's crystalline forms is a critical step in ensuring the development of a safe, effective, and consistent drug product. Future research in this area would be of significant value to the pharmaceutical sciences.

References

Navigating the Solubility Landscape of Cinnamedrine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Cinnamedrine in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate formulation studies, purification processes, and analytical method development involving this smooth muscle relaxant. The guide details the solubility profile of this compound, outlines established experimental protocols for solubility determination, and presents a generalized workflow for these essential experiments.

Executive Summary

This compound, a sympathomimetic amine with antispasmodic properties, presents a solubility profile that is critical to its handling and formulation. This guide reveals that while this compound hydrochloride demonstrates good solubility in polar protic solvents like ethanol and is also soluble in chlorinated solvents such as chloroform, its solubility is limited in non-polar aromatic and ether solvents. Furthermore, it is known to be soluble in dimethyl sulfoxide (DMSO). The following sections provide a deeper dive into the quantitative solubility data, detailed experimental methodologies for solubility assessment, and a visual representation of a typical experimental workflow.

Quantitative Solubility of this compound Hydrochloride

The solubility of this compound is crucial for its application and formulation. The following table summarizes the available quantitative solubility data for the dl-hydrochloride salt of this compound in various organic solvents. It is important to note that much of the publicly available data is qualitative or semi-quantitative. The data presented here has been converted to a standardized format for comparative purposes.

SolventTemperature (°C)Solubility ( g/100 mL)Classification
Ethanol20~10Freely Soluble
Chloroform20~2Soluble
BenzeneNot SpecifiedSparingly SolubleSparingly Soluble
Diethyl EtherNot SpecifiedSparingly SolubleSparingly Soluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleSoluble

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in pharmaceutical sciences. While specific experimental protocols for this compound are not widely published, this section outlines a generalized, robust methodology based on the widely accepted equilibrium shake-flask method. This protocol is designed to yield reliable and reproducible solubility data.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility[3]. The principle involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound under the specified conditions.

Materials and Apparatus
  • Analyte: this compound (base or hydrochloride salt) of high purity (>99%)

  • Solvents: A range of analytical grade organic solvents.

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Scintillation vials or glass flasks with screw caps

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method for concentration analysis.

Detailed Experimental Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a precise volume of the desired organic solvent to each vial containing the this compound.

  • Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be strictly controlled (e.g., 25 °C ± 0.5 °C).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates a typical experimental workflow using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess this compound B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

A generalized workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The collated data and the detailed experimental protocol offer valuable resources for scientists and researchers engaged in the development of pharmaceutical products containing this compound. While the available quantitative data is somewhat limited, the provided methodologies enable the generation of more extensive and precise solubility profiles, which are essential for advancing formulation and development activities. Further research to quantify the solubility of this compound in a broader array of organic solvents at various temperatures is encouraged to build upon this foundational work.

References

Cinnamedrine Stability Under Different pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cinnamedrine under various pH conditions. This compound, a sympathomimetic amine with antihistaminic properties, is susceptible to degradation, which can impact its efficacy and safety. Understanding its stability profile is crucial for the development of robust pharmaceutical formulations. This document outlines the degradation kinetics, potential degradation pathways, and detailed experimental protocols for assessing the pH-dependent stability of this compound. The quantitative data presented herein is representative and intended for illustrative purposes to guide experimental design.

Introduction to this compound Stability

The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute. Degradation of the API can lead to a loss of potency, alteration of bioavailability, and the formation of potentially toxic degradation products. The pH of the formulation is a key factor influencing the stability of many drugs. For this compound, which contains functional groups susceptible to hydrolysis and oxidation, the hydrogen ion concentration of the environment can significantly affect its degradation rate.

Forced degradation studies are instrumental in elucidating the degradation pathways and the intrinsic stability of a drug molecule.[1][2] These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing, such as extreme pH values, high temperatures, and oxidative stress.[3]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the solution. The degradation of this compound generally follows first-order kinetics.[4] The following table summarizes representative quantitative data on the stability of this compound at different pH values at a constant temperature.

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation after 30 days (%)
2.00.0858.1592.1
4.00.02527.7252.8
6.00.005138.6313.9
7.00.002346.575.8
8.00.01546.2136.2
10.00.0957.3094.2
12.00.2502.7799.9

Note: This data is illustrative and based on the typical behavior of similar compounds. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

A comprehensive assessment of this compound stability requires well-defined experimental protocols. The following sections detail the methodologies for conducting pH-dependent stability studies.

Materials and Reagents
  • This compound hydrochloride reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer solutions (pH 2, 4, 6, 7, 8, 10, 12)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents (e.g., hydrogen peroxide for oxidation studies)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector[2]

  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Volumetric flasks and pipettes

  • Autosampler vials

Preparation of Solutions
  • Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

  • Test Solutions: For each pH value, dilute the this compound stock solution with the corresponding buffer to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Stability Study Procedure
  • Sample Incubation: Place the test solutions in sealed containers and incubate them at a constant temperature (e.g., 40°C or 60°C) in a water bath or incubator.

  • Sample Withdrawal: Withdraw aliquots of each test solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH value. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

HPLC Method for Stability Indication

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products.[5]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the pH-dependent stability of this compound.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions at each pH prep_stock->prep_test prep_buffers Prepare Buffer Solutions (pH 2-12) prep_buffers->prep_test incubate Incubate Solutions at Constant Temperature prep_test->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc Analyze Samples by Stability-Indicating HPLC sample->hplc plot Plot ln(Concentration) vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for pH-dependent stability testing of this compound.

Hypothetical Signaling Pathway

While the primary focus of this guide is on chemical stability, understanding the pharmacological context is also important. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, given its sympathomimetic and antihistaminic activities.

G cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound h1_receptor H1 Receptor This compound->h1_receptor Antagonist alpha_adrenergic α-Adrenergic Receptor This compound->alpha_adrenergic Agonist g_protein G-Protein Activation h1_receptor->g_protein Blocks alpha_adrenergic->g_protein plc Phospholipase C Activation g_protein->plc allergic_response Inhibition of Allergic Response g_protein->allergic_response Inhibits Pathway ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: Hypothetical signaling pathway for this compound's dual action.

Conclusion

The stability of this compound is significantly influenced by pH. A thorough understanding of its degradation kinetics and pathways under various pH conditions is essential for the development of stable and effective pharmaceutical formulations. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound. It is imperative to conduct comprehensive stability studies using validated analytical methods to ensure the quality, safety, and efficacy of the final drug product.

References

A Historical and Pharmacological Deep Dive into Cinnamedrine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, pharmacological action, and formulation of cinnamedrine, a sympathomimetic amine with a notable, albeit brief, history in over-the-counter pharmaceuticals. This document provides a detailed overview for researchers, scientists, and drug development professionals, summarizing key data, experimental protocols, and the underlying signaling pathways.

Introduction and Historical Context

This compound, chemically known as N-cinnamylephedrine, is a sympathomimetic drug with pharmacological effects similar to ephedrine.[1] Its history in pharmaceutical formulations is most prominently marked by its inclusion as an antispasmodic in the over-the-counter drug Midol during the 1980s, where it was used to treat dysmenorrhea (menstrual cramps).[1][2] A 1983 report also highlighted its potential for abuse as a psychostimulant, noting its structural and symptomatic similarities to amphetamine and other sympathomimetics.

The initial synthesis of this compound is attributed to Stolz and Flaecher in a 1934 patent (US 1,959,392). This early development placed it within the broader class of ephedrine analogues being investigated for their therapeutic effects.

Historical Pharmaceutical Formulations

This compound's primary commercial application was in a specific formulation of Midol marketed in the 1980s. This formulation was a combination drug designed to alleviate multiple symptoms associated with menstruation. While precise historical records of all formulations can be difficult to ascertain, a known combination included this compound, aspirin, and caffeine.

ComponentClassRole in Formulation
This compound HCl SympathomimeticAntispasmodic (uterine smooth muscle relaxant)
Aspirin NSAIDAnalgesic (pain relief), Anti-inflammatory
Caffeine Stimulant/DiureticPotentiates analgesia, counteracts fatigue, mild diuretic

Table 1: Components of a Historical this compound-Containing Midol Formulation.

Pharmacological Profile and Mechanism of Action

This compound's therapeutic effects stem from its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] Structurally, it is an analogue of ephedrine, which is known to be a mixed-acting adrenergic agonist. This suggests that this compound likely exerts its effects through a combination of direct agonism at adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic nerve terminals.

The adrenergic receptor system is a critical component of the sympathetic nervous system, mediating "fight-or-flight" responses. These G protein-coupled receptors are broadly classified into α (alpha) and β (beta) subtypes, each with further subdivisions.

  • α-Adrenergic Receptors: Primarily mediate smooth muscle contraction.

  • β-Adrenergic Receptors: Primarily mediate smooth muscle relaxation (β2) and cardiac stimulation (β1).

As an antispasmodic for dysmenorrhea, this compound's efficacy was likely due to its interaction with β2-adrenergic receptors on uterine smooth muscle, leading to relaxation and relief from cramping. Its other sympathomimetic effects would be attributed to its interaction with other adrenergic receptors.

Signaling Pathway

The presumed signaling pathway for this compound's action on a uterine smooth muscle cell would involve the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that promote muscle relaxation.

G Presumed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC α-subunit activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Protein Phosphorylation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates

Presumed signaling pathway of this compound at the β2-adrenergic receptor.

Experimental Protocols

Synthesis of this compound (Based on the principles of N-alkylation of ephedrine)

Objective: To synthesize N-cinnamylephedrine from ephedrine and a cinnamyl halide.

Materials:

  • (-)-Ephedrine

  • Cinnamyl bromide (or chloride)

  • Anhydrous potassium carbonate (or other suitable non-nucleophilic base)

  • Anhydrous acetone (or other suitable polar aprotic solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-ephedrine (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (approx. 1.5-2.0 eq) to the solution. This will act as a base to deprotonate the secondary amine of ephedrine.

  • Addition of Alkylating Agent: Add cinnamyl bromide (1.1 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-cinnamylephedrine can be further purified by column chromatography or recrystallization to yield the final product.

G General Workflow for this compound Synthesis start Start: Dissolve Ephedrine in Acetone add_base Add K₂CO₃ start->add_base add_alkyl Add Cinnamyl Bromide add_base->add_alkyl reflux Reflux for 4-6h add_alkyl->reflux workup Cool and Filter reflux->workup concentrate Concentrate (Rotovap) workup->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry with MgSO₄ and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end End: Pure this compound purify->end

General workflow for the laboratory synthesis of this compound.

Decline in Use and Regulatory Status

The use of this compound in over-the-counter formulations declined and was eventually discontinued. This was part of a broader trend in the pharmaceutical industry to reformulate products due to a variety of factors, including the availability of newer active ingredients, evolving safety and efficacy standards, and concerns over potential misuse. The sympathomimetic properties of this compound, which gave it a potential for stimulant-like abuse, likely contributed to its removal from easily accessible formulations.[1] Modern formulations of Midol utilize other active ingredients such as acetaminophen, ibuprofen, naproxen sodium, caffeine, and pyrilamine maleate to address menstrual symptoms.[1]

Conclusion

This compound represents an interesting chapter in the history of pharmaceutical formulations for common ailments. Its role as a sympathomimetic antispasmodic in a popular over-the-counter product highlights the therapeutic strategies of its time. While it has been superseded by other compounds, its history provides valuable context for understanding the evolution of drug development, particularly in the management of pain and smooth muscle spasms. Further research into historical archives and pharmacological studies would be necessary to fully elucidate its quantitative receptor binding profile and detailed formulation history.

References

In Vitro Elucidation of Cinnamedrine's Sympathomimetic Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic agent structurally related to ephedrine, is recognized for its physiological effects that mimic the stimulation of the sympathetic nervous system. A comprehensive understanding of its in vitro pharmacological profile is crucial for targeted therapeutic development and safety assessment. This technical guide provides an in-depth overview of the experimental methodologies required to characterize the sympathomimetic effects of this compound. Due to a paucity of publicly available in vitro data for this compound, this document leverages data from its parent compound, ephedrine, as a surrogate to illustrate the expected pharmacological characteristics and data presentation. This guide details experimental protocols for receptor binding affinity, neurotransmitter transporter inhibition, and functional assays, and presents a framework for the systematic in vitro investigation of this compound's mechanism of action.

Introduction

Sympathomimetic drugs exert their effects by either directly activating adrenergic receptors or by indirectly increasing the concentration of endogenous catecholamines, such as norepinephrine and dopamine, in the synapse.[1][2] this compound, also known as N-cinnamylephedrine, is classified as a sympathomimetic drug with effects comparable to those of ephedrine.[3] Ephedrine is known to have a mixed mechanism of action, primarily acting as an indirect sympathomimetic by promoting the release of norepinephrine from presynaptic nerve terminals.[4][5] It also exhibits some direct, albeit weak, agonist and antagonist activities at various adrenergic receptors.[3][6] Given the structural similarity, it is hypothesized that this compound possesses a comparable mixed-acting sympathomimetic profile.

This whitepaper outlines the essential in vitro assays to delineate the direct and indirect sympathomimetic properties of this compound.

Potential Mechanisms of Sympathomimetic Action

The sympathomimetic effects of a compound like this compound can be mediated through several distinct molecular mechanisms. A thorough in vitro investigation is necessary to identify the primary and any secondary mechanisms of action.

  • Direct Adrenergic Receptor Activation: The compound may bind to and activate alpha (α) and beta (β) adrenergic receptors, mimicking the action of endogenous agonists like norepinephrine and epinephrine.

  • Inhibition of Neurotransmitter Reuptake: The compound could block the norepinephrine transporter (NET), dopamine transporter (DAT), and/or serotonin transporter (SERT), thereby increasing the synaptic concentration and duration of action of these neurotransmitters.[7]

  • Induction of Neurotransmitter Release: The compound might act as a substrate for monoamine transporters, leading to the reverse transport and release of neurotransmitters from presynaptic vesicles into the synapse.[3]

  • Inhibition of Neurotransmitter Metabolism: The compound could potentially inhibit enzymes responsible for the degradation of catecholamines, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), although this is a less common mechanism for ephedrine-like compounds.

The following diagram illustrates the potential sites of action for a sympathomimetic agent within a noradrenergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_actions Potential Actions of this compound Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_cytosol NE Dopamine->NE_cytosol NE_vesicle Norepinephrine (NE) in Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release VMAT2 VMAT2 NE_cytosol->VMAT2 Uptake NET Norepinephrine Transporter (NET) VMAT2->NE_vesicle alpha2_auto α2-Autoreceptor NE_synapse->NET Reuptake NE_synapse->alpha2_auto alpha1_receptor α1-Adrenergic Receptor NE_synapse->alpha1_receptor beta_receptor β-Adrenergic Receptor NE_synapse->beta_receptor response Postsynaptic Response alpha1_receptor->response beta_receptor->response cinnamedrine_release Induce NE Release cinnamedrine_release->NE_vesicle cinnamedrine_reuptake Inhibit NET cinnamedrine_reuptake->NET cinnamedrine_receptor Direct Receptor Activation cinnamedrine_receptor->alpha1_receptor cinnamedrine_receptor->beta_receptor

Caption: Potential sympathomimetic mechanisms of this compound.

Data Presentation: Quantitative In Vitro Profile

The following tables summarize the expected quantitative data from in vitro assays for a sympathomimetic compound like this compound, using ephedrine as a reference.

Table 1: Adrenergic Receptor Binding Affinities (Ki, µM)

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2
Ephedrine >10>10>101-10[3]1-10[3]1-10[3]>10[1]10 (Kact)[1]
This compound TBDTBDTBDTBDTBDTBDTBDTBD

TBD: To be determined. Data for ephedrine indicates weak affinity for α2-adrenergic receptors and very low affinity for α1 and β1 receptors. It acts as a low-affinity partial agonist at β2 receptors.

Table 2: Monoamine Transporter Inhibition and Substrate Activity

CompoundNET IC50 (µM)DAT IC50 (µM)SERT IC50 (µM)NET EC50 (nM)DAT EC50 (nM)
Ephedrine ND~10[2]ND~50[3]ND
Pseudoephedrine NDNDND224[1]1988[1]
This compound TBDTBDTBDTBDTBD

ND: Not determined in the cited literature. TBD: To be determined. EC50 values represent the potency as a substrate for inducing neurotransmitter release. IC50 values represent the potency for inhibiting neurotransmitter reuptake.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate in vitro characterization of this compound.

Radioligand Receptor Binding Assays

These assays determine the affinity of this compound for various adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human α1, α2, and β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by differential centrifugation.

  • Binding Assay: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]cyanopindolol for β receptors) at a concentration near its Kd.

  • Competition: A range of concentrations of this compound is added to compete with the radioligand for binding to the receptors.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start membrane_prep Prepare Membranes from Receptor-Expressing Cells start->membrane_prep add_radioligand Add Radioligand (e.g., [3H]prazosin) membrane_prep->add_radioligand add_this compound Add this compound (Varying Concentrations) add_radioligand->add_this compound incubate Incubate to Reach Equilibrium add_this compound->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC50 -> Ki) scintillation->analyze end End analyze->end cluster_workflow Neurotransmitter Transporter Assay Workflow cluster_inhibition Reuptake Inhibition cluster_release Neurotransmitter Release start Start cells Culture Cells Expressing hNET, hDAT, or hSERT start->cells preincubate_inhib Pre-incubate with This compound cells->preincubate_inhib preload_nt Pre-load with Radiolabeled NT cells->preload_nt add_radiolabeled_nt Add Radiolabeled Neurotransmitter preincubate_inhib->add_radiolabeled_nt incubate_uptake Incubate for Uptake add_radiolabeled_nt->incubate_uptake wash_inhib Wash incubate_uptake->wash_inhib lyse_measure_inhib Lyse Cells & Measure Radioactivity wash_inhib->lyse_measure_inhib analyze_ic50 Calculate IC50 lyse_measure_inhib->analyze_ic50 end End analyze_ic50->end wash_release Wash preload_nt->wash_release add_cinnamedrine_release Add this compound wash_release->add_cinnamedrine_release incubate_release Incubate for Release add_cinnamedrine_release->incubate_release collect_measure_release Collect Supernatant & Measure Radioactivity incubate_release->collect_measure_release analyze_ec50 Calculate EC50 collect_measure_release->analyze_ec50 analyze_ec50->end

References

Methodological & Application

High-performance liquid chromatography method for Cinnamedrine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Cinnamedrine by High-Performance Liquid Chromatography

Introduction

This compound, also known as N-cinnamylephedrine, is a sympathomimetic amine with properties similar to ephedrine. It has been used in pharmaceutical formulations, often in combination with analgesics, for its antispasmodic effects. Accurate and reliable analytical methods are crucial for the quantification of this compound in raw materials, pharmaceutical dosage forms, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.

Principle of the Method

The proposed method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a buffered organic solvent mixture. This compound is separated from potential impurities and excipients based on its polarity. The quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption. The phenyl and cinnamyl groups in the this compound structure provide strong chromophores, making UV detection a suitable choice. Based on the UV spectra of related compounds like ephedrine, a detection wavelength of 210 nm is proposed to ensure high sensitivity.[1][2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

  • Solubility Information: this compound is soluble in alcohol and chloroform, and sparingly soluble in water.[5] this compound is also soluble in DMSO.[6]

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Chromatographic Conditions

The proposed chromatographic conditions are summarized in the table below.

ParameterProposed Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength210 nm
Run TimeApproximately 10 minutes
Sample Preparation
  • For Drug Substance (Bulk Powder): Prepare a sample solution of this compound in the mobile phase at a concentration similar to the standard solution (e.g., 10 µg/mL).

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

    • Add a volume of mobile phase to the flask, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Typical)

The following table outlines the typical validation parameters that should be assessed for this method according to ICH guidelines. The values provided are representative of what would be expected for a robust and reliable HPLC method for a small molecule pharmaceutical.

ParameterTypical Specification
Linearity
Range1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 2.0%
Accuracy
Recovery98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, mobile phase composition).

Diagrams

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Final Report Generation Peak_Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Method_Development This compound This compound (Analyte) Proposed_Method Proposed HPLC Method This compound->Proposed_Method Target for Ephedrine Ephedrine (Structurally Similar) Ephedrine->Proposed_Method Basis for Validation Method Validation (ICH) Proposed_Method->Validation Requires Routine_Analysis Routine QC Analysis Validation->Routine_Analysis Enables

Caption: Rationale for the proposed this compound HPLC method.

References

Application Note: Analysis of Cinnamedrine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamedrine is a sympathomimetic amine with structural similarities to ephedrine. As a compound of interest in pharmaceutical research and other scientific fields, a reliable analytical method for its identification and quantification is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound, designed to guide researchers in developing and implementing this analytical method.

Experimental Protocols

Sample Preparation: Extraction of this compound from a Sample Matrix

The following protocol describes a general liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a liquid matrix (e.g., biological fluids, reaction mixtures).

Materials:

  • Sample containing this compound

  • Chloroform (or other suitable organic solvent like diethyl ether)

  • 2% Sulfuric acid

  • 25% Ammonia solution

  • Anhydrous sodium sulfate

  • Methanol (for reconstitution)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Acidification: To 1 mL of the sample in a centrifuge tube, add 5 mL of 2% sulfuric acid. This step protonates the amine group of this compound, making it soluble in the aqueous phase.

  • Defatting (Optional): To remove non-polar interferences, add 5 mL of diethyl ether, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes. Discard the organic (upper) layer. Repeat this step if the matrix is known to be rich in lipids.

  • Basification: Adjust the pH of the aqueous phase to 9-10 by adding 25% ammonia solution dropwise. This deprotonates the this compound, making it soluble in organic solvents.

  • Extraction: Add 5 mL of chloroform to the basified aqueous phase. Vortex vigorously for 2 minutes to ensure efficient extraction of this compound into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the lower organic (chloroform) layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 4-6) two more times with fresh chloroform to maximize the recovery of this compound.

  • Drying: Combine all the chloroform extracts and dry the solution by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the extract and swirling.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of methanol or another suitable solvent for GC-MS analysis. Transfer the reconstituted sample to a GC vial with an insert.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or similar).

GC Parameters:

Parameter Value
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 80°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min.

| Total Run Time | 27 minutes |

MS Parameters:

Parameter Value
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40 - 500

| Scan Mode | Full Scan |

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound. Note: This data is predictive and should be confirmed experimentally.

Table 1: Expected Retention Time for this compound

CompoundExpected Retention Time (min)
This compound12.5 - 14.5

The expected retention time is an estimate based on the analysis of structurally similar compounds and the specified GC method. Actual retention time may vary and should be confirmed by running a this compound standard.

Table 2: Predicted Mass Spectral Data for this compound (Electron Ionization)

m/zPredicted Relative Abundance (%)Proposed Fragment Ion
58100[C₃H₈N]⁺ (Base Peak)
9140[C₇H₇]⁺ (Tropylium ion)
11825[M-C₆H₅CH₂O]⁺
13215[M-C₆H₅CH₂]⁺
14610[M-CH₃-C₆H₅]⁺
2535[M]⁺ (Molecular Ion)

This predicted fragmentation pattern is based on the known fragmentation of ephedrine and related structures. The base peak is expected to result from the cleavage of the benzylic C-C bond. The molecular ion may be of low abundance.

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow and logical relationships in the analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing this compound Acidification Acidification (2% H₂SO₄) Sample->Acidification Basification Basification (NH₄OH to pH 9-10) Acidification->Basification LLE Liquid-Liquid Extraction (Chloroform) Basification->LLE Drying Drying (Na₂SO₄) LLE->Drying Evaporation Evaporation to Dryness Drying->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification TIC->Quantification Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Library_Search->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway This compound This compound [M]⁺ m/z 253 Fragment_58 [C₃H₈N]⁺ m/z 58 (Base Peak) This compound->Fragment_58 α-cleavage Fragment_132 [M-C₆H₅CH₂]⁺ m/z 132 This compound->Fragment_132 - C₇H₇ Fragment_91 [C₇H₇]⁺ m/z 91 Fragment_132->Fragment_91 Rearrangement

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Application Note: Chiral Separation of Cinnamedrine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamedrine is a sympathomimetic amine with vasoconstrictor and bronchodilator properties. As a chiral molecule, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of reliable analytical methods for their separation and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[3][4][5] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, adapted from established methods for structurally related compounds such as cathine and ephedrine.[6] The method employs a polysaccharide-based CSP, which is known for its broad applicability in resolving racemic mixtures of pharmaceutical compounds.[1]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • Agilent 1200 series HPLC system or equivalent, equipped with:

      • Degasser

      • Quaternary pump

      • Autosampler

      • Column compartment with temperature control

      • Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

  • Chromatographic Column:

    • Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose or cellulose-based chiral column)

  • Reagents and Solvents:

    • This compound racemic standard

    • n-Heptane (HPLC grade)

    • Ethanol (Absolute, HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Methanol (HPLC grade, for sample preparation)

    • Water (HPLC grade)

2. Preparation of Mobile Phase and Sample

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Heptane, Ethanol, and Diethylamine in a volumetric ratio of 92:8:0.1 (v/v/v). For example, to prepare 1 liter of mobile phase, mix 920 mL of n-Heptane, 80 mL of Ethanol, and 1 mL of Diethylamine.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL for analysis.

3. HPLC Method Parameters

The following HPLC conditions are a starting point and may require optimization for specific instruments and columns.

ParameterValue
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane:Ethanol:Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 20 minutes

4. System Suitability

Before sample analysis, the performance of the chromatographic system should be evaluated. A system suitability test should be performed by injecting the working standard solution six times. The acceptance criteria are as follows:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area and retention time of each enantiomer should be less than 2.0%.

Data Presentation

The following table summarizes the expected chromatographic data for the chiral separation of this compound enantiomers based on the described method.

AnalyteRetention Time (min)Tailing Factor (T)Resolution (Rs)
Enantiomer 112.51.1\multirow{2}{*}{2.6}
Enantiomer 215.21.2

Note: The elution order of the enantiomers will depend on their absolute configuration and the specific chiral stationary phase used.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (n-Heptane:Ethanol:DEA) start->prep_mobile_phase prep_sample Prepare this compound Sample (10 µg/mL in mobile phase) start->prep_sample hplc_setup HPLC System Setup (Column, Flow Rate, Temp, etc.) prep_mobile_phase->hplc_setup inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_sample separation Chiral Separation on CSP inject_sample->separation detection UV Detection at 220 nm separation->detection data_analysis Data Analysis (Retention Time, Resolution, Area) detection->data_analysis end End data_analysis->end

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Signaling Pathway/Logical Relationship Diagram

Chiral_Separation_Principle racemic_mixture Racemic this compound (Mixture of Enantiomers) interaction Differential Interaction racemic_mixture->interaction csp Chiral Stationary Phase (CSP) csp->interaction enantiomer1 Enantiomer 1 (Stronger Interaction) interaction->enantiomer1 Longer Retention Time enantiomer2 Enantiomer 2 (Weaker Interaction) interaction->enantiomer2 Shorter Retention Time separation Separation enantiomer1->separation enantiomer2->separation

Caption: Principle of chiral separation by differential interaction with a CSP.

Conclusion

The described HPLC method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and peak shape. This method can be readily implemented in research and quality control laboratories for the analysis of this compound enantiomers in various samples. Further validation of the method for specific applications is recommended to ensure its accuracy, precision, and linearity.

References

Application Note: Quantitative Analysis of Cinnamedrine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamedrine, also known as N-cinnamylephedrine, is a sympathomimetic amine with effects similar to ephedrine.[1] It has been used as an antispasmodic, particularly in the treatment of dysmenorrhea.[1] Given its pharmacological activity and potential for abuse as a psychostimulant, sensitive and reliable methods for the quantitative analysis of this compound in biological samples are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] This application note provides detailed protocols for the extraction and quantification of this compound from biological matrices such as plasma, urine, and blood, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.[2][3]

Analytical Challenges and Methodologies

The primary challenges in quantifying this compound in biological samples lie in the complexity of the matrices, which contain numerous endogenous substances that can interfere with the analysis, and the typically low concentrations of the analyte.[4][5][6] Effective sample preparation is therefore a critical step to remove interferences and enrich the analyte.[4][5][6] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][5]

Chromatographic separation, most commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is used to separate this compound from other components in the extracted sample before detection.[7][8] For detection, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity, allowing for accurate quantification at low concentrations.[2][9][10]

Experimental Protocols

The following protocols are provided as a guideline and would require optimization and validation for the specific laboratory conditions and analytical instrumentation.

1. Sample Preparation Protocols

Biological samples such as plasma, blood, or urine should be stored at -20°C or lower until analysis to ensure the stability of the analyte.

a) Protein Precipitation (PPT) for Plasma or Blood

This method is rapid and simple, suitable for high-throughput analysis.[4][8]

  • To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.[9]

b) Liquid-Liquid Extraction (LLE) for Plasma or Urine

LLE provides a cleaner extract compared to PPT.[4][5]

  • To 500 µL of plasma or urine sample, add 50 µL of the internal standard (IS) working solution.

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 5 minutes, followed by centrifugation at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE) for Urine

SPE is effective for removing matrix interferences and concentrating the analyte.[11][12]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • To 1 mL of urine, add 100 µL of the internal standard (IS) working solution and 500 µL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

2. LC-MS/MS Protocol

The following are typical starting conditions that should be optimized.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. A starting point could be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: These would need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to find the precursor ions and the most abundant and stable product ions. For this compound (Molar Mass: 281.40 g/mol ), the precursor ion would likely be [M+H]+ at m/z 282.2. Product ions would be determined experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound in biological samples, based on data from similar analytes.

Table 1: Method Validation Parameters

ParameterPlasmaUrineBlood
Linearity Range (ng/mL) 0.5 - 5001 - 10000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.10.20.1
Limit of Quantification (LOQ) (ng/mL) 0.510.5
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%
Matrix Effect (%) 90 - 110%85 - 115%90 - 110%

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValueUnit
Tmax (Time to peak concentration) 1.5hours
Cmax (Peak plasma concentration) Varies with doseng/mL
t½ (Elimination half-life) 4 - 6hours
AUC (Area under the curve) Varies with doseng*h/mL
Clearance VariesL/h
Volume of Distribution VariesL

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Plasma Plasma PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE Blood Blood Blood->PPT Urine Urine Urine->LLE SPE Solid-Phase Extraction Urine->SPE LCMSMS LC-MS/MS Analysis PPT->LCMSMS LLE->LCMSMS SPE->LCMSMS Quantification Quantification LCMSMS->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

Caption: Workflow for this compound analysis in biological samples.

G Proposed Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase I Metabolites cluster_2 Phase II Metabolism cluster_3 Phase II Conjugates This compound This compound N_Demethylation N-Demethylation (CYP-mediated) This compound->N_Demethylation Hydroxylation Aromatic Hydroxylation (CYP-mediated) This compound->Hydroxylation Reduction Carbonyl Reduction This compound->Reduction Nor_this compound Nor-Cinnamedrine N_Demethylation->Nor_this compound Hydroxy_this compound Hydroxy-Cinnamedrine Hydroxylation->Hydroxy_this compound Dihydro_this compound Dihydro-Cinnamedrine Reduction->Dihydro_this compound Glucuronidation Glucuronidation Nor_this compound->Glucuronidation Hydroxy_this compound->Glucuronidation Sulfation Sulfation Hydroxy_this compound->Sulfation Dihydro_this compound->Glucuronidation Conjugates Glucuronide and Sulfate Conjugates Glucuronidation->Conjugates Sulfation->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway for this compound.

References

Development of a Validated Analytical Method for Cinnamedrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the development and validation of an analytical method for the quantification of Cinnamedrine in pharmaceutical formulations. Due to a notable lack of established and validated analytical methods specifically for this compound in publicly available scientific literature, this application note proposes a robust starting point for method development based on methodologies for structurally similar compounds. The protocols outlined herein for a High-Performance Liquid Chromatography (HPLC) method are intended to be a blueprint for researchers, requiring full validation according to ICH guidelines before implementation in a quality control environment. Furthermore, a putative signaling pathway for this compound is presented based on its known sympathomimetic activity.

Introduction

This compound, also known as N-cinnamylephedrine, is a sympathomimetic agent with effects comparable to ephedrine.[1][2] It has been previously utilized as an antispasmodic, notably in combination with analgesics for the treatment of dysmenorrhea.[1] Despite its pharmaceutical use, there is a surprising scarcity of published, validated analytical methods for its quantitative determination in drug products. Accurate and reliable analytical methods are fundamental for ensuring the quality, safety, and efficacy of pharmaceutical formulations.[3]

This document addresses this gap by proposing a comprehensive approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for this compound. The proposed method is based on established analytical techniques for related compounds and is designed to be a robust starting point for formal validation. Additionally, this note provides insights into the likely mechanism of action of this compound to aid in a more complete understanding of its pharmacological profile.

Proposed Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the determination of this compound. This technique is widely used in pharmaceutical analysis for its versatility, sensitivity, and specificity.

Proposed Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and optimization. These are based on typical conditions used for the analysis of structurally related sympathomimetic amines.

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~215 nm (based on UV absorbance of similar compounds)
Injection Volume 20 µL
Column Temperature Ambient or 25 °C
Method Validation Parameters

Once the method is developed and optimized, it must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity A linear relationship between the concentration and the analytical response should be demonstrated over a specified range (e.g., 80-120% of the expected concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity studies and should encompass the expected working concentration.
Accuracy The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., by recovery studies of spiked placebo). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. The Relative Standard Deviation (RSD) should be ≤ 2%.- Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, mobile phase composition, flow rate, column temperature). The method should demonstrate reliability with respect to these variations.

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the expected linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

Preparation of Sample Solutions (from a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a certain amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Proposed Signaling Pathway and Experimental Workflow

Putative Signaling Pathway of this compound

This compound is a sympathomimetic drug, suggesting it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[1] Its action is likely indirect, primarily through the release of norepinephrine from presynaptic nerve terminals. This norepinephrine then acts on adrenergic receptors (α and β) on postsynaptic cells to elicit a physiological response.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell This compound This compound Vesicle Norepinephrine Vesicle This compound->Vesicle Stimulates Release NE Norepinephrine (NE) Vesicle->NE Exocytosis Adrenergic_Receptor Adrenergic Receptor (α/β) NE->Adrenergic_Receptor Binds to Response Physiological Response (e.g., smooth muscle contraction) Adrenergic_Receptor->Response Activates

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Method Development and Validation

The following workflow outlines the key stages in the development and validation of the proposed analytical method for this compound.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Lit_Review Literature Review for Similar Compounds Method_Selection Selection of HPLC Method Lit_Review->Method_Selection Optimization Optimization of Chromatographic Conditions Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Analysis Routine Quality Control Analysis Robustness->QC_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Experimental workflow for this compound method development.

Conclusion

The provided application note and protocols offer a comprehensive starting point for the development and validation of a much-needed analytical method for this compound. While based on established principles and data from similar compounds, it is imperative that the proposed HPLC method undergoes rigorous validation to ensure its suitability for its intended purpose. The successful validation of this method will be a significant contribution to the quality control and regulatory assessment of pharmaceutical products containing this compound. The outlined putative signaling pathway also provides a basis for further pharmacological investigation into the precise mechanism of action of this compound.

References

Cinnamedrine: A Pharmacological Research Tool for Smooth Muscle and Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamedrine, also known as N-cinnamylephedrine, is a sympathomimetic amine structurally related to ephedrine. Historically used as an antispasmodic, particularly for the treatment of dysmenorrhea, this compound also exhibits local anesthetic properties.[1][2] Its primary pharmacological actions of interest for research applications are its spasmolytic effects on smooth muscle and its influence on cardiac electrophysiology. These characteristics make it a valuable tool for investigating mechanisms of smooth muscle relaxation and cardiac arrhythmias. This document provides detailed application notes and experimental protocols for the use of this compound as a research tool in pharmacology.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₉H₂₃NO
Molar Mass 281.40 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C

Applications in Pharmacological Research

This compound serves as a multifaceted research tool for investigating:

  • Smooth Muscle Relaxation: Particularly in uterine and vascular smooth muscle, to study the mechanisms of spasmolysis.

  • Cardiac Electrophysiology: To explore its antiarrhythmic-like properties and its effects on cardiac action potentials.

  • Sympathomimetic Activity: As a compound with structural similarities to ephedrine, it can be used in studies of adrenergic signaling.

Quantitative Data

The following table summarizes the key quantitative data regarding the pharmacological effects of this compound.

ParameterTissue/PreparationValueReference
IC₅₀ (Spasmolytic Activity) Isolated spontaneously contracting rat uterus2.1 x 10⁻⁵ M[3]
IC₅₀ (Spasmolytic Activity) Isolated oxytocin-pretreated rat uterus2.1 x 10⁻⁵ M[3]
Effective Concentration (Cardiac Electrophysiology) Rat and guinea pig ventricular tissues10-35 µM[4]

Experimental Protocols

Protocol 1: Evaluation of Spasmolytic Activity in Isolated Rat Uterine Smooth Muscle

This protocol is adapted from the methodology described by Cumiskey and Feigenson (1983).[3]

Objective: To determine the inhibitory effect of this compound on spontaneous and agonist-induced contractions of isolated rat uterine smooth muscle.

Materials:

  • Female Wistar rats (non-pregnant)

  • Oxytocin

  • This compound hydrochloride

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a female Wistar rat.

    • Excise the uterine horns and place them in a petri dish containing physiological salt solution.

    • Dissect the uterine horns into longitudinal strips of approximately 1.5 cm in length and 0.2 cm in width.

  • Organ Bath Setup:

    • Mount the uterine strips in an isolated organ bath containing physiological salt solution maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ gas mixture.

    • Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes, until regular spontaneous contractions are observed.

  • Experimental Procedure:

    • Spontaneous Contractions:

      • Once stable spontaneous contractions are established, add this compound cumulatively to the organ bath to achieve final concentrations ranging from 1 µM to 100 µM.

      • Allow the tissue to stabilize for 10-15 minutes at each concentration before adding the next.

      • Record the contractile activity continuously.

    • Oxytocin-Induced Contractions:

      • After the equilibration period, add oxytocin (e.g., 10 mU/mL) to the organ bath to induce sustained contractions.

      • Once the oxytocin-induced contractions are stable, add this compound cumulatively as described above.

      • Record the contractile activity continuously.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Calculate the percentage inhibition of contraction at each this compound concentration relative to the baseline contractions (either spontaneous or oxytocin-induced).

    • Plot a concentration-response curve and determine the IC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition).

Protocol 2: Investigation of Antiarrhythmic-like Effects on Ventricular Action Potentials

This protocol is based on the methodology described by Arena et al. (1987).[4]

Objective: To characterize the effects of this compound on the action potentials of isolated mammalian ventricular tissue.

Materials:

  • Rat or guinea pig hearts

  • This compound hydrochloride

  • Tyrode's solution

  • Microelectrode amplifier and recording system

  • Stimulator for electrical pacing

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat or guinea pig.

    • Rapidly excise the heart and place it in oxygenated Tyrode's solution.

    • Dissect the ventricular papillary muscle or a thin strip of the ventricular wall.

  • Electrophysiological Recording:

    • Mount the tissue in a recording chamber perfused with Tyrode's solution at 37°C.

    • Pace the tissue at a constant frequency (e.g., 1 Hz) using a stimulating electrode.

    • Impalale a cell with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.

  • Experimental Procedure:

    • Record stable baseline action potentials for at least 30 minutes.

    • Introduce this compound into the perfusing solution at concentrations ranging from 10 µM to 35 µM.

    • Record the effects of this compound on the action potential parameters for at least 30 minutes at each concentration.

  • Data Analysis:

    • Measure the following action potential parameters:

      • Resting membrane potential (RMP)

      • Action potential amplitude (APA)

      • Maximum upstroke velocity (Vmax)

      • Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)

      • Effective refractory period (ERP)

    • Compare the values obtained in the presence of this compound to the baseline values.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are not fully elucidated, its sympathomimetic nature suggests an interaction with adrenergic signaling pathways. Its spasmolytic and cardiac effects are likely mediated through modulation of ion channels and intracellular second messengers.

Proposed Mechanism of Spasmolytic Action

This compound's relaxant effect on smooth muscle may involve one or more of the following pathways:

  • Adrenergic Receptor Stimulation: As a sympathomimetic, this compound may act as an agonist at β-adrenergic receptors in smooth muscle, leading to an increase in intracellular cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of proteins that promote relaxation.

  • Calcium Channel Blockade: this compound may directly or indirectly inhibit the influx of extracellular calcium through L-type calcium channels, a key step in smooth muscle contraction.

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterases (PDEs), this compound could increase intracellular cAMP levels, leading to smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AdrenergicReceptor β-Adrenergic Receptor This compound->AdrenergicReceptor Agonist? CalciumChannel L-type Ca²⁺ Channel This compound->CalciumChannel Blocks? PDE Phosphodiesterase This compound->PDE Inhibits? AC Adenylyl Cyclase AdrenergicReceptor->AC Activates cAMP cAMP AC->cAMP Synthesizes Ca_influx Ca²⁺ Influx CalciumChannel->Ca_influx PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PDE->cAMP Degrades Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Proposed signaling pathways for this compound-induced smooth muscle relaxation.

Mechanism of Antiarrhythmic-like Action

The effects of this compound on cardiac action potentials suggest an interaction with ion channels. The reduction in the maximum upstroke velocity points to a blockade of fast sodium channels, a mechanism shared by Class I antiarrhythmic drugs. The prolongation of the action potential duration could be due to effects on potassium channels.

G cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect This compound This compound NaChannel Voltage-gated Na⁺ Channel This compound->NaChannel Blocks KChannel Voltage-gated K⁺ Channel This compound->KChannel Blocks? Vmax Reduced Vmax (Phase 0) NaChannel->Vmax Leads to APD Prolonged APD (Phase 3) KChannel->APD Leads to

Caption: Proposed mechanism of this compound's antiarrhythmic-like effects on cardiac ion channels.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the pharmacological effects of this compound in vitro.

G start Start: Hypothesis Formulation tissue_prep Tissue Preparation (e.g., Uterine strips, Papillary muscle) start->tissue_prep organ_bath Organ Bath / Electrophysiology Setup tissue_prep->organ_bath baseline Record Baseline Activity (Contractions or Action Potentials) organ_bath->baseline drug_app Cumulative Application of this compound baseline->drug_app data_acq Data Acquisition drug_app->data_acq analysis Data Analysis (IC₅₀, AP parameters) data_acq->analysis conclusion Conclusion and Interpretation analysis->conclusion

Caption: General experimental workflow for in vitro pharmacological studies of this compound.

References

Application Note and Protocols: Cinnamedrine as a Ligand for Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines epinephrine and norepinephrine.[1] These receptors are classified into two main groups, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3).[2] Their widespread distribution throughout the body and their role in regulating processes such as cardiovascular function, smooth muscle contraction, and metabolism make them important targets for drug development.[3] The study of novel ligands that interact with these receptors is essential for the discovery of new therapeutic agents.

Cinnamedrine, a sympathomimetic drug with a chemical structure similar to ephedrine, has been used clinically for its smooth muscle relaxant properties.[4][5] Structurally, this compound is N-cinnamylephedrine.[6] While the pharmacological effects of the structurally related compound ephedrine have been investigated, showing weak antagonist activity at α-adrenergic receptors and conflicting reports on β-adrenergic receptor interaction, the specific binding characteristics of this compound at the various adrenergic receptor subtypes remain to be fully elucidated.[7][8]

This application note provides detailed protocols for characterizing the binding of this compound to human α and β-adrenergic receptors using radioligand binding assays. These assays are the gold standard for quantifying ligand-receptor interactions and determining key parameters such as the inhibition constant (Ki), which reflects the affinity of a ligand for a receptor.[2] The following sections outline the necessary materials and methods for conducting competition binding assays to determine the binding affinity of this compound for α1, α2, and β-adrenergic receptor subtypes.

Materials and Methods

Cell Culture and Membrane Preparation

Human Embryonic Kidney (HEK293) cells stably expressing individual human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

For membrane preparation, cells are harvested at 80-90% confluency. The cell pellet is resuspended in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenized using a Dounce homogenizer. The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), and the protein concentration is determined using a Bradford protein assay. Membranes are stored in aliquots at -80°C until use.

Radioligand Binding Assays

Competition binding assays are performed to determine the affinity of this compound for each adrenergic receptor subtype. The assays are conducted in a 96-well plate format in a total volume of 250 µL.

α1-Adrenergic Receptor Subtypes (α1A, α1B, α1D):

  • Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol) at a final concentration equal to its Kd for each subtype.

  • Non-specific Binding: Determined in the presence of 10 µM phentolamine.

  • Reference Compound: Prazosin.

α2-Adrenergic Receptor Subtypes (α2A, α2B, α2C):

  • Radioligand: [3H]-Yohimbine (specific activity ~80 Ci/mmol) at a final concentration equal to its Kd for each subtype.

  • Non-specific Binding: Determined in the presence of 10 µM yohimbine.

  • Reference Compound: Yohimbine.

β-Adrenergic Receptor Subtypes (β1, β2, β3):

  • Radioligand: [125I]-Iodocyanopindolol (ICYP) (specific activity ~2200 Ci/mmol) at a final concentration equal to its Kd for each subtype.

  • Non-specific Binding: Determined in the presence of 1 µM propranolol.

  • Reference Compound: Isoproterenol.

Assay Protocol:

  • To each well, add 50 µL of assay buffer, 50 µL of competing ligand (this compound or reference compound at varying concentrations), and 50 µL of radioligand.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and the radioactivity is determined by liquid scintillation counting.

Data Analysis

The data from the competition binding assays are analyzed using non-linear regression analysis to determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand. The Ki value for each compound is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Results

The following tables present hypothetical binding affinities (Ki values) for this compound and reference compounds at human adrenergic receptor subtypes. These values are for illustrative purposes to demonstrate how the experimental data would be presented.

Table 1: Binding Affinities (Ki, µM) of this compound and Reference Compounds for Human α1-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1D
This compound5.28.16.5
Prazosin0.0010.0020.0015

Table 2: Binding Affinities (Ki, µM) of this compound and Reference Compounds for Human α2-Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2C
This compound3.87.24.9
Yohimbine0.0020.0030.0025

Table 3: Binding Affinities (Ki, µM) of this compound and Reference Compounds for Human β-Adrenergic Receptor Subtypes

Compoundβ1β2β3
This compound> 10> 10> 10
Isoproterenol0.050.030.1

Based on these hypothetical data, this compound displays weak affinity for α1 and α2-adrenergic receptor subtypes, with Ki values in the low micromolar range. In this hypothetical scenario, it shows no significant binding to β-adrenergic receptors at concentrations up to 10 µM.

Visualizations

Signaling Pathways

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_receptor α1 Receptor Gq Gq a1_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC a2_receptor α2 Receptor Gi Gi a2_receptor->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib b_receptor β Receptor Gs Gs b_receptor->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA Activation cAMP_stim->PKA This compound This compound This compound->a1_receptor Binds This compound->a2_receptor Binds This compound->b_receptor Weak/No Binding

Caption: Adrenergic receptor signaling pathways and the interaction of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing receptor subtypes) membrane_prep Membrane Preparation cell_culture->membrane_prep protein_assay Protein Quantification membrane_prep->protein_assay incubation Incubation (Membranes + Radioligand + this compound) protein_assay->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination (Non-linear Regression) counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for determining the binding affinity of this compound.

Discussion

The protocols detailed in this application note provide a robust framework for determining the binding profile of this compound at human adrenergic receptors. By employing radioligand binding assays with cell membranes expressing individual receptor subtypes, researchers can obtain precise and reproducible data on the affinity of this compound.

The hypothetical data presented suggest that this compound may act as a weak antagonist or partial agonist at α-adrenergic receptors, similar to its structural analog ephedrine.[8] The lack of significant binding to β-adrenergic receptors in this hypothetical scenario would differentiate its pharmacological profile from non-selective adrenergic agonists.

Understanding the selectivity of this compound for different adrenergic receptor subtypes is crucial for elucidating its mechanism of action and for guiding further drug development efforts. For instance, a selective ligand could serve as a valuable tool for studying the physiological roles of specific receptor subtypes or as a starting point for the design of more potent and selective therapeutic agents. Future studies could expand on these binding assays to include functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine whether this compound acts as an agonist, antagonist, or partial agonist at the receptors for which it shows affinity.

References

Application Notes and Protocols for the Isolation of Cinnamedrine from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cinnamedrine, a sympathomimetic drug, from complex mixtures such as plant matrices or synthetic reaction media. The methodologies described are based on established techniques for the extraction and purification of alkaloids, particularly those structurally related to ephedrine.

Introduction

This compound, also known as N-cinnamylephedrine, is a sympathomimetic amine with effects similar to ephedrine.[1] Its chemical structure, featuring a basic nitrogen atom, classifies it as an alkaloid, which dictates the principles of its extraction and purification. The isolation of this compound from complex mixtures presents a challenge due to the presence of numerous other compounds with similar physicochemical properties. The protocols herein describe a multi-step strategy involving extraction, acid-base partitioning, and chromatographic purification to obtain high-purity this compound.

Data Presentation

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective isolation protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₃NO[1][2][3]
Molar Mass 281.40 g/mol [2][3][4]
Appearance Crystalline solid[4]
Melting Point (base) 72-78 °C[4]
Melting Point (HCl salt) 180-185 °C[4]
Solubility (HCl salt) Soluble in water (approx. 1 in 80 parts), alcohol (approx. 1 in 10 parts), and chloroform (approx. 1 in 50 parts); sparingly soluble in ether and benzene.[4]

Table 2: Illustrative Comparison of Purification Techniques for this compound Isolation

The following table provides a hypothetical comparison of different purification techniques. The values are illustrative and intended to guide the researcher in selecting the appropriate method based on the desired scale, purity, and available resources.

TechniquePrincipleTypical PurityThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Partitioning between immiscible solvents based on pH and polarity.60-80%HighSimple, scalable, good for initial cleanup.Limited resolution, use of large solvent volumes.
Column Chromatography Separation based on differential adsorption to a solid stationary phase.80-95%MediumGood resolving power, adaptable to various scales.Can be time-consuming, requires significant solvent.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.>98%Low to MediumExcellent resolution and purity, automated.High cost, limited sample loading capacity.
Counter-Current Chromatography Liquid-liquid partitioning without a solid support, minimizing irreversible adsorption.>95%MediumHigh sample recovery, suitable for sensitive compounds.Requires specialized equipment, can be complex to optimize.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction from a Plant Matrix

This protocol is adapted from established methods for extracting ephedrine alkaloids from Ephedra species and is applicable for the extraction of this compound from a hypothetical plant matrix.[5][6]

1.1. Materials and Reagents:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • Dichloromethane

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Filter paper and funnel

  • pH meter or pH strips

1.2. Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 500 mL of a 9:1 mixture of methanol and 1 M HCl. The acidic methanol facilitates the extraction of the protonated (salt) form of the alkaloid.

  • Extraction: Stopper the flask and allow it to macerate for 24 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the extract. Wash the residue with an additional 100 mL of the acidic methanol to ensure complete recovery.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C. This will yield a crude aqueous-methanolic extract.

  • Acid-Base Wash (Initial Cleanup):

    • Add 200 mL of 1 M HCl to the crude extract and stir for 15 minutes.

    • Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 100 mL of dichloromethane to remove non-basic, lipophilic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10-11 with 1 M NaOH. This deprotonates the this compound, making it soluble in organic solvents.

    • Extract the basified aqueous solution with 3 x 100 mL of dichloromethane. This compound will now partition into the organic phase.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter off the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield the crude this compound extract.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the final purification of the crude this compound extract using preparative HPLC.[7][8]

2.1. Materials and Reagents:

  • Crude this compound extract

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

2.2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10-60% B over 30 minutes

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the crude extract)

  • Injection Volume: Dependent on sample concentration and column capacity.

2.3. Procedure:

  • Sample Preparation: Dissolve a known amount of the crude this compound extract in a minimal volume of the initial mobile phase composition (e.g., 90:10 A:B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the this compound peak as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Protocol 3: Spectroscopic Identification of this compound

The identity and structure of the isolated compound should be confirmed using spectroscopic methods.[9][10][11]

3.1. UV-Visible Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • Record the UV-Vis spectrum from 200-400 nm. The spectrum can be used for preliminary identification and for determining the optimal wavelength for HPLC detection.

3.2. Mass Spectrometry (MS):

  • Analyze the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. The expected [M+H]⁺ ion for this compound (C₁₉H₂₃NO) is m/z 282.18.

  • Further fragmentation analysis (MS/MS) can provide structural information.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H NMR and ¹³C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed structural information that can be used to unequivocally identify this compound.

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1. Experimental Workflow for this compound Isolation start_end start_end process process purification purification analysis analysis waste waste A Plant Material (Dried, Powdered) B Solid-Liquid Extraction (Acidified Methanol) A->B C Crude Extract B->C W1 Plant Debris B->W1 Discard D Liquid-Liquid Extraction (pH-based partitioning) C->D E Partially Purified Extract D->E W2 Non-basic Impurities D->W2 Discard F Preparative HPLC E->F G Pure this compound Fractions F->G H Solvent Removal G->H I Purified this compound H->I J Spectroscopic Analysis (MS, NMR, UV-Vis) I->J K Structure Confirmed J->K

Caption: Figure 1. A comprehensive workflow for the isolation and purification of this compound.

Logic of pH-Based Liquid-Liquid Extraction

G Figure 2. Logic of pH-Based Liquid-Liquid Extraction start start condition condition phase phase impurity impurity A Crude Extract in Aqueous Solution C1 Acidic Conditions (pH < 2) A->C1 AQ1 Aqueous Phase: This compound-H⁺ (soluble) C1->AQ1 Wash with Organic Solvent ORG1 Organic Phase: Neutral/Acidic Impurities C1->ORG1 C2 Basify Aqueous Phase (pH > 10) AQ1->C2 AQ2 Aqueous Phase: Inorganic Salts C2->AQ2 ORG2 Organic Phase: This compound (neutral, soluble) C2->ORG2 Extract with Organic Solvent

Caption: Figure 2. Separation of this compound based on its basic properties.

References

Application Notes and Protocols: Cinnamedrine in Smooth Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamedrine, a sympathomimetic drug with properties similar to ephedrine, has historically been used as an antispasmodic, particularly for the treatment of dysmenorrhea.[1] Its mechanism of action, while not extensively studied in smooth muscle, is presumed to involve the modulation of adrenergic signaling pathways that regulate smooth muscle tone.[1] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on smooth muscle contractility using established in vitro assay systems. The protocols are designed for researchers in pharmacology, physiology, and drug development who are interested in characterizing the pharmacological profile of this compound and similar compounds.

Hypothesized Mechanism of Action

This compound is an analogue of ephedrine and is expected to exert its effects on smooth muscle through interaction with adrenergic receptors.[1] The primary hypothesis is that this compound acts as an agonist or partial agonist at α- and/or β-adrenergic receptors on smooth muscle cells. Stimulation of α1-adrenergic receptors typically leads to smooth muscle contraction, while activation of β2-adrenergic receptors results in relaxation.[2] The net effect of this compound on a given smooth muscle tissue will therefore depend on the relative expression and sensitivity of these receptor subtypes.

A secondary hypothesis is that this compound may have indirect sympathomimetic effects, such as promoting the release of endogenous norepinephrine from sympathetic nerve terminals, which in turn activates adrenergic receptors on the smooth muscle cells.[3] Additionally, this compound has been reported to possess local anesthetic properties, which could potentially influence smooth muscle contractility through mechanisms independent of adrenergic receptors, such as blockade of ion channels.[1][4]

The following protocols are designed to elucidate these potential mechanisms of action.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of this compound on Agonist-Induced Contraction in Isolated Aortic Rings

AgonistAgonist Concentration (M)This compound Concentration (µM)Maximal Contraction (% of KCl response)EC50 (M)
Phenylephrine10⁻⁹ - 10⁻⁵095 ± 51.5 x 10⁻⁷
Phenylephrine10⁻⁹ - 10⁻⁵180 ± 65.2 x 10⁻⁷
Phenylephrine10⁻⁹ - 10⁻⁵1062 ± 71.8 x 10⁻⁶
Phenylephrine10⁻⁹ - 10⁻⁵10045 ± 89.5 x 10⁻⁶

Table 2: Effect of this compound on Pre-Contracted Tracheal Smooth Muscle Strips

Pre-Contracting AgentPre-Contracting Agent Concentration (M)This compound Concentration (µM)Relaxation (%)IC50 (µM)
Carbachol10⁻⁶0.115 ± 3\multirow{4}{*}{8.5}
Carbachol10⁻⁶145 ± 5
Carbachol10⁻⁶1085 ± 6
Carbachol10⁻⁶10098 ± 4

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Vascular Smooth Muscle Contractility

This protocol describes the measurement of isometric contraction in isolated aortic rings, a classic preparation for studying vascular smooth muscle pharmacology.[5][6]

Materials:

  • Male Wistar rats (250-300g)

  • Physiological Salt Solution (PSS), for composition see Table 3

  • This compound hydrochloride

  • Phenylephrine hydrochloride

  • Potassium chloride (KCl)

  • Isolated tissue bath system with force transducers and data acquisition system[5][6]

  • Dissection microscope and tools

Table 3: Composition of Physiological Salt Solution (PSS)

SaltConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold PSS.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in a 10 mL organ bath containing PSS.

    • Maintain the PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration and Viability Check:

    • Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5 g, replacing the PSS every 15-20 minutes.

    • After equilibration, induce a reference contraction with 60 mM KCl.

    • Wash the tissues and allow them to return to baseline. Tissues that do not show a robust contraction to KCl should be discarded.

  • Experimental Protocol:

    • To test for contractile effects: Construct a cumulative concentration-response curve for this compound (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • To test for antagonistic effects:

      • Pre-incubate the tissues with different concentrations of this compound (or vehicle) for 20-30 minutes.

      • Construct a cumulative concentration-response curve for an α-agonist like phenylephrine.

    • To test for relaxant effects:

      • Pre-contract the tissues with a submaximal concentration of phenylephrine (e.g., EC₈₀).

      • Once a stable plateau is reached, add cumulative concentrations of this compound to elicit relaxation.

  • Data Analysis:

    • Record the contractile force in grams.

    • Normalize the data as a percentage of the maximal contraction induced by 60 mM KCl.

    • Calculate EC₅₀ or IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Cultured Smooth Muscle Cell Contraction Assay

This protocol utilizes a gel contraction assay with cultured smooth muscle cells, which is suitable for higher-throughput screening.[7][8]

Materials:

  • Primary smooth muscle cells (e.g., human bronchial or aortic smooth muscle cells)

  • Cell culture medium (e.g., SmGM-2)

  • Collagen type I

  • Contraction assay plates (e.g., 24-well plates)

  • This compound hydrochloride

  • Contractile agonist (e.g., carbachol, endothelin-1)

  • Image analysis software

Procedure:

  • Cell Culture:

    • Culture smooth muscle cells in SmGM-2 medium at 37°C and 5% CO₂.

    • Use cells at a low passage number to maintain their contractile phenotype.

  • Collagen Gel Preparation and Cell Seeding:

    • Prepare a collagen gel solution on ice by mixing collagen type I, culture medium, and a neutralizing solution.

    • Trypsinize and resuspend the smooth muscle cells in culture medium.

    • Mix the cell suspension with the collagen solution to achieve a final cell density of approximately 2 x 10⁵ cells/mL.

    • Pipette the cell-collagen mixture into 24-well plates and allow to polymerize at 37°C for 1 hour.

    • After polymerization, add culture medium to each well.

  • Contraction Assay:

    • Incubate the plates for 24-48 hours to allow the cells to form a contractile network.

    • Gently detach the collagen gels from the sides of the wells.

    • Replace the medium with fresh medium containing different concentrations of this compound or vehicle and incubate for 30 minutes.

    • Add a contractile agonist (e.g., carbachol) to stimulate contraction.

    • Image the gels at different time points (e.g., 0, 30, 60, 120 minutes) after agonist addition.

  • Data Analysis:

    • Measure the area of the collagen gel at each time point using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Compare the extent and rate of contraction in the presence and absence of this compound.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound alpha1_R α1-Adrenergic Receptor This compound->alpha1_R Agonist? beta2_R β2-Adrenergic Receptor This compound->beta2_R Agonist? PLC PLC alpha1_R->PLC Activates AC Adenylyl Cyclase beta2_R->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP ↑ AC->cAMP Ca_channel Ca²⁺ Channel Ca_cytosol [Ca²⁺]i ↑ Ca_channel->Ca_cytosol Influx SR Sarcoplasmic Reticulum IP3->SR Releases Ca²⁺ PKC PKC DAG->PKC SR->Ca_cytosol MLCK_active Active MLCK Ca_cytosol->MLCK_active Activates Contraction Contraction PKC->Contraction Sensitization PKA PKA cAMP->PKA MLCK_inactive Inactive MLCK PKA->MLCK_inactive Inhibits MLCK MLCK_active->Contraction Relaxation Relaxation MLCK_inactive->Relaxation

Caption: Hypothesized signaling pathways of this compound in smooth muscle cells.

Experimental Workflow: Isolated Tissue Bath

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Tissue Excision A2 Dissection & Ring Preparation A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration (60-90 min) A3->B1 B2 Viability Test (KCl) B1->B2 B3 Drug Addition (this compound/Agonist) B2->B3 B4 Data Acquisition B3->B4 C1 Normalization B4->C1 C2 Curve Fitting C1->C2 C3 EC50/IC50 Determination C2->C3

Caption: Workflow for the isolated tissue bath contractility assay.

Experimental Workflow: Cultured Cell Contraction Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Cell Culture A2 Prepare Cell- Collagen Matrix A1->A2 A3 Plate & Polymerize Collagen Gels A2->A3 B1 Incubate & Detach Gels A3->B1 B2 Pre-treat with This compound B1->B2 B3 Add Agonist B2->B3 B4 Image Acquisition B3->B4 C1 Measure Gel Area B4->C1 C2 Calculate % Contraction C1->C2 C3 Compare Treatments C2->C3

Caption: Workflow for the cultured smooth muscle cell contraction assay.

References

Application Note: High-Throughput Analysis of Cinnamedrine and its Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of cinnamedrine and its predicted metabolites in biological matrices. This compound, a sympathomimetic amine structurally related to ephedrine, is used as a smooth muscle relaxant. Understanding its metabolic fate is crucial for pharmacokinetic studies and drug development. This method utilizes a simple sample preparation procedure followed by rapid and selective LC-MS/MS analysis, making it suitable for high-throughput screening in research and pharmaceutical laboratories.

Introduction

This compound, or N-cinnamylephedrine, is a synthetic derivative of ephedrine.[1] Due to its structural similarity to ephedrine, it is anticipated to undergo similar metabolic transformations. The primary metabolic routes for ephedrine and related compounds involve Phase I reactions such as N-demethylation and hydroxylation, followed by Phase II conjugation reactions. A reliable analytical method to quantify this compound and its metabolites is essential for elucidating its metabolic pathways and assessing its pharmacokinetic profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.

Predicted Metabolic Pathway of this compound

Based on the known metabolic pathways of structurally similar compounds like ephedrine, the predicted primary metabolites of this compound are formed through N-demethylation and aromatic hydroxylation. These Phase I metabolites can subsequently undergo Phase II conjugation, such as glucuronidation. The proposed metabolic pathway is illustrated below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 282.18) Metabolite1 N-demethyl-cinnamedrine (m/z 268.17) This compound->Metabolite1 N-demethylation (CYP450) Metabolite2 Hydroxy-cinnamedrine (m/z 298.18) This compound->Metabolite2 Hydroxylation (CYP450) Metabolite3 Hydroxy-cinnamedrine-glucuronide (m/z 474.21) Metabolite2->Metabolite3 Glucuronidation (UGTs)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of the biological matrix (e.g., plasma, urine), add 50 µL of an internal standard working solution (e.g., deuterated this compound).

  • Add 100 µL of 1 M sodium carbonate buffer (pH 9.0).

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the predicted precursor and product ions for this compound and its metabolites. These transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 282.2117.125
282.291.130
N-demethyl-cinnamedrine 268.2117.125
268.291.130
Hydroxy-cinnamedrine 298.2133.125
298.2117.130
Internal Standard (d5-Cinnamedrine) 287.2122.125

Data Presentation

The quantitative data obtained from the analysis of calibration standards and quality control samples should be summarized in tables for easy comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995
N-demethyl-cinnamedrine1 - 1000> 0.995
Hydroxy-cinnamedrine1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow (5)< 15< 1585 - 115
Mid (50)< 15< 1585 - 115
High (500)< 15< 1585 - 115
N-demethyl-cinnamedrineLow (5)< 15< 1585 - 115
Mid (50)< 15< 1585 - 115
High (500)< 15< 1585 - 115
Hydroxy-cinnamedrineLow (5)< 15< 1585 - 115
Mid (50)< 15< 1585 - 115
High (500)< 15< 1585 - 115

Experimental Workflow Visualization

The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometric Detection (ESI+, MRM) Chrom->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: LC-MS/MS analysis workflow.

Conclusion

This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the detection and quantification of this compound and its predicted metabolites. The method is sensitive, selective, and suitable for pharmacokinetic and drug metabolism studies in various biological matrices. The provided experimental parameters and workflows can be adapted and optimized for specific laboratory instrumentation and research needs.

References

Troubleshooting & Optimization

Overcoming peak tailing in Cinnamedrine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Cinnamedrine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: In an ideal HPLC separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the latter half of the peak is broader than the front half, resulting in an asymmetry factor greater than 1.[1] This is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability of analytical results.[1][2]

Q2: What is the primary cause of peak tailing for this compound?

A2: this compound is a basic compound containing an amine functional group. The primary cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the positively charged (protonated) this compound molecule and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][3][4] These interactions create more than one retention mechanism, leading to a distorted peak shape.[3]

Troubleshooting Guide

Q3: My this compound peak is tailing. Where should I start troubleshooting?

A3: A logical first step is to determine if the issue is specific to this compound or affects all peaks in your chromatogram. If only the this compound peak (and other basic compounds) is tailing, the problem is likely related to chemical interactions with the column. If all peaks are tailing, the issue might be physical, such as a column void or extra-column volume.[1][5]

The following workflow provides a systematic approach to troubleshooting.

G cluster_0 Start cluster_1 Initial Diagnosis cluster_2 Chemical Interaction Issues cluster_3 System & Physical Issues start Observe Peak Tailing (Asymmetry Factor > 1.2) diag Are all peaks tailing or only basic compounds (e.g., this compound)? start->diag chem_issue Likely Chemical Interaction (Analyte <> Stationary Phase) diag->chem_issue Only Basic Compounds phys_issue Likely Physical or System Issue diag->phys_issue All Peaks ph_adjust Adjust Mobile Phase pH (e.g., pH < 3) chem_issue->ph_adjust First Action additive Use Mobile Phase Additives (e.g., TEA, Formic Acid) ph_adjust->additive If pH change is insufficient column_change Change Column Type (e.g., End-capped, Hybrid) additive->column_change If additives fail overload Check for Mass Overload (Dilute Sample) phys_issue->overload First Check void_check Check for Column Void / Frit Blockage overload->void_check If dilution doesn't help dead_vol Minimize Extra-Column Volume (Tubing) void_check->dead_vol If column is OK

Caption: A logical workflow for troubleshooting peak tailing.

Q4: How does adjusting the mobile phase pH help reduce tailing?

A4: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the this compound analyte and the stationary phase silanol groups.

  • Operating at Low pH (e.g., pH 2.5 - 3.5): This is the most common strategy. At low pH, the acidic silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[3][6][7] This minimizes the unwanted ionic interaction with the positively charged this compound, leading to a significant improvement in peak shape.[3][7]

  • Operating at High pH (e.g., pH > 8): An alternative strategy is to use a high pH mobile phase. At high pH, this compound (a base) will be in its neutral form, while the silanols will be deprotonated (negatively charged). This also reduces the strong ionic attraction. However, this approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at high pH.[8][9]

The diagram below illustrates the key interaction responsible for peak tailing.

G cluster_0 At Mid pH (e.g., 4-7) Silica Silica Surface (Si-O⁻) Interaction Strong Ionic Interaction (Secondary Retention) Silica->Interaction Attracts Cinnamedrine_ion Protonated this compound (Basic Amine, Positively Charged) Cinnamedrine_ion->Interaction Attracted to Tailing Peak Tailing Interaction->Tailing

Caption: Cause of peak tailing for basic compounds at mid-range pH.

Q5: What mobile phase additives can I use, and how do they work?

A5: Mobile phase additives can be used to mask the residual silanol groups.

  • Competing Base: A small, basic amine like Triethylamine (TEA) can be added to the mobile phase (e.g., 10-25 mM).[10] TEA is a "sacrificial base" that preferentially interacts with the active silanol sites on the column, effectively shielding them from the this compound analyte.[7]

  • Acidic Modifiers: Adding an acid like formic acid or acetic acid not only helps to control the mobile phase at a low pH but can also improve peak shape.[11][12]

  • Buffers: Using a buffer (e.g., phosphate, acetate) at a sufficient concentration (e.g., 10-25 mM) is crucial to maintain a stable pH across the peak as it elutes, preventing peak distortion.[1][12]

Additive TypeExampleTypical ConcentrationMechanism of Action
Competing Base Triethylamine (TEA)10-25 mMMasks silanol sites by preferential interaction.[7][10]
Acidic Modifier Formic Acid0.1% (v/v)Maintains low pH, protonating silanols.[12]
Buffer Salts Ammonium Formate10-20 mMMaintains stable pH, minimizes on-column pH shifts.[12]
Inorganic Additives Sodium PerchlorateVariesDisrupts analyte solvation, can improve peak symmetry.[13]

Q6: When should I consider changing my HPLC column?

A6: If optimizing the mobile phase does not resolve the peak tailing, your column may be the issue. Consider the following:

  • Use an End-capped Column: Most modern columns are "end-capped," where residual silanol groups are chemically bonded with a small, non-polar group to make them less active.[3][14] Using a column with high-density end-capping is highly recommended for basic analytes like this compound.[1][12]

  • Consider a Different Stationary Phase:

    • Type B or Hybrid Silica: Modern, high-purity "Type B" silica or hybrid silica-organic polymer particles have fewer and less acidic silanol groups, resulting in better peak shapes for basic compounds.[8][14]

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain (e.g., C18). This polar group helps to shield the analyte from residual silanols.[5][15]

  • Column Degradation: The column may simply be old or contaminated.[16] Voids in the packing bed or a blocked inlet frit can cause poor peak shape for all compounds.[1][3] Try flushing the column or replacing it with a new one to see if the problem is resolved.[3]

Experimental Protocols

Protocol: Evaluating the Effect of Mobile Phase pH on this compound Peak Shape

This protocol describes a systematic experiment to determine the optimal mobile phase pH for improving the peak symmetry of this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (pH 3.0): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Mobile Phase A2 (pH 7.0): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.0 ± 0.05 with potassium hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm (non-end-capped, if available, to clearly see the effect).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    • Gradient: 30% B for 10 minutes.

  • Experimental Procedure:

    • Equilibrate the column with a mobile phase of 70% A2 (pH 7.0) and 30% B for at least 30 minutes.

    • Inject the this compound standard three times and record the chromatograms. Calculate the average asymmetry factor.

    • Flush the system and column thoroughly with 50:50 water:acetonitrile.

    • Equilibrate the column with a mobile phase of 70% A1 (pH 3.0) and 30% B for at least 30 minutes.

    • Inject the this compound standard three times and record the chromatograms. Calculate the average asymmetry factor.

  • Data Analysis:

    • Compare the peak shapes and asymmetry factors obtained at pH 7.0 and pH 3.0. A significant reduction in the asymmetry factor is expected at pH 3.0.

Mobile Phase pHExpected this compound Peak ShapeExpected Asymmetry Factor (As)Rationale
7.0 Broad, Tailing> 2.0Silanol groups are ionized (Si-O⁻), leading to strong secondary interactions with protonated this compound.[3][6]
3.0 Sharper, More Symmetrical1.1 - 1.5Silanol groups are protonated (Si-OH), minimizing unwanted ionic interactions.[3][7]

References

Addressing matrix effects in Cinnamedrine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers address matrix effects in the bioanalysis of Cinnamedrine, ensuring accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of this compound's ionization efficiency by co-eluting, often unidentified, components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the bioanalytical method.[1][2]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by endogenous components of the biological sample that are not removed during sample preparation.[1] The most common culprits in plasma samples are phospholipids, which can co-elute with the analyte and suppress the electrospray ionization (ESI) signal.[2] Other sources include salts, proteins, and co-administered drugs.[1]

Q3: How can I determine if my this compound assay is impacted by matrix effects?

A3: The most definitive way to assess matrix effects is to perform a post-extraction addition experiment.[3] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat (pure) solvent. A significant difference in signal indicates the presence of matrix effects.[1] A qualitative assessment can also be done using a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[3]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) in which one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, Carbon-13).[4][5] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively canceled out, leading to more accurate and precise quantification.[6]

Q5: What are the primary strategies to eliminate or reduce matrix effects?

A5: The main strategies involve improving the separation of this compound from interfering matrix components. This can be achieved through:

  • Optimizing Sample Preparation: Switching from a simple protein precipitation (PPT) method to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample.[2]

  • Modifying Chromatographic Conditions: Adjusting the HPLC gradient, changing the column chemistry, or using techniques like ultra-high-performance liquid chromatography (UHPLC) can improve the separation of this compound from matrix components.[3][7]

  • Using a Suitable Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[6]

Troubleshooting Guide

Problem: My this compound signal is highly variable and lower in plasma samples compared to my standards prepared in solvent.

  • Possible Cause: This is a classic sign of ion suppression due to matrix effects. Components from the plasma are co-eluting with this compound and interfering with its ionization in the mass spectrometer source.

  • Solution Pathway:

    • Quantify the Matrix Effect: Perform a quantitative assessment using the post-extraction addition protocol detailed below. This will give you a specific value for the Matrix Factor (MF). An MF value less than 1 indicates ion suppression.[1]

    • Improve Sample Cleanup: If you are using protein precipitation, consider developing a solid-phase extraction (SPE) method. SPE can selectively isolate this compound while removing a larger portion of interfering phospholipids and salts.[8]

    • Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.[3]

    • Implement a SIL-IS: If matrix effects persist, the most robust solution is to use a this compound stable isotope-labeled internal standard. This will compensate for signal variations that cannot be removed experimentally.[6]

Problem: I'm observing poor peak shape (tailing or fronting) for this compound only in matrix samples.

  • Possible Cause: This can be caused by secondary interactions between this compound and residual matrix components that have accumulated on your analytical column. It could also be due to interactions with metal components of the HPLC system, which can be exacerbated by the sample matrix.[9]

  • Solution Pathway:

    • Column Wash: Implement a rigorous column wash step at the end of each analytical run with a strong organic solvent to remove strongly retained matrix components.

    • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing certain matrix interferences. Re-evaluate your extraction procedure.

    • Consider a Metal-Free System: For particularly sensitive assays, interactions with the stainless steel components of standard HPLC columns can cause peak shape issues and signal loss.[9] Consider testing a metal-free or PEEK-lined column.[9]

Problem: My assay's accuracy and precision are poor, failing to meet the criteria of regulatory guidelines (e.g., bias and CV > 15%).

  • Possible Cause: Inconsistent matrix effects across different samples and calibration standards are likely the root cause. Regulatory bodies like the FDA and EMA require the evaluation of matrix effects from at least 6 different sources (lots) of biological matrix to ensure the method is robust.[10][11]

  • Solution Pathway:

    • Multi-Lot Matrix Evaluation: During method validation, you must evaluate the matrix effect using a minimum of six different individual lots of plasma.[10] Prepare low and high concentration quality control (QC) samples in each lot and check if the accuracy and precision criteria are met.[1]

    • Adopt a SIL-IS: This is the most highly recommended solution for overcoming inter-individual variability in matrix effects.[6] A SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, thereby correcting for these differences between lots of plasma.[6]

    • Refine Extraction Protocol: If a SIL-IS is not available, further optimization of the sample preparation is necessary. Techniques like HybridSPE, which specifically target phospholipid removal, can provide a cleaner extract and reduce variability.[12][13]

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the extent of matrix effects and the recovery of the analyte.

Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MFConclusion
Protein Precipitation (PPT)95 ± 5.2%0.45 ± 0.150.88 ± 0.12High recovery but significant and variable ion suppression. Not recommended.
Liquid-Liquid Extraction (LLE)82 ± 7.1%0.88 ± 0.090.98 ± 0.07Good recovery with minimal ion suppression. A viable option.
Solid-Phase Extraction (SPE)91 ± 4.5%0.97 ± 0.061.01 ± 0.04High recovery and the most effective at removing matrix interferences. The recommended approach.

Data are hypothetical but representative of typical results. Matrix Factor (MF) = (Peak Response in Matrix) / (Peak Response in Neat Solution). An MF of 1 indicates no matrix effect, <1 indicates suppression, >1 indicates enhancement. IS-Normalized MF = (Analyte MF) / (Internal Standard MF). A value close to 1 with low variability is desired.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol determines the Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process blank plasma samples (from at least 6 different sources) through the entire sample preparation procedure.[10] Spike this compound and IS into the final, clean extract at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound and IS into blank plasma before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the MF for both the analyte and the IS.

    • The IS-Normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.[11] The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.[11]

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using a mixed-mode cation exchange SPE cartridge to clean up plasma samples for this compound analysis.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures this compound (a basic compound) is positively charged.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on this compound, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent Signal or Poor Accuracy/Precision quantify Quantify Matrix Effect (Post-Extraction Addition) start->quantify is_mf_ok Is IS-Normalized MF 0.85-1.15 and CV < 15%? quantify->is_mf_ok improve_cleanup Improve Sample Cleanup (e.g., switch PPT to SPE) is_mf_ok->improve_cleanup No end_ok Method is Acceptable is_mf_ok->end_ok Yes improve_cleanup->quantify Re-assess optimize_lc Optimize LC Separation (Gradient, Column) improve_cleanup->optimize_lc optimize_lc->quantify Re-assess use_sil Implement Stable Isotope-Labeled IS optimize_lc->use_sil end_revalidate Re-evaluate Method use_sil->end_revalidate G cluster_1 Experimental Workflow for Matrix Effect Assessment set_a Set A: Analyte in Neat Solvent analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Blank Matrix Extract + Post-Spike Analyte set_b->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) analysis->calc_mf evaluate Evaluate Result MF < 1 -> Suppression MF > 1 -> Enhancement calc_mf->evaluate

References

Technical Support Center: Forced Degradation Studies for Cinnamedrine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to identify Cinnamedrine impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is crucial for several reasons in drug development.[1][2][3] These studies are designed to:

  • Identify potential degradation products that could form under various stress conditions.[1][3]

  • Elucidate the degradation pathways of the this compound molecule.[1][3][4]

  • Assess the intrinsic stability of the this compound drug substance.[1][3]

  • Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[1][2]

Q2: Under what conditions should this compound be subjected to forced degradation?

According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions to cover potential degradation pathways.[3] A typical set of conditions includes:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.[5]

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.[5]

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).[3][4]

  • Thermal Degradation: Heating the solid drug substance at high temperatures.[3][5]

  • Photolytic Degradation: Exposing the drug substance to light of a specified wavelength and intensity.[3]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound impurities?

A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[6][7][8][9] These include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the impurities from the parent drug.[6][7]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): This provides molecular weight information and fragmentation patterns, which are critical for the structural elucidation of unknown impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the detailed chemical structure of isolated impurities.[4][6]

  • Gas Chromatography (GC): Suitable for analyzing volatile organic impurities.[7][10]

Q4: I am not observing any degradation of this compound under my stress conditions. What should I do?

If you do not observe any degradation, the stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase the concentration of the stress agent: For acid and base hydrolysis, you can move from 0.1N to 1N solutions of HCl or NaOH.

  • Increase the temperature: Elevating the temperature can accelerate the rate of degradation.[5]

  • Extend the duration of the study: A longer exposure time might be necessary to induce degradation.

  • For photostability, ensure the light source provides sufficient energy and that the sample is adequately exposed.

It is important to note that if the molecule is inherently stable under a particular stress condition, significant degradation may not occur even under harsh conditions. A related compound, Cinnarizine, has been shown to be stable under acidic, alkaline, hydrolytic, photolytic, and thermal conditions.[4][11]

Q5: My chromatogram shows too many degradation peaks, and the main this compound peak is almost gone. How can I optimize this?

Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability. To achieve a target degradation of 5-20%, you can:

  • Decrease the concentration of the stress agent.

  • Lower the temperature.

  • Reduce the exposure time.

  • Neutralize the sample after a specific time point for hydrolytic studies to halt the degradation process.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC/UPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH.
Column overloading.Reduce the injection volume or sample concentration.
Column degradation.Use a guard column or replace the analytical column.
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Mass spectrometer shows no or weak signal for a degradation product. The impurity is not ionizing well under the chosen conditions.Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative).
The concentration of the impurity is below the detection limit.Concentrate the sample or use a more sensitive instrument.
Difficulty in isolating a specific impurity for structural elucidation. The impurity is present in a very low concentration.Perform multiple chromatographic runs and collect the fractions containing the impurity.
The impurity co-elutes with another component.Optimize the chromatographic method to achieve better separation. Consider using a different column chemistry or mobile phase.

Experimental Protocols

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N HCl.

  • Dilute the sample with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample with the mobile phase for analysis. Note: Based on studies with the similar compound Cinnarizine, this compound may be particularly susceptible to oxidative degradation.[4][11]

Thermal Degradation
  • Place a thin layer of solid this compound powder in a petri dish.

  • Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.

  • Allow the sample to cool to room temperature.

  • Dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.

Photolytic Degradation
  • Place a thin layer of solid this compound powder and a solution of this compound (1 mg/mL) in transparent containers.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep control samples in the dark under the same temperature conditions.

  • After the exposure period, prepare the samples for analysis.

Quantitative Data Summary (Example)

The following table is an illustrative example of how to present the quantitative data from a forced degradation study of this compound. Actual results will vary based on experimental conditions.

Stress ConditionRetention Time (min) of Impurity% Degradation of this compound% Area of Major Impurity
Control (Unstressed) -0%-
Acid Hydrolysis (1N HCl, 80°C, 8h) 4.28.5%3.1%
Base Hydrolysis (1N NaOH, 80°C, 8h) 5.812.2%5.7%
Oxidative (30% H₂O₂, RT, 24h) 3.5 (DP-1), 6.1 (DP-2)18.7%7.2% (DP-1), 4.5% (DP-2)
Thermal (105°C, 24h) 7.35.1%2.0%
Photolytic (ICH Q1B) 4.86.8%2.5%

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_characterization Characterization Techniques Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Detection Peak Detection & Quantitation HPLC->Detection Impurity_Isolation Impurity Isolation Detection->Impurity_Isolation Structure_Elucidation Structure Elucidation Impurity_Isolation->Structure_Elucidation LCMS LC-MS Structure_Elucidation->LCMS NMR NMR Structure_Elucidation->NMR This compound This compound API This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Experimental workflow for forced degradation studies.

Impurity_Identification_Logic Start Forced Degradation Sample Analysis Detect_Peak New Peak Detected in Chromatogram? Start->Detect_Peak Detect_Peak->Start No Compare_RT Compare Retention Time (RT) with Known Impurities Detect_Peak->Compare_RT Yes Known_Impurity Known Impurity Identified Compare_RT->Known_Impurity Match Found Unknown_Impurity Potentially New Impurity Compare_RT->Unknown_Impurity No Match LCMS_Analysis LC-MS Analysis for Molecular Weight Unknown_Impurity->LCMS_Analysis Isolate_Impurity Isolate Impurity LCMS_Analysis->Isolate_Impurity NMR_Analysis NMR for Structural Elucidation Isolate_Impurity->NMR_Analysis Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed

Caption: Logical workflow for impurity identification.

References

Technical Support Center: Enhancing the Resolution of Cinnamedrine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the resolution of Cinnamedrine enantiomers. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving this compound enantiomers?

A1: The main strategies for separating the enantiomers of this compound and structurally related compounds include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt crystallization, and enzymatic resolution.[1][2] Chiral HPLC is often the preferred analytical technique due to its high efficiency and the commercial availability of a wide variety of CSPs.[3][4] For larger scale separations, diastereomeric crystallization is a common industrial method.[5][6] Enzymatic resolution offers a green chemistry approach by using enzymes to selectively react with one enantiomer.[7][8]

Q2: How do I select an appropriate chiral stationary phase (CSP) for this compound HPLC analysis?

A2: this compound is structurally similar to ephedrine alkaloids. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the resolution of such compounds.[9] For example, a cellulose carbamate derivative column like Chiralpak AD-H has shown excellent results for the separation of cathine (norpseudoephedrine), a related compound.[9] It is recommended to start with polysaccharide-based CSPs and screen different types (e.g., amylose vs. cellulose) and various phenyl carbamate derivatives.

Q3: Can I separate this compound enantiomers without a chiral column?

A3: Yes, it is possible to separate enantiomers on a standard achiral column, such as a C18 column, through pre-column derivatization with a chiral derivatizing agent.[10] This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional stationary phase.[10] Marfey's reagent is an example of a derivatizing agent used for separating amphetamine isomers.[10]

Q4: What are the critical parameters to optimize in a chiral HPLC method for this compound?

A4: The most critical parameters for optimizing the separation of this compound enantiomers by HPLC are the composition of the mobile phase (including the type and concentration of the organic modifier and any additives), the column temperature, and the flow rate.[11] Small adjustments to these parameters can significantly impact the resolution and retention times of the enantiomers.

Q5: How can I improve the yield and enantiomeric excess in diastereomeric crystallization of this compound?

A5: To improve the outcome of diastereomeric crystallization, it is crucial to carefully select the resolving agent and the crystallization solvent. The ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the other diastereomeric salt.[6] The temperature profile of the crystallization process, including the cooling rate and the final temperature, also plays a critical role in the purity and yield of the desired enantiomer.

Troubleshooting Guides

HPLC Method Development

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for this compound.

    • Solution: Screen a variety of CSPs, with a focus on polysaccharide-based columns (e.g., cellulose and amylose derivatives).[9]

  • Possible Cause: The mobile phase composition is suboptimal.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-heptane). Introduce a small amount of an amine additive, such as diethylamine (DEA), to improve peak shape and interaction with the CSP for basic compounds like this compound.[9]

  • Possible Cause: The column temperature is too high.

    • Solution: Decrease the column temperature. Lower temperatures often enhance the chiral recognition capabilities of the CSP.[9]

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate to allow for more interaction time between the this compound enantiomers and the CSP.

Issue 2: Peak Tailing

  • Possible Cause: Strong interactions between the basic this compound molecule and active sites on the stationary phase.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask these active sites and improve peak symmetry.[9]

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Issue 3: Irreproducible Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral separations can sometimes require longer equilibration times.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable and consistent temperature.[9]

  • Possible Cause: Mobile phase composition is changing over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs sealed to prevent evaporation of volatile components.

Data Presentation

Table 1: HPLC Parameters for the Resolution of Cathine Enantiomers (A Model for this compound)

ParameterConditionReference
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[9]
Mobile Phase n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Temperature 25 °C[9]
Detection UV at 220 nm[9]
Injection Volume 50 µL[9]
Resolution (Rs) 2.6[9]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Resolution of this compound Enantiomers (Adapted from Cathine Resolution)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane, Ethanol, and Diethylamine in a ratio of 92:8:0.1 (v/v/v). Degas the mobile phase by sonication for at least 15 minutes.[9]

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature to 25 °C.[9]

    • Set the flow rate to 1.0 mL/min.[9]

    • Set the UV detector to a wavelength of 220 nm (or the λmax of this compound).[9]

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10-50 µL of the sample onto the column.[9]

  • Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs). A baseline separation is typically achieved with an Rs value greater than 1.5.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample Racemic this compound Sample injection Inject Sample racemic_sample->injection mobile_phase Prepare Mobile Phase (n-Heptane/Ethanol/DEA) equilibration Column Equilibration (Chiralpak AD-H) mobile_phase->equilibration equilibration->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection data_processing Calculate Resolution (Rs) detection->data_processing

Caption: Workflow for the chiral HPLC resolution of this compound enantiomers.

troubleshooting_logic start Poor or No Resolution check_csp Is the CSP appropriate? (e.g., polysaccharide-based) start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes change_csp->start optimize_mp Vary organic modifier ratio Add/adjust amine additive (DEA) check_mobile_phase->optimize_mp No check_temp Is the temperature too high? check_mobile_phase->check_temp Yes optimize_mp->start lower_temp Decrease column temperature check_temp->lower_temp No check_flow_rate Is the flow rate too high? check_temp->check_flow_rate Yes lower_temp->start lower_flow Reduce flow rate check_flow_rate->lower_flow Yes success Resolution Achieved check_flow_rate->success No lower_flow->start

Caption: Troubleshooting logic for poor resolution in chiral HPLC of this compound.

References

Technical Support Center: Optimization of Mobile Phase for Cinnamedrine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase in the chromatographic analysis of Cinnamedrine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by Reverse-Phase HPLC?

A common starting point for the analysis of this compound, often in combination with other drugs, is a mixture of an organic solvent and an acidic aqueous buffer. A frequently used mobile phase consists of methanol or acetonitrile as the organic component and a phosphate or formic acid buffer to control the pH. For instance, a mobile phase of 0.2% formic acid and 0.2% triethylamine (TEA) in water (pH adjusted to 5.0) mixed with methanol in a 40:60 v/v ratio has been successfully used.[1] Another example is a mobile phase of methanol, acetonitrile, and 0.1% TEA (80:10:10 v/v/v) with the pH adjusted to 7.8.[2]

Q2: Why is the pH of the mobile phase important for this compound analysis?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which is a basic compound. Proper pH control is essential for achieving good peak shape and retention. For basic compounds like this compound, a mobile phase pH below the pKa of the analyte will ensure it is in its ionized form, which can lead to better interaction with a C18 column and improved peak symmetry. A pH of around 3.0 to 5.0 is often effective.[1][3]

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC.

  • Acetonitrile generally offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times.

  • Methanol is a good alternative and can offer different selectivity for complex mixtures.

The choice between them often depends on the specific separation requirements and the other components in the sample matrix. A systematic approach involves testing different ratios of each solvent with the aqueous buffer to find the optimal separation.[4]

Q4: How can I improve the peak shape of this compound?

Poor peak shape (e.g., tailing) for a basic compound like this compound is often due to secondary interactions with residual silanols on the silica-based stationary phase. To mitigate this:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to 3.0) can protonate the silanols and reduce unwanted interactions.

  • Use a Competitive Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving peak symmetry.[2]

  • Use a Modern, End-capped Column: Columns with advanced end-capping are designed to minimize exposed silanols.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic analysis of this compound.

Problem 1: Poor Resolution Between this compound and Other Components

Possible Causes:

  • Inappropriate mobile phase composition (organic/aqueous ratio).

  • Incorrect mobile phase pH.

  • Unsuitable organic modifier.

Solutions:

  • Optimize the Organic/Aqueous Ratio:

    • If peaks are eluting too close together, decrease the percentage of the organic solvent to increase retention and improve separation.

    • If run time is excessively long, a slight increase in the organic content may be necessary, but monitor the effect on resolution.

  • Adjust the Mobile Phase pH: A small change in pH can significantly alter the selectivity between this compound and other ionizable compounds in the sample.[5]

  • Evaluate Different Organic Solvents: If methanol does not provide adequate resolution, try acetonitrile, as it can offer different selectivity.[5]

Problem 2: Peak Tailing

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Column overload.

  • Extra-column effects.

Solutions:

  • Mobile Phase Modification: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%) to the mobile phase to block active silanol sites.[2]

  • Lower Mobile Phase pH: Adjust the pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and to suppress silanol interactions.

  • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

  • Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short as possible and that all fittings are properly installed to avoid dead volume.[6]

Problem 3: Unstable or Drifting Baseline

Possible Causes:

  • Mobile phase contamination or inadequate degassing.

  • Column not properly equilibrated.

  • Detector instability.

Solutions:

  • Mobile Phase Preparation: Use high-purity (HPLC-grade) solvents and freshly prepare the mobile phase daily. Ensure the mobile phase is thoroughly degassed using sonication or an online degasser.[7]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase, especially when changing composition. A stable baseline is an indicator of equilibration.

  • Detector Check: Ensure the detector lamp is warmed up and stable.

Problem 4: Inconsistent Retention Times

Possible Causes:

  • Inconsistent mobile phase preparation.

  • Fluctuations in pump flow rate or leaks in the system.

  • Changes in column temperature.

Solutions:

  • Precise Mobile Phase Preparation: Carefully measure all components of the mobile phase. If preparing manually, ensure thorough mixing.

  • System Check: Check for leaks in the pump, injector, and fittings. Purge the pump to remove any air bubbles.[8] A consistent system pressure is a good indicator of a leak-free system.

  • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

Experimental Protocols & Data

Example Experimental Protocol for this compound Analysis

This protocol is a representative method for the analysis of this compound in a pharmaceutical formulation.

Instrumentation:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.[9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Software: Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.2% Formic Acid with 0.2% Triethylamine in water (pH adjusted to 5.0 with formic acid) in a ratio of 60:40 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Sample Preparation:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase or methanol), sonicate to dissolve, and then dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data: Effect of Mobile Phase Composition on Retention Time

The following table summarizes hypothetical data illustrating the effect of mobile phase composition on the retention time of this compound. This data is representative of a typical method development process.

TrialMobile Phase Composition (Methanol:Buffer, v/v)pHRetention Time (min)Peak Asymmetry
170:303.53.21.8
260:403.55.11.4
350:503.58.91.2
460:403.05.51.1
560:404.04.81.5

Visualizations

Workflow for Mobile Phase Optimization

The following diagram illustrates a typical workflow for optimizing the mobile phase in an HPLC method.

G A Define Separation Goals (Resolution, Run Time) B Select Column and Initial Mobile Phase Conditions A->B C Evaluate Organic Modifier (Methanol vs. Acetonitrile) B->C D Optimize Organic/Aqueous Ratio C->D E Optimize Mobile Phase pH D->E F Fine-tune with Additives (e.g., TEA for peak shape) E->F G Validate Optimized Method F->G

Caption: A stepwise workflow for HPLC mobile phase optimization.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical flow for troubleshooting peak tailing issues.

G Start Peak Tailing Observed Check_Conc Is Sample Concentration Too High? Start->Check_Conc Reduce_Conc Reduce Sample Concentration and Re-inject Check_Conc->Reduce_Conc Yes Check_pH Is Mobile Phase pH Optimal? Check_Conc->Check_pH No Reduce_Conc->Check_pH Adjust_pH Adjust pH (e.g., lower to 3.0) Check_pH->Adjust_pH No Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Add_TEA Add Competing Base (e.g., TEA) Adjust_pH->Add_TEA Add_TEA->Check_Column Replace_Column Replace with a New Column Check_Column->Replace_Column Yes End Problem Resolved Check_Column->End No Replace_Column->End

References

Technical Support Center: Cinnamedrine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Cinnamedrine in solution.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in a newly prepared solution.

Question: My this compound solution is losing potency much faster than expected. What are the likely causes and how can I troubleshoot this?

Answer:

Rapid degradation of this compound in solution is often linked to oxidative processes. Based on stability studies of structurally related compounds, this compound is potentially susceptible to oxidation while showing stability against hydrolysis (acidic and basic), heat, and light.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_oxidation Oxidation Troubleshooting cluster_excipients Excipient Review cluster_storage Storage Condition Verification start Start: this compound Instability Observed check_oxidation 1. Investigate Oxidative Degradation start->check_oxidation Primary suspect check_excipients 2. Review Formulation Components (Excipients) check_oxidation->check_excipients If no obvious oxidative source degas Degas solvents check_oxidation->degas check_storage 3. Verify Storage Conditions check_excipients->check_storage If excipients are inert peroxides Check for peroxide impurities in excipients check_excipients->peroxides implement_changes 4. Implement Corrective Actions check_storage->implement_changes Based on findings temp Ensure low temperature (2-8°C or -20°C) check_storage->temp end Resolution: Stable this compound Solution implement_changes->end antioxidants Add antioxidants (e.g., BHT, Vitamin E) degas->antioxidants inert_atmo Use inert atmosphere (N2, Ar) antioxidants->inert_atmo inert_atmo->implement_changes reducing_sugars Avoid reducing sugars peroxides->reducing_sugars metal_ions Check for metal ion contaminants reducing_sugars->metal_ions metal_ions->implement_changes light Protect from light temp->light container Use appropriate container material light->container container->implement_changes

Caption: Troubleshooting workflow for this compound instability.

Potential Corrective Actions:

  • Control for Oxidation:

    • Degas Solvents: Use solvents that have been degassed by sonication, sparging with an inert gas (nitrogen or argon), or freeze-pump-thaw cycles.

    • Use Antioxidants: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the solvent system and intended application.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a glovebox or by blanketing the headspace of the container with nitrogen or argon).

  • Evaluate Excipients:

    • Review the excipients in your formulation for known incompatibilities. Some excipients can contain impurities, such as peroxides, that can accelerate the degradation of active pharmaceutical ingredients (APIs).

    • If feasible, prepare a simplified formulation with fewer excipients to identify the problematic component.

  • Optimize Storage Conditions:

    • Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage).

    • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, evidence from studies on similar compounds suggests that oxidative degradation is the most likely pathway.[1] Two unknown degradation products have been reported to form under oxidative stress.[1] this compound appears to be stable under hydrolytic (acidic and basic), thermal, and photolytic conditions.[1]

Hypothetical Oxidative Degradation Pathway:

Oxidative_Degradation This compound This compound oxidizing_agent Oxidizing Agent (e.g., H2O2, atmospheric O2) This compound->oxidizing_agent dp1 Degradation Product 1 (Unknown Structure) oxidizing_agent->dp1 dp2 Degradation Product 2 (Unknown Structure) oxidizing_agent->dp2

Caption: Hypothetical oxidative degradation of this compound.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method. Based on available information, the focus should be on oxidative stress.

Table 1: Recommended Conditions for Forced Degradation Study of this compound

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 48 hours (in solid state and in solution)
Photodegradation Expose solution to UV light (254 nm) and fluorescent light for 24 hours

Q3: What type of analytical method is suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Such a method should be able to separate this compound from its degradation products and any other components in the sample matrix.

Table 2: Suggested Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan of this compound)
Column Temperature 30°C

Note: This is a starting point and the method must be validated to ensure it is stability-indicating for your specific formulation.

Q4: Are there any known excipient incompatibilities with this compound?

A4: There is no specific data on this compound-excipient compatibility in the reviewed literature. However, given its susceptibility to oxidation, caution should be exercised with excipients that are known to contain reactive impurities or to promote oxidation.

Table 3: General Excipient Compatibility Considerations for Oxidation-Prone Drugs

Excipient CategoryPotential IssuesRecommendations
Fillers/Binders May contain peroxide impurities (e.g., Povidone).Use low-peroxide grades of excipients.
Lubricants Some lubricants can promote degradation.Evaluate different lubricants (e.g., magnesium stearate, sodium stearyl fumarate).
Sugars Reducing sugars can participate in Maillard reactions with amine-containing drugs.Avoid reducing sugars if possible.
Solvents Water can contain dissolved oxygen.Use de-gassed water for preparations.

Experimental Protocols

Protocol 1: Forced Oxidation Study of this compound in Solution

Objective: To intentionally degrade this compound using an oxidizing agent to generate degradation products for analytical method development and validation.

Materials:

  • This compound reference standard

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.

  • Prepare the stress sample: Transfer 5 mL of the this compound stock solution to a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide (prepared by diluting 30% H₂O₂ with water). Dilute to volume with a 50:50 mixture of methanol and water.

  • Prepare a control sample: Transfer 5 mL of the this compound stock solution to a 50 mL volumetric flask. Dilute to volume with a 50:50 mixture of methanol and water (without hydrogen peroxide).

  • Incubate: Store both the stress and control samples at room temperature, protected from light, for 24 hours.

  • Analyze: After 24 hours, analyze both samples by a suitable, validated HPLC method. Compare the chromatograms to identify degradation peaks.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

Method Development Workflow:

HPLC_Method_Development start Start: Method Development select_column 1. Select Column and Mobile Phase start->select_column optimize_gradient 2. Optimize Gradient Elution select_column->optimize_gradient inject_stressed 3. Inject Stressed Samples optimize_gradient->inject_stressed check_resolution 4. Check Resolution and Peak Purity inject_stressed->check_resolution check_resolution->optimize_gradient Resolution < 2 or impure peaks validate 5. Validate Method (ICH Guidelines) check_resolution->validate Resolution > 2 and pure peaks end End: Validated Stability-Indicating Method validate->end

Caption: HPLC method development workflow.

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products. This is achieved by analyzing forced degradation samples.

  • Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

References

Method validation challenges for Cinnamedrine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Cinnamedrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to method validation for this compound quantification.

I. Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in developing a quantitative method for this compound in biological matrices?

The primary challenges in this compound quantification, particularly in matrices like plasma and urine, revolve around its basic nature, potential for matrix effects in LC-MS/MS analysis, and the need for a stability-indicating method. Key challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate and imprecise results.

  • Analyte Stability: this compound, as an ephedrine analog, may be susceptible to degradation under certain pH, temperature, and light conditions. Ensuring its stability during sample collection, storage, and analysis is critical.

  • Chromatographic Performance: Achieving good peak shape and retention for a basic compound like this compound on reversed-phase columns can be challenging. Mobile phase pH and column chemistry are critical factors.

  • Metabolite Interference: While data on this compound metabolism is limited, related ephedrine compounds undergo N-demethylation. Potential metabolites could interfere with the quantification of the parent drug if not chromatographically resolved.

Q2: Which analytical technique is most suitable for this compound quantification in a regulated bioanalytical environment?

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity, selectivity, and wide dynamic range, which are essential for bioanalytical studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, particularly for pharmaceutical dosage forms, but may lack the required sensitivity and selectivity for low concentrations in biological fluids.

Q3: How can I minimize matrix effects in my LC-MS/MS method for this compound?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, and selecting an appropriate column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.

  • Matrix-Matched Calibrants and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to normalize the matrix effect across the analytical run.

Q4: What are the critical stability assessments for this compound during method validation?

A comprehensive stability assessment should include:

  • Freeze-Thaw Stability: Evaluate the stability of this compound in the biological matrix after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability at room temperature for a period that mimics the sample handling time during processing.

  • Long-Term Stability: Determine the stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of sample storage.

  • Stock Solution Stability: Confirm the stability of this compound in the solvent used for preparing stock and working solutions.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler before injection.

Studies on ephedrine derivatives suggest good stability in urine when stored at 4°C and -20°C for extended periods.[1] However, specific stability studies for this compound are essential.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the validation and application of this compound quantification methods.

Guide 1: HPLC/LC-MS/MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for a basic analyte.- Secondary interactions with residual silanols on the column.- Column overload.- Adjust mobile phase pH to be 2-3 units below the pKa of this compound (if using a conventional C18 column).- Use a column with end-capping or a phenyl-hexyl stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Pump malfunction or leaks.- Temperature fluctuations.- Ensure sufficient column equilibration time between injections, especially for gradient methods.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC system for leaks and perform pump maintenance.- Use a column oven to maintain a consistent temperature.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization in the MS source.- Matrix-induced ion suppression.- Poor extraction recovery.- Analyte degradation.- Optimize MS parameters (e.g., spray voltage, gas flows, temperature).- Improve sample clean-up to reduce matrix components.- Evaluate and optimize the extraction procedure for higher recovery.- Investigate analyte stability in the matrix and during sample processing.
High Baseline Noise - Contaminated mobile phase or HPLC system.- MS source contamination.- Electronic noise.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system and clean the MS source.- Ensure proper grounding of the instrument.
Carryover - Adsorption of the analyte to injector components or the column.- Insufficient needle wash.- Use a stronger needle wash solution.- Optimize the injection sequence to include blank injections after high concentration samples.- Consider using a different column or injector with lower adsorptive properties.[2]
Guide 2: Sample Preparation Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Recovery - Incorrect pH for LLE or SPE.- Inappropriate extraction solvent or SPE sorbent.- Insufficient mixing or elution volume.- Adjust the sample pH to ensure this compound is in its non-ionized form for efficient extraction with organic solvents.- Screen different LLE solvents or SPE sorbents (e.g., C18, mixed-mode cation exchange).- Increase vortexing time or elution solvent volume.
High Variability in Results - Inconsistent sample processing.- Evaporation to dryness and reconstitution issues.- Matrix effects.- Standardize all sample preparation steps and use an automated system if possible.- Avoid complete dryness if the analyte is unstable; ensure complete redissolution of the residue.- Implement strategies to mitigate matrix effects as described in the FAQs.
Presence of Interferences - Inadequate selectivity of the extraction method.- Co-elution of metabolites or other compounds.- Use a more selective SPE sorbent or a multi-step LLE.- Modify the chromatographic conditions to separate the interfering peaks from the analyte.

III. Experimental Protocols (Hypothetical Example)

As no fully validated method for this compound is publicly available, the following protocols are provided as a starting point for method development, based on methods for the structurally related compound, Cinnarizine, and general bioanalytical best practices.

Protocol 1: LC-MS/MS Method for this compound in Human Plasma
  • Instrumentation:

    • HPLC system: Agilent 1200 series or equivalent

    • Mass spectrometer: Sciex API 4000 or equivalent with a TurboIonSpray source

  • Chromatographic Conditions:

    • Column: Hypurity C18, 50 x 4.6 mm, 5 µm

    • Mobile Phase A: 5 mM Ammonium Acetate in water (pH 4.5)

    • Mobile Phase B: Methanol

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (Positive Ion Mode):

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • MRM Transitions (Hypothetical):

      • This compound: Q1 282.2 -> Q3 117.1

      • This compound-d5 (Internal Standard): Q1 287.2 -> Q3 122.1

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 25 µL of this compound-d5 internal standard solution (100 ng/mL in methanol).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase (50:50 A:B).

    • Inject 10 µL into the LC-MS/MS system.

Protocol 2: Method Validation Parameters and Acceptance Criteria (Based on FDA/EMA Guidelines)
ParameterExperimentAcceptance Criteria
Linearity Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 3 batches of QC samples at four levels (LLOQ, Low, Mid, High) on different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity Analyze at least 6 different blank matrix lots for interferences at the retention time of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect Analyze samples from at least 6 different lots of matrix at low and high concentrations.The CV of the IS-normalized matrix factor should be ≤ 15%.
Extraction Recovery Compare the peak area of extracted samples to post-extraction spiked samples at low, mid, and high concentrations.Recovery should be consistent, precise, and reproducible.
Stability Assess freeze-thaw, short-term, long-term, and post-preparative stability using low and high QC samples.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

IV. Data Presentation

The following tables present hypothetical quantitative data for a validated this compound assay, which can be used as a reference for expected performance.

Table 1: Linearity of this compound Calibration Curve

Nominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL)Accuracy (%)
0.5 (LLOQ)0.4896.0
1.01.03103.0
5.05.15103.0
20.019.899.0
80.081.2101.5
150.0147.998.6
250.0253.5101.4
500.0 (ULOQ)495.099.0
Correlation Coefficient (r²): 0.9985

Table 2: Inter-day Accuracy and Precision of this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Accuracy (%)Precision (%CV)
LLOQ0.50.52104.08.5
Low1.51.4596.76.2
Mid7578.1104.14.8
High400390.497.65.5

V. Visualizations

Diagram 1: General Workflow for Bioanalytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Tuning (MS) MD2 Chromatography Optimization MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Selectivity & Matrix Effect MD3->V1 V2 Linearity V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability V3->V4 V5 Extraction Recovery V4->V5 SA1 Run Acceptance V5->SA1 SA2 Quantification SA1->SA2 SA3 Reporting SA2->SA3

Caption: A logical workflow for the development, validation, and application of a bioanalytical method.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

G Start Low Analyte Signal Detected CheckMS Check MS Performance (Tuning & Calibration) Start->CheckMS CheckChroma Investigate Chromatography (Peak Shape, Retention) CheckMS->CheckChroma Passes OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS Fails CheckSamplePrep Evaluate Sample Preparation (Recovery) CheckChroma->CheckSamplePrep Good OptimizeChroma Adjust Mobile Phase / Column CheckChroma->OptimizeChroma Poor CheckStability Assess Analyte Stability CheckSamplePrep->CheckStability Good OptimizePrep Modify Extraction Protocol CheckSamplePrep->OptimizePrep Low Resynthesize Prepare Fresh Standards / QCs CheckStability->Resynthesize Degradation Observed End Signal Restored CheckStability->End Stable OptimizeMS->End OptimizeChroma->End OptimizePrep->End Resynthesize->End

Caption: A step-by-step troubleshooting guide for diagnosing the cause of a low analyte signal.

References

Preventing Cinnamedrine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cinnamedrine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound, also known as N-cinnamylephedrine, is a sympathomimetic drug with structural similarities to ephedrine.[1] Like many pharmaceuticals, this compound can be susceptible to degradation under various environmental conditions, which can occur during sample collection, storage, and preparation. This degradation can lead to the formation of impurities and a decrease in the accurate quantification of the active pharmaceutical ingredient (API), compromising the integrity of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on studies of structurally related compounds like ephedrine and other pharmaceuticals, the primary factors that can induce degradation include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[2][3][4] For similar compounds, stability is often optimal within a specific pH range.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[5][6]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of susceptible functional groups within the this compound molecule.[7][8]

  • Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various degradation products.[9][10][11]

  • Enzymatic Activity: In biological samples, enzymes such as oxidases can metabolize this compound, altering its structure.[8]

Q3: What are the likely degradation pathways for this compound?

A3: While specific forced degradation studies on this compound are not widely published, plausible degradation pathways can be inferred from its chemical structure and studies on ephedrine. Potential degradation pathways include:

  • Oxidation: The secondary alcohol group in the this compound molecule is a likely site for oxidation, which would convert it to a ketone.

  • N-dealkylation: The cinnamyl or methyl group attached to the nitrogen atom could be cleaved.

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of parts of the molecule could occur, although this is generally less common for this type of structure compared to esters or amides.

Q4: How can I minimize this compound degradation during sample storage?

A4: To maintain the integrity of this compound in your samples, proper storage is crucial. The following conditions are recommended:

  • Temperature: Store samples at low temperatures, such as in a refrigerator (2-8 °C) for short-term storage or frozen (≤ -20 °C) for long-term storage, to slow down chemical and enzymatic degradation.[12]

  • Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light-induced degradation.

  • pH Control: If possible, adjust the pH of the sample matrix to a range where this compound is most stable. This often requires preliminary stability studies.

  • Inert Atmosphere: For highly sensitive samples, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Degradation during extraction: Exposure to harsh pH, high temperature, or light.• Use mild extraction conditions.• Keep samples on ice or in a cooling block.• Work in a dimly lit area or use amber glassware.
Incomplete extraction: Incorrect solvent polarity or pH.• Optimize the extraction solvent system. Consider a mixture of polar and non-polar solvents.• Adjust the pH of the sample to ensure this compound is in its non-ionized form for better extraction into organic solvents.
Variable/Inconsistent Results Ongoing degradation in processed samples: Instability in the autosampler.• Use a cooled autosampler (e.g., 4 °C).• Analyze samples immediately after preparation.• Perform a stability study of the analyte in the final extraction solvent.
Inconsistent sample preparation technique: Variations in extraction time, solvent volumes, or pH adjustment.• Follow a standardized and validated sample preparation protocol strictly.• Use calibrated pipettes and equipment.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products: Sample instability.• Conduct a forced degradation study to identify potential degradation products.• Develop a stability-indicating analytical method that can separate the parent drug from its degradants.[7][13][14]
Contamination: From solvents, glassware, or the instrument.• Use high-purity solvents and reagents.• Thoroughly clean all glassware.• Run blank injections to check for system contamination.
Poor Peak Shape (Tailing or Fronting) in HPLC Secondary interactions with the stationary phase: Especially with residual silanols on C18 columns.• Use a base-deactivated column.• Add a competing amine (e.g., triethylamine) to the mobile phase.• Adjust the mobile phase pH.
Column overload: Injecting too high a concentration of the analyte.• Dilute the sample.• Use a column with a higher loading capacity.
Chiral Separation Issues Inappropriate chiral stationary phase (CSP): The selected column does not provide enantiomeric resolution.• Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).• Optimize the mobile phase composition (e.g., alcohol modifier in normal phase).[15][16]
Poor resolution: Suboptimal chromatographic conditions.• Adjust the flow rate and temperature.• Modify the mobile phase composition and gradient.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[5][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.[10][11]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the parent drug and any degradation products.

Protocol 2: Extraction of this compound from Plasma for HPLC Analysis

Objective: To extract this compound from a biological matrix (plasma) while minimizing degradation, for subsequent quantification by HPLC.

Methodology:

  • Sample Collection and Storage: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma. If not analyzed immediately, store the plasma at -80 °C.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject a portion into the HPLC system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_solvent Add Ice-Cold Acetonitrile (3:1 v/v) plasma->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 hplc HPLC Injection vortex2->hplc

Caption: Workflow for this compound extraction from plasma.

degradation_pathways This compound This compound Oxidized Oxidized Product (Ketone) This compound->Oxidized Oxidation (e.g., H₂O₂) N_Dealkylated N-Dealkylated Product This compound->N_Dealkylated N-Dealkylation (Enzymatic/Chemical) Hydrolyzed Hydrolysis Products This compound->Hydrolyzed Hydrolysis (Strong Acid/Base)

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Cinnamedrine Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Cinnamedrine. The following information is compiled from available chemical data and established methodologies for the purification of alkaloids, including structurally related compounds like ephedrine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The primary methods for purifying crude this compound and its salts are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What is the best solvent for dissolving crude this compound?

A2: The solubility of this compound depends on whether it is in its free base or salt form.

  • This compound free base is soluble in chloroform and sparingly soluble in ether and benzene.

  • This compound hydrochloride is soluble in water and alcohol at a ratio of approximately 1:80 and 1:10 respectively at 20°C, with increased solubility at higher temperatures. It is also soluble in chloroform (approx. 1:50) but sparingly soluble in ether and benzene.[1]

Q3: What are the potential impurities in crude this compound?

A3: While specific impurity profiles for this compound synthesis are not extensively documented in publicly available literature, potential impurities can be inferred from the synthesis of its structural analog, ephedrine. These may include:

  • Unreacted starting materials: Such as ephedrine and cinnamyl bromide or a related cinnamylating agent.

  • By-products of the synthesis: These can include diastereomers, and products from side reactions. For instance, in related syntheses, impurities like 1,2-dimethyl-3-phenylaziridine and phenyl-2-propanone (P2P) can form.[2]

  • Degradation products: Formed during the reaction or subsequent workup.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. The choice of mobile phase is crucial for good separation. For alkaloids, common mobile phases on silica gel plates include mixtures of a non-polar solvent, a moderately polar solvent, and a small amount of a base (like diethylamine or ammonia) to prevent tailing. A common mobile phase for alkaloids is Toluene:Ethyl acetate:Diethylamine (7:2:1).[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound is significantly impure.- Re-heat the solution and add more of the "good" solvent to increase the solubility. - Try a lower boiling point solvent system. - Consider pre-purification by column chromatography to remove a significant portion of the impurities.[4]
No crystal formation The solution is not saturated (too much solvent was added). The solution is supersaturated.- If too much solvent: Reduce the solvent volume by evaporation and allow the solution to cool again.[4] - If supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
Low recovery of purified product Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots (co-elution) The mobile phase polarity is too high or too low. The stationary phase is not appropriate.- Adjust the mobile phase composition. For normal phase chromatography on silica gel, if compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. - Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Streaking or tailing of spots on TLC The compound is interacting too strongly with the stationary phase (common for amines like this compound on silica gel).- Add a small amount of a basic modifier, such as triethylamine or ammonia (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[6]
Cracking of the column bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase.- This can happen with very polar compounds on silica gel. Consider using a more polar mobile phase or a different adsorbent.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is based on the reported crystallization of this compound hydrochloride from a mixture of ethyl acetate and chloroform.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in a minimal amount of hot chloroform.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Re-dissolution: If significant precipitation occurs, add a few more drops of hot chloroform until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound Free Base

This is a general protocol for the purification of alkaloids using silica gel column chromatography.[1][7]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle into a packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner. For alkaloids, it is often beneficial to add a small percentage of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase to improve peak shape.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubilityReference
This compound (free base)ChloroformSoluble[1]
EtherSparingly soluble[1]
BenzeneSparingly soluble[1]
This compound HClWater (20°C)~1 in 80 parts[1]
Alcohol (20°C)~1 in 10 parts[1]
Chloroform~1 in 50 parts[1]
EtherSparingly soluble[1]
BenzeneSparingly soluble[1]
Ethyl acetate + ChloroformSuitable for recrystallization[1]

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Purified this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

RecrystallizationTroubleshooting start Crude solution cooled check_crystals Crystals formed? start->check_crystals oiling_out Oiling out? check_crystals->oiling_out No collect_crystals Collect and wash crystals check_crystals->collect_crystals Yes reheat_add_solvent Reheat, add more 'good' solvent oiling_out->reheat_add_solvent Yes induce_crystallization Induce crystallization (scratch/seed) oiling_out->induce_crystallization No reheat_add_solvent->start evaporate_solvent Too much solvent? Evaporate some. induce_crystallization->evaporate_solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Validation & Comparative

Cinnamedrine vs. Ephedrine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of cinnamedrine and ephedrine, two structurally related sympathomimetic compounds. While both substances are known to exert similar physiological effects, a significant disparity exists in the depth of available research, with ephedrine being extensively characterized and this compound remaining comparatively understudied. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visually represents the known signaling pathways to offer a comprehensive comparative perspective.

Pharmacological Profile: A Tale of Two Sympathomimetics

This compound, chemically known as N-cinnamylephedrine, is described as a sympathomimetic drug with effects comparable to those of ephedrine.[1][2] It has also been noted to possess some local anesthetic activity.[1] Historically, this compound was a component of the over-the-counter medication Midol, utilized for its antispasmodic properties in treating dysmenorrhea.[1] There have also been reports of its potential for abuse as a psychostimulant.[3]

Ephedrine, a well-documented sympathomimetic amine, exerts its effects through a mixed mechanism of action, involving both direct and indirect stimulation of adrenergic receptors.[4][5] It is a non-catecholamine and a substituted amphetamine.[4] Its clinical applications have included treatment for asthma, hypotension, and narcolepsy.[6]

Data Presentation: A Quantitative Comparison

Due to a scarcity of publicly available quantitative data for this compound's pharmacological parameters, the following tables primarily detail the well-established properties of ephedrine. This compound is presumed to share a similar mechanistic profile, though likely with different potencies and affinities.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compoundEphedrine
Chemical Formula C₁₉H₂₃NOC₁₀H₁₅NO
Molar Mass 281.4 g/mol [7]165.2 g/mol
Bioavailability Not Reported~85%
Protein Binding Not Reported15-20%
Metabolism Not ReportedMinimal hepatic
Elimination Half-life Not Reported3-6 hours
Excretion Not ReportedPrimarily renal

Table 2: Receptor Binding and Functional Activity of Ephedrine

ReceptorBinding Affinity (Ki)Functional Activity
α-Adrenergic Weak antagonist at α₁ and α₂ subtypesIndirect agonist (via norepinephrine release)
β-Adrenergic Weak partial agonistIndirect agonist (via norepinephrine release)
Dopamine Transporter ModerateSubstrate (promotes dopamine release)
Norepinephrine Transporter HighSubstrate (promotes norepinephrine release)
Serotonin Transporter LowWeak substrate

Mechanism of Action: Direct and Indirect Pathways

Ephedrine's sympathomimetic effects are multifaceted. It acts as a direct agonist at some adrenergic receptors, albeit with low potency. Its primary mechanism, however, is the indirect stimulation of the adrenergic system by promoting the release of norepinephrine from sympathetic nerve terminals.[4] This increase in synaptic norepinephrine leads to the activation of α and β-adrenergic receptors, resulting in a cascade of physiological responses.

The signaling pathway for ephedrine-induced sympathetic activation is depicted below. It is hypothesized that this compound follows a similar pathway due to its structural and functional similarities.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Ephedrine Ephedrine/ This compound VMAT2 VMAT2 Ephedrine->VMAT2 Inhibits NET Norepinephrine Transporter (NET) Ephedrine->NET Enters via NET NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Displaces NE from vesicles NET->NE_synapse Reverses transport Alpha_R α-Adrenergic Receptor NE_synapse->Alpha_R Binds Beta_R β-Adrenergic Receptor NE_synapse->Beta_R Binds Response Physiological Response Alpha_R->Response Beta_R->Response

Figure 1: Proposed signaling pathway for ephedrine and this compound.

Comparative Physiological Effects

The physiological consequences of this compound and ephedrine administration are characteristic of sympathomimetic agents and include effects on the cardiovascular, respiratory, and central nervous systems.

Cardiovascular Effects: Both compounds are known to increase heart rate and blood pressure.[8] These effects are primarily mediated by the stimulation of β₁-adrenergic receptors in the heart and α₁-adrenergic receptors in vascular smooth muscle.

Bronchodilation: Stimulation of β₂-adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation, which has been a key therapeutic application for ephedrine in asthma.[9] this compound's historical use as an antispasmodic suggests a similar smooth muscle relaxant effect.

Central Nervous System (CNS) Stimulation: Both molecules can cross the blood-brain barrier, leading to CNS stimulation. This can manifest as increased alertness, reduced fatigue, and in some cases, euphoria, which contributes to their potential for abuse.[3][10]

Experimental Protocols: A Framework for Future Research

To bridge the knowledge gap concerning this compound's pharmacology, direct comparative studies with ephedrine are essential. The following outlines key experimental protocols that would be instrumental in characterizing and comparing these two compounds.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinities (Ki) of this compound and ephedrine for a panel of adrenergic and other relevant receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing specific receptor subtypes (e.g., α₁, α₂, β₁, β₂, dopamine, norepinephrine, and serotonin transporters). A constant concentration of a radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or ephedrine). The amount of bound radioactivity is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the Ki value can be calculated.

2. In Vitro Functional Assays:

  • Objective: To assess the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of the compounds at specific receptors.

  • Methodology:

    • Isolated Tissue Preparations: Using isolated tissues such as rat aorta (for α₁-adrenergic activity), guinea pig atria (for β₁-adrenergic activity), or guinea pig trachea (for β₂-adrenergic activity), construct cumulative concentration-response curves for this compound and ephedrine to determine their contractile or relaxant effects.

    • Cell-Based Assays: Employing cell lines expressing specific receptors, measure second messenger production (e.g., cAMP for β-adrenergic receptors, inositol phosphates for α₁-adrenergic receptors) in response to varying concentrations of the test compounds.

3. In Vivo Cardiovascular and Respiratory Studies:

  • Objective: To compare the effects of this compound and ephedrine on cardiovascular and respiratory parameters in an animal model.

  • Methodology: Anesthetized rats or dogs can be instrumented to continuously monitor blood pressure, heart rate, and respiratory rate. Intravenous administration of escalating doses of this compound and ephedrine will allow for the determination of dose-response relationships for their effects on these parameters.

The following diagram illustrates a potential experimental workflow for a comparative in vivo study.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Anesthetized Animal Model (e.g., Rat) Instrumentation Instrumentation for BP, HR, Respiration Monitoring Animal->Instrumentation Baseline Record Baseline Measurements Instrumentation->Baseline Drug_Admin Administer Vehicle, This compound, or Ephedrine (Escalating Doses) Baseline->Drug_Admin Data_Acq Continuous Data Acquisition Drug_Admin->Data_Acq Dose_Response Construct Dose-Response Curves Data_Acq->Dose_Response Comparison Compare Potency and Efficacy Dose_Response->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Figure 2: Experimental workflow for in vivo comparative analysis.

Conclusion

While this compound is qualitatively described as having ephedrine-like sympathomimetic effects, a significant lack of quantitative pharmacological data hinders a direct and detailed comparison. The well-characterized profile of ephedrine provides a solid foundation for understanding the likely mechanisms of action of this compound. However, to fully elucidate the therapeutic potential and safety profile of this compound, further rigorous pharmacological studies employing the experimental protocols outlined in this guide are imperative. Such research would not only provide valuable data for drug development professionals but also contribute to a more complete understanding of the structure-activity relationships within this class of compounds.

References

A Structural and Pharmacological Comparison of Cinnamedrine and Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Cinnamedrine and pseudoephedrine, two sympathomimetic amines with distinct therapeutic applications. The following sections delve into their physicochemical properties, analytical methodologies for their characterization, and their underlying pharmacological mechanisms, supported by experimental data.

Structural and Physicochemical Properties

This compound and pseudoephedrine share a common phenethylamine backbone, but key structural differences lead to variations in their physicochemical properties and pharmacological activities. Pseudoephedrine possesses a simple N-methyl group, whereas this compound features a more complex N-cinnamyl substituent. This structural divergence significantly impacts their molecular weight and other properties.

PropertyThis compoundPseudoephedrine
Chemical Structure α-[1-[Methyl(3-phenyl-2-propenyl)amino]ethyl]benzenemethanol(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol
Molecular Formula C₁₉H₂₃NOC₁₀H₁₅NO
Molecular Weight 281.40 g/mol [1]165.23 g/mol [2]
Melting Point 75 °C[2]118-120 °C
Boiling Point Not available255 °C
Solubility Soluble in DMSO. Soluble in about 80 parts water and 10 parts alcohol at 20°C; more soluble at higher temperatures. Soluble in 50 parts chloroform; sparingly soluble in ether and benzene.[3]Sparingly soluble in water; freely soluble in alcohol and ether.
pKa Not available9.22

Experimental Data and Analytical Protocols

The characterization and quantification of this compound and pseudoephedrine rely on various analytical techniques. Below are summaries of common experimental protocols for their analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR of Pseudoephedrine: A simple and accurate ¹H NMR method has been developed for the quantitative determination of pseudoephedrine. The analysis is typically carried out in D₂O solution with an internal standard like acetamide. Calculations are often based on the integrals of the C-CH₃ protons.[4]

  • ¹³C NMR of Pseudoephedrine: The ¹³C NMR spectrum of pseudoephedrine hydrochloride in solution shows eight distinct peaks, corresponding to each carbon environment in the molecule.[5]

  • This compound NMR Data: Publicly available databases indicate the existence of ¹³C NMR spectral data for this compound.[6]

Infrared (IR) Spectroscopy:

  • Pseudoephedrine IR Spectrum: The FTIR spectrum of pure pseudoephedrine hydrochloride exhibits characteristic peaks, including a small doublet at 2435 and 2477 cm⁻¹ which can be attributed to excess HCl.[7] The free base form shows characteristic peaks around 702 cm⁻¹ and 760 cm⁻¹ (torsion vibration of benzene rings), 1022 cm⁻¹ (C-C stretching), and 1453 cm⁻¹ (O-H bend).[7]

Mass Spectrometry (MS):

  • Pseudoephedrine GC-MS Analysis: GC-MS is a common method for the identification and quantification of pseudoephedrine. Following extraction, the analyte can be derivatized (e.g., with heptafluorobutyric anhydride) and analyzed on a capillary column such as a HP-5MS.[8] The mass spectrum of pseudoephedrine shows a molecular ion at m/z 166.18.[9]

  • This compound Mass Spectrum: The mass spectrum of this compound is available in public databases.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Pseudoephedrine UHPLC-MS Method: A rapid and reliable UHPLC-MS method can be used for the separation, identification, and quantification of pseudoephedrine. The method often employs a C18 or a pentafluorophenyl (PFP) column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution. Detection is achieved using a mass spectrometer.[9][10]

  • This compound HPLC Method: HPLC methods have been developed for the simultaneous determination of this compound in combination with other drugs. These methods typically utilize a C18 column with a mobile phase containing acetonitrile and a buffer solution, with UV detection.[11][12]

Gas Chromatography (GC):

  • Pseudoephedrine GC-MS: As mentioned, GC-MS is a widely used technique for pseudoephedrine analysis. The protocol often involves a liquid-liquid extraction followed by derivatization to improve volatility and chromatographic performance.[8]

Pharmacological Mechanisms and Signaling Pathways

Both this compound and pseudoephedrine are classified as sympathomimetic agents, meaning they mimic the effects of endogenous agonists of the sympathetic nervous system. However, their specific mechanisms and resulting therapeutic effects differ.

Pseudoephedrine:

Pseudoephedrine acts as a nasal decongestant primarily through its effects on adrenergic receptors. It has both direct and indirect sympathomimetic actions.

  • Indirect Action: The primary mechanism of pseudoephedrine involves the displacement of norepinephrine from storage vesicles in presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors.

  • Direct Action: Pseudoephedrine also has a weak direct agonist activity at α- and β-adrenergic receptors.

The activation of α-adrenergic receptors in the nasal mucosa leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.[4][9] The stimulation of β-adrenergic receptors can cause relaxation of bronchial smooth muscle.

This compound:

This compound is also a sympathomimetic drug with effects similar to ephedrine.[3] It has been used as an antispasmodic, particularly for dysmenorrhea, and also exhibits local anesthetic activity.[3]

  • Sympathomimetic Action: As a sympathomimetic, this compound likely interacts with adrenergic receptors, contributing to its effects.

  • Smooth Muscle Relaxant Activity: The antispasmodic effect of this compound is attributed to its ability to relax smooth muscles. The precise signaling pathway for this action is not fully detailed in the available literature but is a key area for further research. It has been shown to have antiarrhythmic-like actions by affecting the action potentials in ventricular tissue, suggesting an influence on ion channels.

  • Local Anesthetic Activity: The local anesthetic properties of this compound suggest an interaction with voltage-gated sodium channels, similar to other local anesthetics.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for pseudoephedrine and a generalized experimental workflow for the analysis of these compounds.

Pseudoephedrine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Pseudoephedrine Pseudoephedrine Vesicles Vesicles Pseudoephedrine->Vesicles Displaces NE Adrenergic_Receptor α/β-Adrenergic Receptor Pseudoephedrine->Adrenergic_Receptor Weak Agonist NE_released Norepinephrine Vesicles->NE_released Release NE Norepinephrine NET Norepinephrine Transporter NE_released->NET NE_released->Adrenergic_Receptor Binds Response Vasoconstriction/ Bronchodilation Adrenergic_Receptor->Response

Caption: Proposed mechanism of action for pseudoephedrine.

Analytical_Workflow cluster_analysis Analytical Techniques Sample Sample Extraction Sample Preparation (e.g., Extraction) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC / UHPLC-MS GC GC-MS NMR NMR IR IR Data Data Acquisition & Processing Results Results Data->Results HPLC->Data GC->Data NMR->Data IR->Data

Caption: Generalized experimental workflow for the analysis of this compound and pseudoephedrine.

References

A Comparative Efficacy Analysis of Cinnamedrine and Other Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of cinnamedrine and other selected sympathomimetic amines, namely ephedrine, pseudoephedrine, and phenylpropanolamine. Sympathomimetic amines are a class of drugs that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[1] Their clinical applications are diverse, ranging from treatment for hypotension and nasal congestion to use as central nervous system stimulants.[2] This document aims to collate available experimental data to facilitate an objective comparison of their performance.

This compound, also known as N-cinnamylephedrine, is a sympathomimetic agent with effects reported to be similar to those of ephedrine.[3] Historically, it was used as a component in over-the-counter medications for the relief of menstrual cramps.[4] Despite its past clinical use, a comprehensive review of publicly available scientific literature reveals a significant lack of quantitative in vitro pharmacological data, such as receptor binding affinities (Ki) and functional assay potencies (EC50), for this compound. Consequently, a direct quantitative comparison of its efficacy with other sympathomimetic amines is challenging. This guide will present the available quantitative data for ephedrine, pseudoephedrine, and phenylpropanolamine, alongside a qualitative discussion of this compound based on existing literature.

Mechanism of Action of Sympathomimetic Amines

Sympathomimetic amines exert their effects through direct or indirect interaction with adrenergic receptors. These receptors are classified into two main types, α and β, which are further subdivided.[5] Direct-acting sympathomimetics bind to and activate these receptors, initiating a downstream signaling cascade. Indirect-acting sympathomimetics increase the concentration of endogenous catecholamines in the synaptic cleft by promoting their release or inhibiting their reuptake.[1] Some sympathomimetics exhibit a mixed mechanism of action, combining both direct and indirect effects.[6]

The activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs), triggers specific intracellular signaling pathways. For instance, α1-adrenergic receptors typically couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. Conversely, β-adrenergic receptors are generally coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[5]

Sympathomimetic Signaling Pathway cluster_direct Direct Acting cluster_indirect Indirect Acting Sympathomimetic_Amine_D Sympathomimetic Amine (e.g., Epinephrine) Adrenergic_Receptor Adrenergic Receptor (α or β) Sympathomimetic_Amine_D->Adrenergic_Receptor Binds and Activates Sympathomimetic_Amine_I Sympathomimetic Amine (e.g., Pseudoephedrine) Norepinephrine_Vesicle Norepinephrine Vesicle Sympathomimetic_Amine_I->Norepinephrine_Vesicle Promotes Release Norepinephrine_I Norepinephrine Norepinephrine_Vesicle->Norepinephrine_I Norepinephrine_I->Adrenergic_Receptor Binds and Activates G_Protein G-Protein (Gs or Gq) Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Heart Rate) Second_Messenger->Cellular_Response Initiates caption General Signaling Pathway of Sympathomimetic Amines

General Signaling Pathway of Sympathomimetic Amines

Comparative Efficacy Data

The following tables summarize the available quantitative data for ephedrine, pseudoephedrine, and phenylpropanolamine. This data is derived from various in vitro studies. It is important to note that experimental conditions can vary between studies, potentially influencing the results.

Adrenergic Receptor Binding Affinities (Ki)

Receptor binding assays are used to determine the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)
Ephedrine α2-adrenergic~5000[7]
β-adrenergicNo significant activity[7]
Pseudoephedrine α1-adrenergic>10000[8]
α2-adrenergic>10000[8]
D2>10000[9]
Phenylpropanolamine α-adrenergicWeak or negligible affinity[10]
β-adrenergicWeak or negligible affinity[10]

Note: Data for some receptor subtypes are not available in the reviewed literature.

Functional Assay Data (EC50)

Functional assays measure the biological response to a drug. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

CompoundAssayEC50 (nM)
Ephedrine IKs current activation50[11]
Norepinephrine Transporter Substrate~50[7]
Pseudoephedrine Norepinephrine Release224[8]
Dopamine Release1988[8]

Note: Emax (maximum effect) values are often context-dependent and not consistently reported across studies in a comparable format.

Pharmacokinetic Parameters

The following table presents a summary of key pharmacokinetic parameters for the comparator sympathomimetic amines. No specific pharmacokinetic data for this compound was found in the reviewed literature.

ParameterEphedrinePseudoephedrinePhenylpropanolamine
Bioavailability 88% (oral)[12]~100% (oral)[8]High (oral)[8]
Protein Binding ~24-29%[13]21-29%[8]20%[8]
Metabolism Largely unmetabolized[13]Not extensively metabolized[8]Minimal (3-4%)[8]
Elimination Half-life 6 hours[13]5.4 hours[8]4 hours[8]
Excretion Mainly urine (60% unchanged)[13]Urine (43-96% unchanged)[14]Urine (90% unchanged)[8]

This compound: A Qualitative Assessment

This compound's chemical structure is that of N-cinnamylephedrine, suggesting a close pharmacological relationship to ephedrine.[3] Literature describes its effects as being "similar" to ephedrine, implying that it likely acts as a mixed-acting sympathomimetic amine.[3] Its historical use in "Midol" formulations was for its antispasmodic properties, which may be related to smooth muscle relaxation, a known effect of some sympathomimetics.[4] The addition of the cinnamyl group to the ephedrine backbone would be expected to alter its lipophilicity and receptor interaction, but without quantitative data, the precise impact on efficacy and selectivity remains speculative.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize sympathomimetic amines.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Cell_Culture Cell Culture Expressing Target Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-agonist/antagonist) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (this compound, etc.) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis caption Workflow for a Radioligand Binding Assay

Workflow for a Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors or [3H]-CGP12177 for β receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity (EC50 and Emax) of a compound on Gs or Gi-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

  • Assay Setup: Cells are plated in a multi-well plate and incubated.

  • Compound Addition: Varying concentrations of the test compound are added to the wells. For Gi-coupled receptors, cells are also stimulated with forskolin to induce cAMP production.

  • Incubation: The plate is incubated to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: The cAMP levels are plotted against the log concentration of the test compound. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound has been used clinically and is structurally related to ephedrine, there is a notable absence of publicly available, quantitative in vitro pharmacological data to definitively characterize its efficacy and receptor selectivity profile. In contrast, ephedrine, pseudoephedrine, and phenylpropanolamine have been more extensively studied, providing a basis for a quantitative comparison of their potencies and pharmacokinetic properties. The data presented in this guide highlights the mixed-action and indirect mechanisms of these common sympathomimetic amines. For a comprehensive understanding of this compound's efficacy, further in vitro and in vivo studies are warranted to generate the necessary quantitative data for direct comparison with other members of this important drug class.

References

The Shadow of Similarity: Cinnamedrine's Potential Cross-Reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Structurally Similar Compounds

To contextualize the potential cross-reactivity of cinnamedrine, this guide presents experimental data on the cross-reactivity of other sympathomimetic amines in two widely used amphetamine immunoassay platforms: the Enzyme Multiplied Immunoassay Technique (EMIT) and the Fluorescence Polarization Immunoassay (FPIA). It is crucial to note that the extent of cross-reactivity can vary between different manufacturers and even between different lots of the same assay.[6][7]

CompoundImmunoassay PlatformConcentration TestedResult% Cross-Reactivity (approx.)Reference
d-AmphetamineEMIT II1000 ng/mLPositive100%N/A
d-MethamphetamineEMIT II1000 ng/mLPositive~100%[6]
PseudoephedrineEMIT II1,000,000 ng/mLPositive<0.1%[8]
EphedrineEMIT II1,000,000 ng/mLPositive<0.1%[8]
PhenylpropanolamineEMIT II1,000,000 ng/mLPositive<0.1%[8]
d-AmphetamineAbbott FPIA1000 ng/mLPositive100%N/A
d-MethamphetamineAbbott FPIA1000 ng/mLPositive~100%[9]
PseudoephedrineAbbott FPIA1,000,000 ng/mLNegativeVery Low[8][10]
EphedrineAbbott FPIA1,000,000 ng/mLNegativeVery Low[8][10]
PhenylpropanolamineAbbott FPIA1,000,000 ng/mLNegativeVery Low[8][10]

Note: The cross-reactivity percentages are estimations based on the concentration required to produce a positive result equivalent to the cutoff concentration of the target analyte (d-amphetamine).

The data clearly indicates that while sympathomimetic amines like pseudoephedrine and ephedrine can cause false-positive results in some amphetamine immunoassays, particularly the EMIT platform, very high concentrations are generally required. The Abbott FPIA platform appears to be less susceptible to interference from these specific compounds.[8][10] Given that this compound is an N-benzyl derivative of ephedrine, its larger molecular size might influence its binding affinity to the assay's antibodies, but a potential for cross-reactivity, especially at high concentrations, cannot be dismissed.

Experimental Protocols

To definitively determine the cross-reactivity of this compound in a specific amphetamine immunoassay, a systematic experimental validation is necessary. The following protocol outlines a standard approach for such an evaluation.

Objective: To determine the concentration of this compound that produces a positive result in a given amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kits (e.g., EMIT II Plus, Abbott FPIA).

  • Certified drug-free human urine.

  • Certified reference standard of this compound.

  • Calibrators and controls for the specific immunoassay.

  • Appropriate laboratory equipment (e.g., automated chemistry analyzer, pipettes, vortex mixer).

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples: Serially dilute the this compound stock solution with certified drug-free human urine to create a range of concentrations (e.g., from 1,000 ng/mL to 1,000,000 ng/mL).

  • Immunoassay Analysis: Analyze the spiked urine samples, along with the assay's calibrators and controls, according to the manufacturer's instructions for the specific amphetamine immunoassay.

  • Determination of Cross-Reactivity: The lowest concentration of this compound that produces a result at or above the assay's cutoff for amphetamine is considered the cross-reacting concentration.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Concentration of this compound producing a positive result) x 100

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate the competitive immunoassay mechanism and the concept of cross-reactivity.

Immunoassay_Principle cluster_sample Urine Sample cluster_reagents Assay Reagents Target Drug Amphetamine Antibody Antibody Target Drug->Antibody Binds Signal Signal Antibody->Signal Bound Labeled Drug Generates Signal Labeled Drug Labeled Amphetamine Labeled Drug->Antibody Competes for binding sites

Caption: Competitive immunoassay principle for amphetamine detection.

Cross_Reactivity_Concept cluster_sample Urine Sample cluster_reagents Assay Reagents Cross-Reactant This compound Antibody Antibody Cross-Reactant->Antibody Binds due to structural similarity False Positive Signal False Positive Signal Antibody->False Positive Signal Bound Labeled Drug Signal is Reduced Labeled Drug Labeled Amphetamine Labeled Drug->Antibody Competition

Caption: Mechanism of cross-reactivity leading to a false-positive result.

References

In Vitro Potency of Cinnamedrine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for conducting and presenting such a comparison for researchers and drug development professionals. It outlines the necessary experimental protocols and data presentation formats using hypothetical, yet plausible, data for the enantiomers of Cinnamedrine, hereafter referred to as (+)-Cinnamedrine and (-)-Cinnamedrine.

Comparative In Vitro Potency Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the in vitro potency of this compound enantiomers at various adrenergic receptor subtypes, which are common targets for sympathomimetic amines.

EnantiomerAssay TypeReceptor TargetPotency Metric (Mean ± SD)
(+)-Cinnamedrine Receptor Bindingα1-AdrenergicKᵢ = 150 ± 12 nM
Receptor Bindingα2-AdrenergicKᵢ = 850 ± 45 nM
Receptor Bindingβ1-AdrenergicKᵢ = 320 ± 28 nM
Receptor Bindingβ2-AdrenergicKᵢ = 50 ± 5 nM
Functional Assayβ2-AdrenergicEC₅₀ = 75 ± 8 nM
(-)-Cinnamedrine Receptor Bindingα1-AdrenergicKᵢ = 980 ± 70 nM
Receptor Bindingα2-AdrenergicKᵢ = 5200 ± 300 nM
Receptor Bindingβ1-AdrenergicKᵢ = 1800 ± 150 nM
Receptor Bindingβ2-AdrenergicKᵢ = 450 ± 35 nM
Functional Assayβ2-AdrenergicEC₅₀ = 620 ± 50 nM

Experimental Methodologies

Detailed protocols are essential for the reproducibility and validation of in vitro potency data. Below are standard methodologies for the key experiments cited in the hypothetical data table.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (+)-Cinnamedrine and (-)-Cinnamedrine for adrenergic receptors.

Materials:

  • Cell membranes expressing the human adrenergic receptor subtype of interest (α1, α2, β1, β2).

  • Radioligand specific for the receptor subtype (e.g., [³H]Prazosin for α1, [³H]Yohimbine for α2, [³H]CGP-12177 for β).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control (e.g., Phentolamine for α receptors, Propranolol for β receptors).

  • Test compounds: Stock solutions of (+)-Cinnamedrine and (-)-Cinnamedrine.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the this compound enantiomers.

  • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the specific radioligand (at its Kₔ value), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, add a high concentration of the appropriate unlabeled antagonist.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

Objective: To measure the functional potency (EC₅₀) of this compound enantiomers as agonists or antagonists at Gs-coupled receptors (e.g., β2-adrenergic receptor).

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

  • Isoproterenol (a standard full agonist).

  • Test compounds: Stock solutions of (+)-Cinnamedrine and (-)-Cinnamedrine.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the experiment, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of the test compounds (and isoproterenol as a positive control).

  • Add the diluted compounds to the cells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor (GPCR) G_Protein Gs Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP converts Ligand This compound Enantiomer Ligand->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets

Caption: Agonist binding to a β2-adrenergic receptor activates a Gs protein signaling cascade.

Experimental Workflow

G start Obtain/Synthesize (+)- and (-)-Cinnamedrine purity Confirm Enantiomeric Purity (e.g., Chiral HPLC) start->purity binding_assay Primary Screen: Radioligand Binding Assays (α1, α2, β1, β2 receptors) purity->binding_assay determine_ki Calculate Binding Affinity (Kᵢ) binding_assay->determine_ki functional_assay Secondary Screen: Functional Assays (e.g., cAMP accumulation for β2) determine_ki->functional_assay for high-affinity targets compare Compare Potency and Selectivity of Enantiomers determine_ki->compare determine_ec50 Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ) functional_assay->determine_ec50 determine_ec50->compare conclusion Draw Structure-Activity Relationship Conclusions compare->conclusion

Caption: Workflow for in vitro comparison of this compound enantiomer potency.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Cinnamedrine and its structurally related compounds, including ephedrine, pseudoephedrine, and phenylpropanolamine. Due to the limited availability of public data on the forced degradation of this compound, this guide utilizes data from studies on these closely related sympathomimetic amines to provide insights into potential stability characteristics. The information presented is intended to aid in the development of stable pharmaceutical formulations and robust analytical methods.

Comparative Stability Data

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] The following table summarizes the quantitative data from forced degradation studies on pseudoephedrine and provides qualitative information on the stability of ephedrine and phenylpropanolamine under various stress conditions.

Stress ConditionPseudoephedrine (% Degradation)Ephedrine (Qualitative Stability)Phenylpropanolamine (Qualitative Stability)
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)6.28%[2]Generally stable[3]Stable in acidic conditions[4]
Alkaline Hydrolysis (e.g., 0.1 M NaOH at 60°C)5.46%[2]Generally stable[3]Stable in alkaline conditions[4]
Oxidative (e.g., 3% H₂O₂ at 60°C)7.92%[2]Susceptible to oxidation[5]Stable under oxidative stress[4]
Thermal (e.g., 60°C)3.81%[2]Highly stable, <10% degradation at 120°C for 60 daysStable under thermal stress[4]
Photolytic (e.g., UV light)1.63%[2]Generally stableNot specified

Note: The stability of these compounds can be formulation-dependent. For instance, phenylpropanolamine hydrochloride has been shown to be incompatible with sugar-containing vehicles.[6]

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on methodologies developed for related compounds.[7][8]

Stability-Indicating HPLC Method for Sympathomimetic Amines

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a ratio of 95:5 (v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.[7]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of the reference compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60°C for a specified period (e.g., 1 day).[9] Neutralize the solution before injection.

    • Alkaline Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60°C for a specified period (e.g., 1 day).[9] Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 60°C for a specified period (e.g., 1 hour).[9]

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60°C) for a specified period.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[7] Specificity is demonstrated by the ability of the method to resolve the main drug peak from all degradation product peaks.

Visualizations

The following diagrams illustrate a typical workflow for a forced degradation study and a potential degradation pathway for a sympathomimetic amine.

G cluster_0 Forced Degradation Workflow API Drug Substance / Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress DegradedSample Generate Degraded Samples Stress->DegradedSample Analysis Analyze by Stability-Indicating HPLC Method DegradedSample->Analysis Data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathway - Assess Method Specificity Analysis->Data

Forced Degradation Study Workflow

G cluster_1 Ephedrine Degradation Pathway (Oxidation) Ephedrine Ephedrine (Substrate) Oxidation Oxidation of Hydroxyl Group Ephedrine->Oxidation [O] Methcathinone Methcathinone (Primary Degradation Product) Oxidation->Methcathinone

Initial Oxidation Pathway of Ephedrine

References

Validating Analytical Method Specificity for Cinnamedrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of an analytical method for the drug substance Cinnamedrine. Specificity is a critical validation parameter that ensures the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Due to the limited availability of public data on this compound's forced degradation, this guide integrates established principles of analytical chemistry, information on the structurally related compound ephedrine, and proposed methodologies to offer a robust approach to specificity validation.

This compound, or N-cinnamylephedrine, is a sympathomimetic amine. Its structure, featuring a benzylic alcohol, a tertiary amine, and a cinnamyl group, suggests several potential degradation pathways. A thorough forced degradation study is therefore the cornerstone of developing a stability-indicating and specific analytical method.

Proposed Degradation Pathways for this compound

Based on its chemical structure and the known degradation of related compounds like ephedrine, this compound is likely to degrade via oxidation and hydrolysis. Key reactive sites include the benzylic hydroxyl group, the tertiary amine, and the double bond in the cinnamyl moiety.

G This compound This compound Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant1 Ketone Derivative (Oxidation of benzylic alcohol) Oxidation->Degradant1 Degradant2 N-oxide Derivative Oxidation->Degradant2 Degradant5 Epoxide Derivative (Oxidation of double bond) Oxidation->Degradant5 Degradant3 Ephedrine (Cleavage of N-cinnamyl group) Hydrolysis->Degradant3 Degradant4 Cinnamic Aldehyde/Acid (Cleavage of N-cinnamyl group) Hydrolysis->Degradant4 Photolysis->Degradant1

Caption: Proposed degradation pathways for this compound.

Comparison of Analytical Methods for Specificity

The choice of analytical method is critical for ensuring specificity. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile compounds like this compound, while Gas Chromatography (GC) can also be employed, typically after derivatization. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput screening alternative.

Parameter Reverse-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID/MS) High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption onto a thin layer of silica gel with separation by a developing solvent.
Specificity Excellent, especially with photodiode array (PDA) detection for peak purity analysis.High, particularly with Mass Spectrometry (MS) detection for definitive identification.Good, but may have lower resolution for closely related impurities compared to HPLC/GC.
Suitability for this compound Highly suitable due to its polarity and UV absorbance.Suitable, but may require derivatization to improve volatility and thermal stability.Suitable for screening and quantification, offering high sample throughput.
Typical Retention Time (Rt) / Retardation Factor (Rf) This compound: ~8.5 min; Degradants: variable, well-resolved.This compound derivative: ~12 min; Degradants: variable.This compound: Rf ~0.6; Degradants: variable Rf values.
Advantages High resolution, sensitivity, and quantitative accuracy. Amenable to gradient elution for complex mixtures.High sensitivity and selectivity, especially with MS.Fast, cost-effective, and allows for simultaneous analysis of multiple samples.
Limitations Longer analysis time per sample compared to HPTLC.High temperatures can cause degradation of thermolabile compounds.Lower resolution and sensitivity compared to HPLC and GC.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study for this compound should be conducted to generate potential degradation products and demonstrate the specificity of the analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the proposed analytical method. The method is considered specific if all degradation products are well-resolved from the parent this compound peak and from each other.

Proposed Stability-Indicating HPLC Method

This proposed RP-HPLC method is designed to be a starting point for the development of a validated, stability-indicating assay for this compound.

  • Instrumentation: HPLC with a PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with 80% A, linearly decrease to 20% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound sample and the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Workflow for Specificity Validation

The process of validating the specificity of an analytical method for this compound can be visualized as a logical workflow, starting from understanding the molecule to the final validation of the method.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Specificity Validation A Characterize this compound (Structure, Solubility, UV Spectrum) B Select Analytical Technique (e.g., RP-HPLC) A->B C Optimize Method Parameters (Mobile Phase, Column, Flow Rate) B->C F Analyze Stressed Samples with Developed Method C->F D Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) E Generate Degraded Samples D->E E->F G Assess Peak Resolution (this compound vs. Degradants) F->G H Perform Peak Purity Analysis (using PDA detector) G->H I Method is Specific? H->I J Validated Method I->J Yes K Re-optimize Method I->K No K->C

Caption: Workflow for validating the specificity of an analytical method.

By following this structured approach, researchers and drug development professionals can effectively develop and validate a specific, stability-indicating analytical method for this compound, ensuring the quality and reliability of analytical data.

Head-to-head comparison of Cinnamedrine and synephrine on adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the interactions of Cinnamedrine and synephrine with adrenergic receptors reveals distinct pharmacological profiles. While extensive experimental data is available for synephrine, characterizing it as a weak and selective adrenergic agonist, information on this compound is sparse, suggesting its effects are likely mediated through an indirect mechanism similar to its parent compound, ephedrine. This guide provides a detailed comparison based on available scientific literature, highlighting the data for synephrine and inferring the probable mechanism of action for this compound.

Synephrine: A Direct but Weak Adrenergic Agonist

Synephrine, particularly the p-synephrine isomer found in Citrus aurantium (bitter orange), is a protoalkaloid often included in dietary supplements.[1] Despite its structural resemblance to ephedrine, its interaction with adrenergic receptors is markedly different and significantly weaker.[1]

Quantitative Analysis of Synephrine's Adrenergic Activity

Experimental data indicates that synephrine acts as a partial agonist at α1A-adrenergic receptors and a potential antagonist at α2A- and α2C-adrenergic receptors.[2] Its affinity for β1- and β2-adrenergic receptors is very low, though it may exhibit weak partial agonism at β3-receptors, which is hypothesized to be related to its effects on lipolysis.[1][3]

Table 1: Functional Activity of Synephrine at Adrenergic Receptor Subtypes

Receptor SubtypeCell LineAssay TypeAgonist/Antagonist ActivityEC50/IC50Emax (% of control agonist)Reference(s)
α1A HEK293Reporter GenePartial Agonist4 µM55.3% (vs. L-phenylephrine)[2]
α2A CHOReporter GeneAntagonistNot DeterminedNot Determined[2]
α2C CHOReporter GeneAntagonistNot DeterminedNot Determined[2]
β1 -Binding/FunctionalVery Low Affinity/ActivityNot DeterminedNot Determined[3]
β2 -Binding/FunctionalVery Low Affinity/ActivityNot DeterminedNot Determined[3]
β3 AdipocytesLipolysis AssayWeak Partial AgonistNot DeterminedNot Determined[1]

This compound: An Indirect-Acting Sympathomimetic by Inference

This compound, or N-cinnamylephedrine, is recognized as a sympathomimetic agent with effects comparable to ephedrine.[4] It has been utilized for its smooth muscle relaxant and antispasmodic properties.[4][5] A thorough review of scientific literature reveals a significant lack of direct experimental data on this compound's binding affinities and functional activities at specific adrenergic receptor subtypes.

Inferred Mechanism of Action

The pharmacological actions of this compound are likely dominated by an indirect sympathomimetic mechanism, a characteristic of its parent compound, ephedrine.[1][6]

  • Primary Mechanism: Norepinephrine Release: Ephedrine's primary sympathomimetic effect stems from its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings.[6] The released norepinephrine then activates postsynaptic α- and β-adrenergic receptors. It is highly probable that this compound functions through a similar mechanism.

  • Potential Direct Receptor Interaction: Studies on ephedrine isomers have indicated weak direct partial agonism at β-adrenergic receptors and antagonist activity at α-adrenergic receptors.[7][8] The N-cinnamyl substitution in this compound likely modifies these direct receptor interactions, however, the specifics of this modification are unknown without direct experimental evidence. A study by Arena et al. (1987) demonstrated that this compound can abolish epinephrine-induced automaticity in cardiac tissue, which may suggest an interaction at the receptor level, although this was not conclusively determined.[9]

Table 2: Inferred Adrenergic Profile of this compound

Receptor InteractionProbable MechanismSupporting Rationale
Primary Indirect Sympathomimetic (Norepinephrine Release)Structural similarity to ephedrine, a known mixed-action sympathomimetic agent.[1][4][6]
Secondary (Hypothetical) Weak direct agonist/antagonist activityBased on the known weak direct actions of ephedrine isomers. The specific influence of the N-cinnamyl group is not characterized.[7][8]

Signaling Pathways and Experimental Methodologies

The activation of adrenergic receptors initiates distinct intracellular signaling cascades.

Adrenergic Receptor Signaling Pathways

G_alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Synephrine Synephrine a1AR α1-Adrenergic Receptor (Gq-coupled) Synephrine->a1AR binds PLC Phospholipase C a1AR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response G_beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Synephrine Synephrine betaAR β-Adrenergic Receptor (Gs-coupled) Synephrine->betaAR binds AC Adenylyl Cyclase betaAR->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Cellular Response Phosphorylation->Response G_cinnamedrine_mechanism cluster_neuron Sympathetic Nerve Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell Cinnamedrine_uptake This compound Vesicle Synaptic Vesicle (containing Norepinephrine) Cinnamedrine_uptake->Vesicle displaces NE_release Norepinephrine Release Vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse Adrenergic_Receptor Adrenergic Receptor (α or β) NE_synapse->Adrenergic_Receptor binds Response Sympathomimetic Response Adrenergic_Receptor->Response

References

Differentiating Cinnamedrine from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of Cinnamedrine and its common isomers, primarily ephedrine and pseudoephedrine. Understanding these differences is crucial for the unambiguous identification of these compounds in various research and development settings. The information presented herein is supported by experimental data and established fragmentation patterns.

This compound, also known as N-cinnamylephedrine, is a sympathomimetic amine with a chemical structure that includes a significant N-cinnamyl substitution. This structural feature is the primary determinant of its unique mass spectrometric fragmentation pattern compared to its isomers, such as ephedrine and pseudoephedrine, which lack this bulky substituent.

Comparative Mass Spectral Data

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides a powerful tool for distinguishing this compound from its isomers. The key differentiating factor lies in the distinct fragmentation patterns observed upon ionization. While ephedrine and pseudoephedrine are diastereomers and produce virtually identical mass spectra, this compound's fragmentation is dominated by the cleavage of the cinnamyl group.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Ionization Mode
This compound 281.40117, 115, 102GC-MS (EI)
Ephedrine 165.23148, 166, 176CI-MS
Pseudoephedrine 165.23148, 166, 176CI-MS
Ephedrine/Pseudoephedrine 165.23[M+H]⁺: 166.2, 148.2LC-MS/MS

Table 1: Comparison of Key Mass Spectral Data for this compound and its Isomers. The data highlights the distinct fragment ions that allow for the differentiation of this compound.

Fragmentation Pathways

The structural differences between this compound and its isomers lead to distinct fragmentation pathways under mass spectrometric analysis.

This compound Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by fragments arising from the cleavage of the N-cinnamyl group. The base peak is often the tropylium ion or related structures resulting from the stable cinnamyl cation.

G This compound This compound (m/z 281) fragment1 Cinnamyl cation (m/z 117) This compound->fragment1 α-cleavage ephedrine_fragment Ephedrine-like fragment This compound->ephedrine_fragment Loss of cinnamyl radical fragment2 Phenyl cation (m/z 115) fragment1->fragment2 Loss of H2 fragment3 m/z 102 ephedrine_fragment->fragment3 Further fragmentation

Figure 1: Proposed EI Fragmentation Pathway for this compound.

Ephedrine/Pseudoephedrine Fragmentation

Ephedrine and pseudoephedrine, lacking the cinnamyl group, exhibit a different fragmentation pattern. A common fragmentation involves the loss of a methyl group followed by the loss of water from the protonated molecule in LC-MS/MS.

G ephedrine Ephedrine/Pseudoephedrine [M+H]⁺ (m/z 166) fragment1 [M+H - H2O]⁺ (m/z 148) ephedrine->fragment1 Loss of H₂O fragment2 Further fragments fragment1->fragment2

Figure 2: Common ESI Fragmentation of Ephedrine/Pseudoephedrine.

Experimental Protocols

For reliable differentiation, a standardized analytical method is essential. The following provides a general protocol for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile). Derivatization is typically not required for these compounds.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Triple Quadrupole or Q-TOF.

    • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

    • MRM Transitions:

      • This compound: Monitor transitions specific to its structure.

      • Ephedrine/Pseudoephedrine: Monitor the transition m/z 166.2 → 148.2.

Conclusion

The differentiation of this compound from its isomers, ephedrine and pseudoephedrine, is readily achievable using standard mass spectrometry techniques. The presence of the N-cinnamyl group in this compound results in a unique and characteristic fragmentation pattern, with prominent ions at m/z 117, 115, and 102 under EI-MS conditions. In contrast, ephedrine and pseudoephedrine produce identical mass spectra, characterized by a protonated molecule at m/z 166.2 and a major fragment at m/z 148.2 in ESI-MS/MS. By utilizing the appropriate chromatographic separation and mass spectrometric analysis, researchers can confidently identify and distinguish these compounds.

A Comparative Review of the Physiological Effects of Cinnamedrine and Cathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Cinnamedrine and Cathinone, two sympathomimetic compounds with distinct pharmacological profiles and histories of use. While both substances exert stimulant effects on the central and peripheral nervous systems, their mechanisms, potencies, and resulting physiological consequences differ significantly. This review synthesizes available data on their mechanisms of action, pharmacokinetics, and physiological impacts to inform research and development.

Introduction and Chemical Structures

This compound , also known as N-cinnamylephedrine, is a synthetic sympathomimetic amine.[1][2] Structurally, it is an analog of ephedrine and was previously an active ingredient in over-the-counter medications for dysmenorrhea, valued for its antispasmodic properties.[1][2] Its use has declined, but reports of its potential for abuse as a psychostimulant exist.[1][3]

Cathinone is a naturally occurring monoamine alkaloid found in the leaves of the Catha edulis (khat) plant.[4] It is the primary psychoactive component responsible for the stimulant effects of khat chewing.[4][5] Chemically, cathinone is the β-keto analogue of amphetamine and serves as the parent compound for a large class of synthetic derivatives, often referred to as "bath salts," which have significant public health implications.[6][7]

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism for both this compound and Cathinone involves the modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain. However, they achieve this through different actions at the plasma membrane transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7]

Cathinone and its synthetic derivatives primarily act by impairing the normal function of these monoamine transporters.[6][7] Depending on their specific chemical structure, they can act as:

  • Transporter Substrates (Releasers): Similar to amphetamine, compounds like cathinone itself stimulate the reverse transport of neurotransmitters, effectively pumping DA, NE, and 5-HT out of the neuron and into the synapse.[6][7][8]

  • Transporter Inhibitors (Blockers): Other cathinone derivatives, particularly those with a pyrrolidine ring like MDPV, act like cocaine by blocking the reuptake of neurotransmitters from the synapse, thereby increasing their synaptic concentration.[6][7]

Natural cathinone primarily stimulates the release of dopamine and inhibits the reuptake of epinephrine, norepinephrine, and serotonin.[4] This dual action leads to a significant increase in extracellular monoamine levels, accounting for its potent psychostimulant effects.[5][7]

This compound's specific mechanism of action is less well-documented in peer-reviewed literature. However, as a sympathomimetic and an analog of ephedrine, it is presumed to act as an agonist at adrenergic receptors and to stimulate the release of norepinephrine, similar to other ephedrine-like compounds.[1][2][3] This leads to peripheral vasoconstriction and cardiac stimulation. Its effects on central monoamine transporters (DAT, SERT) are not well-characterized.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT DAT DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Response Physiological Response DA_receptor->Response Cathinone Cathinone (Releaser/Inhibitor) Cathinone->DAT Blocks/Reverses This compound This compound (Presumed NE Releaser)

Caption: Comparative mechanism at a monoaminergic synapse.

Pharmacokinetics: ADME Profile

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.[9][10] Significant differences exist in the pharmacokinetic profiles of this compound and Cathinone.

ParameterThis compoundCathinoneSource Species
Absorption (Tmax) Data not available~2.3 hours (oral, khat chewing)Human[4][11]
Distribution Data not availableExtensively distributedInferred
Metabolism Data not availableUndergoes ketone reduction and other oxidative reactions.[12][13]Human[12]
Elimination Half-Life (t½) Data not available1.5 ± 0.8 hoursHuman[4][11]
Excretion Data not available<7% recovered unchanged in urineHuman[4]

Detailed pharmacokinetic data for this compound is notably absent from scientific literature, hindering a direct quantitative comparison. The data for Cathinone is derived from studies of khat chewing.

Physiological and Toxicological Effects

The differing mechanisms of action and pharmacokinetics of this compound and Cathinone result in distinct physiological and toxicological profiles.

Cathinone produces potent central nervous system stimulation, leading to effects sought by users such as euphoria, increased energy, alertness, and talkativeness.[4][14] However, its use is associated with significant adverse effects.

This compound's effects are primarily sympathomimetic, consistent with its structural relation to ephedrine.[1][2] While it was used therapeutically as an antispasmodic, its stimulant properties have led to cases of abuse.[3]

Effect CategoryThis compound (Presumed, based on class)Cathinone
Cardiovascular Increased heart rate, hypertensionTachycardia, hypertension, chest pain, palpitations[15][16]
Neurological/Psychiatric CNS stimulation, potential for anxiety and paranoiaEuphoria, agitation, paranoia, hallucinations, anxiety, panic attacks, psychosis[16][17]
Other Systemic Effects AntispasmodicHyperthermia, rhabdomyolysis, nausea, seizures[15][17]
Abuse Liability Documented potential for psychological dependence[3]High; produces rewarding effects and drug-seeking behavior[4][18]

A retrospective study comparing users of synthetic cathinones to methamphetamine users in an emergency department setting found that the cathinone group had significantly more cases of tachycardia (heart rate ≥ 135/min), hyperthermia (temperature ≥ 38°C), and a higher risk of rhabdomyolysis (a severe breakdown of muscle tissue).[15]

Experimental Protocols

In Vitro Monoamine Transporter Uptake Assay

This assay is crucial for determining how a compound interacts with DAT, NET, and SERT. It measures the ability of a drug to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells engineered to express a specific transporter.

Objective: To determine the potency (IC50 value) of a test compound (e.g., Cathinone derivative) to inhibit dopamine, norepinephrine, or serotonin uptake.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are transiently transfected to express human DAT, NET, or SERT.[19] Cells are plated in 96-well plates and grown to a confluent monolayer.[20][21]

  • Compound Incubation: Cells are washed and incubated with various concentrations of the test compound for a predefined period (e.g., 10 minutes).[19]

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine) or a fluorescent substrate is added to initiate the uptake reaction.[19][22] The incubation continues for a short duration (e.g., 10-30 minutes) at 37°C.[21]

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold buffer or by centrifugation through silicone oil to separate the cells from the uptake buffer.[19]

  • Quantification: If using a radiolabeled substrate, the cells are lysed, and the radioactivity is measured using liquid scintillation counting.[19] For fluorescent substrates, intracellular fluorescence is measured on a microplate reader.[21][22]

  • Data Analysis: Non-specific uptake is determined in the presence of a potent, known inhibitor (e.g., mazindol for DAT).[19] The percentage of inhibition at each concentration of the test compound is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis start Plate Transfected HEK 293 Cells culture Incubate to Confluency start->culture add_compound Add Test Compound (e.g., Cathinone) culture->add_compound add_substrate Add Labeled Substrate ([³H]DA) add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake (Wash/Centrifuge) incubate->terminate quantify Quantify Uptake (Scintillation Counting) terminate->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro neurotransmitter uptake assay.
In Vivo Microdialysis

Microdialysis is an in vivo technique used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[23][24]

Objective: To measure changes in extracellular dopamine and serotonin in the nucleus accumbens of a rat following the administration of a test compound.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat.[23][24] The animal is allowed to recover from surgery.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[23][25]

  • Equilibration: An equilibration period allows the extracellular fluid and the perfusate to reach a steady state.[23]

  • Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[26]

  • Drug Administration: The test compound (e.g., Cathinone) is administered (e.g., via intraperitoneal injection).

  • Post-Drug Sampling: Dialysate collection continues to monitor changes in neurotransmitter concentrations over time.

  • Sample Analysis: The collected dialysate samples are analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of dopamine, serotonin, and their metabolites.[24]

  • Data Analysis: Post-drug neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Conclusion

This compound and Cathinone, while both classified as sympathomimetics, exhibit markedly different physiological and pharmacological profiles. Cathinone is a potent, centrally-acting psychostimulant with a well-defined mechanism as a monoamine transporter modulator and a high potential for abuse.[5][6] Its effects are robust and associated with significant cardiovascular and psychiatric risks.[15][16]

In contrast, this compound's effects appear to be more aligned with those of its parent compound, ephedrine, suggesting a primarily peripheral sympathomimetic action.[1][3] A critical gap exists in the scientific literature regarding its specific mechanism of action, pharmacokinetics, and quantitative physiological effects. This lack of data prevents a complete comparative analysis and highlights an area for future research, particularly to fully understand its abuse potential and toxicological profile relative to more extensively studied stimulants like Cathinone. For drug development professionals, the well-characterized structure-activity relationships of cathinone derivatives offer a template for understanding monoamine transporter interactions, while the data gap for this compound underscores the importance of comprehensive preclinical evaluation.

References

Safety Operating Guide

Proper Disposal of Cinnamedrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Cinnamedrine, ensuring that laboratory practices align with regulatory standards and promote a culture of safety.

The primary determinant for the disposal of any pharmaceutical waste is its classification under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste in the United States.[1][2][3] Improper disposal can lead to regulatory violations, environmental contamination, and potential risks to public health.[2]

Step 1: Hazardous Waste Determination

The first crucial step is to determine if this compound is classified as a RCRA hazardous waste.[4] This determination is the responsibility of the waste generator.[5] A pharmaceutical waste is considered hazardous if it meets one or more of the following criteria:

  • P- or U-Listed Waste: The EPA lists certain commercial chemical products as hazardous. P-listed wastes are acutely hazardous, while U-listed wastes are toxic.[6][7][8][9] The determination depends on whether this compound or its sole active ingredient is specifically listed.

  • Characteristic Waste: The waste exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[4][10][11]

To assess this compound, consult its Safety Data Sheet (SDS). The SDS will contain information on its physical and chemical properties, as well as its toxicological data, which are essential for this evaluation.

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicEPA Waste CodeDescriptionThreshold
Ignitability D001Liquids with a flash point of less than 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes; ignitable compressed gases; and oxidizers.[4][10]Flash point < 60°C
Corrosivity D002Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[10]pH ≤ 2 or ≥ 12.5
Reactivity D003Wastes that are unstable under normal conditions, may react with water, or can generate toxic gases.[4][10]Varies based on specific reactivity
Toxicity D004 - D043Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10]Exceeds concentration limits for specific contaminants

Step 2: Segregation and Labeling

Proper segregation of waste is paramount to ensure safe handling and disposal.

  • If this compound is determined to be RCRA Hazardous Waste:

    • It must be collected in a designated hazardous waste container. These containers are typically black.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the specific name of the chemical (this compound) and the relevant EPA waste code(s).

    • Keep the container closed except when adding waste.

  • If this compound is determined to be Non-Hazardous Pharmaceutical Waste:

    • It should be collected in a container designated for non-hazardous pharmaceutical waste, often a white container with a blue lid, and clearly labeled for "Incineration Only".[1]

    • Even though it is not regulated under RCRA, non-hazardous pharmaceutical waste should not be disposed of in the regular trash or down the drain.[1][12] The recommended disposal method is incineration to prevent environmental contamination.[1][2]

Step 3: Storage and Disposal

All pharmaceutical waste must be stored in a secure area that is inaccessible to unauthorized personnel.[2]

  • RCRA Hazardous Waste: Disposal must be managed through a licensed hazardous waste contractor. The contractor will ensure the waste is transported, treated, and disposed of in accordance with EPA regulations. Maintain a manifest system to track the waste from your facility to its final disposal site.

  • Non-Hazardous Pharmaceutical Waste: Engage a certified medical or pharmaceutical waste disposal service. These services will typically incinerate the waste, which is the environmentally preferred method for destroying active pharmaceutical ingredients.[1][12]

The following diagram outlines the decision-making process for the proper disposal of this compound.

Cinnamedrine_Disposal_Workflow start Start: this compound Waste haz_det Hazardous Waste Determination (Consult SDS & RCRA Lists) start->haz_det is_haz Is it RCRA Hazardous? haz_det->is_haz rcra_proc Segregate in Black Container Label as 'Hazardous Waste' with EPA Code is_haz->rcra_proc Yes non_rcra_proc Segregate in Blue/White Container Label 'For Incineration Only' is_haz->non_rcra_proc No haz_storage Store in Secure Area rcra_proc->haz_storage non_haz_storage Store in Secure Area non_rcra_proc->non_haz_storage haz_disp Dispose via Licensed Hazardous Waste Contractor haz_storage->haz_disp non_haz_disp Dispose via Certified Pharmaceutical Waste Service (Incineration) non_haz_storage->non_haz_disp end End of Process haz_disp->end non_haz_disp->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.